Technical Documentation Center

Cilliobrevin D Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cilliobrevin D

Core Science & Biosynthesis

Foundational

Cilliobrevin D vs Cilliobrevin A specificity and potency

Topic: Ciliobrevin D vs. Ciliobrevin A: Specificity, Potency, and Experimental Application Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Specificity, Pot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ciliobrevin D vs. Ciliobrevin A: Specificity, Potency, and Experimental Application Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Specificity, Potency, and Experimental Optimization for Cytoplasmic Dynein Inhibition

Executive Summary

Cytoplasmic dynein is a massive AAA+ ATPase motor protein essential for retrograde transport, mitotic spindle organization, and intraflagellar transport (IFT). For decades, the field relied on non-specific blockage (e.g., vanadate, EHNA) or genetic knockdown, which lacks temporal resolution. The discovery of Ciliobrevins —specifically Ciliobrevin A and its optimized analog Ciliobrevin D—marked the first class of cell-permeable, small-molecule antagonists specific to cytoplasmic dynein.

This guide analyzes the structure-activity relationship (SAR), potency differences, and specificity profiles of Ciliobrevin A versus D. It provides actionable protocols for their use in cellular and biochemical assays, emphasizing the critical handling requirements necessary to prevent experimental artifacts due to aqueous instability.

Chemical Biology & Mechanism of Action[1]

Both Ciliobrevin A and D are derived from the benzoyl dihydroquinazolinone scaffold, originally identified as HPI-4 (Hedgehog Pathway Inhibitor-4). Their mechanism is distinct from microtubule poisons (e.g., taxanes, vinca alkaloids) as they target the motor domain directly rather than the track.

1.1 Binding Mechanism

Ciliobrevins function as ATP-competitive inhibitors .[1] They bind to the AAA1 subunit of the dynein heavy chain, which is the primary site of ATP hydrolysis required for the power stroke.[2]

  • State Stabilization: Kinetic studies suggest Ciliobrevins stabilize the dynein motor in an ADP-bound-like state, preventing the conformational changes necessary for microtubule release and the subsequent power stroke.

  • Reversibility: Unlike suicide inhibitors, Ciliobrevins are reversible. Dynein function typically recovers within 30–60 minutes following washout, allowing for temporal dissection of transport processes.

1.2 Structural Differentiation[3]
  • Ciliobrevin A (HPI-4): The parent compound. Contains a carbon-carbon double bond susceptible to geometric isomerization (E/Z), which can complicate formulation and potency.

  • Ciliobrevin D: An optimized analog. Structural modifications to the halogenation pattern and benzoyl ring improve its solubility profile and potency in biochemical assays, making it the preferred probe for most applications.

DyneinInhibition ATP ATP Dynein_Apo Dynein (Apo) Dynein_ATP Dynein-ATP (Weak MT Binding) Dynein_Apo->Dynein_ATP + ATP InhibitedComplex Dynein-Inhibitor Complex (Stalled Motor) Dynein_Apo->InhibitedComplex + Ciliobrevin Hydrolysis ATP Hydrolysis Dynein_ATP->Hydrolysis PowerStroke Power Stroke (Transport) Hydrolysis->PowerStroke Energy Release Ciliobrevin Ciliobrevin A/D Ciliobrevin->Dynein_Apo Competes with ATP InhibitedComplex->PowerStroke BLOCKED

Figure 1: Mechanism of Action. Ciliobrevins compete with ATP for the AAA1 binding site, locking dynein in an inactive state and preventing the power stroke.

Pharmacology & Potency Profile[4]

While both compounds target dynein, Ciliobrevin D is generally superior due to a more consistent potency profile in in vitro microtubule gliding assays.

2.1 Comparative Potency Data
ParameterCiliobrevin ACiliobrevin DNotes
Primary Target Cytoplasmic Dynein 1 & 2Cytoplasmic Dynein 1 & 2Non-selective between isoforms.[4][1]
IC50 (ATPase Assay) ~52 µM (Dynein 1)~55 µM (Dynein 2)~15–20 µMD is ~2-3x more potent in biochemical assays.
IC50 (MT Gliding) Variable15 µMGliding assays are the gold standard for motor function.
IC50 (Hh Signaling) 7 µM15.5 µMA appears more potent in Hh assays, possibly due to cell permeability or off-target Hh modulation.
Solubility (DMSO) ~20 mg/mL~2.5–10 mg/mLBoth require DMSO; D has better behavior in aqueous dilution.
Reversibility YesYesEssential for "washout" experiments.

Key Insight: Although Ciliobrevin A shows lower IC50 values in some cellular Hedgehog (Hh) assays, Ciliobrevin D is the more robust inhibitor of the motor activity itself (ATPase and gliding). The discrepancy in Hh assays may stem from Ciliobrevin A's original identification as a pathway inhibitor, where it may have secondary effects on downstream Hh components. For pure motor inhibition, Ciliobrevin D is the recommended choice.

Specificity & Selectivity

One of the defining features of Ciliobrevins is their specificity for dynein over other motor proteins.[4]

  • Dynein Isoforms: Non-selective. Both A and D inhibit Cytoplasmic Dynein 1 (transport, mitosis) and Cytoplasmic Dynein 2 (IFT/ciliogenesis) with similar potency. They cannot be used to distinguish between these two isoforms pharmacologically.

  • Kinesins: No Inhibition. They do not inhibit Kinesin-1 (conventional kinesin) or Kinesin-5 (Eg5), ensuring that observed transport defects are due to retrograde motor failure, not general microtubule traffic stasis.

  • Other ATPases: High Selectivity. They do not inhibit p97 (VCP) or Mcm2-7 helicase, distinguishing them from general ATPase poisons.

Experimental Protocols & Best Practices

The utility of Ciliobrevins is frequently compromised by improper handling. These compounds are hydrophobic and unstable in aqueous solution over time.

4.1 Preparation and Storage
  • Stock Solution: Dissolve Ciliobrevin D powder in anhydrous DMSO to a concentration of 10–20 mM .

  • Aliquoting: Aliquot immediately into single-use volumes (e.g., 10–20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

  • Stability: Protect from light. Solid powder is stable for >1 year; DMSO stock is stable for ~6 months at -80°C.

4.2 Cellular Inhibition Protocol (Self-Validating)

This protocol is designed for Ciliobrevin D in adherent cell lines (e.g., NIH-3T3, HeLa).

Step 1: Optimization of Serum Conditions

  • Why: Serum proteins can bind lipophilic drugs, reducing effective concentration.

  • Action: If possible, perform treatment in serum-free or low-serum (0.5%) media. If serum is required, increase concentration by 1.5–2x.

Step 2: Acute Incubation

  • Dose: 20–50 µM (final concentration).

  • Control: Vehicle control (DMSO) matching the highest volume used (must be <0.5% v/v).

  • Duration:

    • Mitotic Spindle Defects: 1 hour.

    • Golgi Dispersion: 1–2 hours.

    • Ciliogenesis Inhibition:[4][3][5][6][7][8][9] 12–24 hours (concurrent with serum starvation).

Step 3: The "Crash" Rule (Critical)

  • Issue: Ciliobrevins precipitate in aqueous media if added directly to the dish.

  • Technique: Predilute the DMSO stock into a small volume of warm media (10x concentration) and vortex immediately before adding to the cell culture dish. Do not store this intermediate dilution for more than 15 minutes.

Step 4: Washout (Validation)

  • To prove the effect is dynein-specific and not toxicity-induced, replace drug-containing media with fresh media.

  • Observe recovery of organelle localization or spindle morphology within 60 minutes.

ProtocolWorkflow Stock DMSO Stock (20 mM, -80°C) Dilution Intermediate Dilution (Warm Media, Use <15 min) Stock->Dilution Vortex Immediately Treatment Cell Treatment (20-50 µM, 1-2 hrs) Dilution->Treatment Add to Cells Analysis_A Assay A: Fix & Stain (Spindle/Cilia) Treatment->Analysis_A Analysis_B Assay B: Washout (Fresh Media 60 min) Treatment->Analysis_B Result Validation: Phenotype Reversal Analysis_B->Result

Figure 2: Experimental Workflow. Critical timing of dilution prevents precipitation. Washout steps validate the reversible mechanism of action.

Limitations and Troubleshooting
  • Cytotoxicity: Prolonged exposure (>24h) at high concentrations (>50 µM) can induce apoptosis. Always perform a viability assay (e.g., MTT or CellTiter-Glo) when optimizing for a new cell line.

  • Inactivity: If the drug fails to disrupt the Golgi or spindle, the most common cause is precipitation in the media or serum binding . Switch to serum-free media for the treatment window.

  • Isoform Overlap: Cannot be used to selectively inhibit IFT (Dynein 2) without affecting retrograde transport (Dynein 1). Genetic approaches are required for isoform specificity.

References
  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.[10] Nature, 484(7392), 125–129.[6][10] [Link][6]

  • Roossien, D. H., et al. (2014). Ciliobrevins as tools for studying dynein motor function. Frontiers in Cellular Neuroscience, 9, 252. [Link]

  • Sainath, R., & Gallo, G. (2015). Cytoplasmic dynein mediates the axonal transport of microtubule-based motor proteins. Cytoskeleton, 72(7), 357-374. [Link]

  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(34), 14132-14137. [Link]

Sources

Exploratory

Role of Cilliobrevin D in Hedgehog Signaling Pathway Blockade

Executive Summary The Hedgehog (Hh) signaling pathway is a primary driver of embryonic development and tumorigenesis, relying strictly on the integrity of the primary cilium for signal transduction.[1][2][3] While most p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hedgehog (Hh) signaling pathway is a primary driver of embryonic development and tumorigenesis, relying strictly on the integrity of the primary cilium for signal transduction.[1][2][3] While most pathway inhibitors target the transmembrane protein Smoothened (Smo), Cilliobrevin D represents a distinct class of chemical probe: a direct inhibitor of the cytoplasmic dynein motor.

By targeting the AAA+ ATPase domain of dynein, Cilliobrevin D arrests retrograde intraflagellar transport (IFT). This creates a "molecular traffic jam" where Hh pathway components accumulate at the ciliary tip but fail to translocate to the cell body and nucleus to drive transcription. This guide details the mechanistic basis of this blockade, provides validated protocols for its application, and outlines the unique "uncoupling" phenotype that distinguishes dynein inhibition from upstream Smo antagonism.

Mechanistic Foundation: The Retrograde Checkpoint

To understand Cilliobrevin D’s utility, one must first master the ciliary flow of Hh transduction. The primary cilium functions not just as an antenna, but as a dynamic conveyor belt.

The Canonical "Loop" (Functional State)
  • Entry: Upon ligand binding (Sonic Hedgehog, Shh), the receptor Patched (Ptch1) exits the cilium, allowing Smoothened (Smo) to enter.[2][4]

  • Activation: Smo promotes the accumulation of Gli transcription factors (Gli2/3) at the ciliary tip.[2]

  • Retrograde Transport (Critical Step): Activated Gli proteins must be transported retrograde (tip-to-base) by the dynein-2 motor complex to exit the cilium.

  • Output: Once in the cytoplasm, Gli enters the nucleus to activate target genes (e.g., Gli1, Ptch1).

The Cilliobrevin Blockade (Inhibited State)

Cilliobrevin D specifically inhibits the ATPase activity of cytoplasmic dynein.[5][6][7][8][9]

  • The Traffic Jam: When dynein is inhibited, anterograde transport (kinesin-driven) continues to pump cargo to the tip, but nothing can return.

  • The Paradox: Immunofluorescence reveals a high concentration of Gli2 at the ciliary tip—usually a sign of pathway activation. However, transcriptional assays show zero pathway output .

Visualization: Pathway Dynamics

Hh_Signaling_Blockade cluster_0 Canonical Activation cluster_1 Cilliobrevin D Blockade Smo_Active Smoothened (Active) Gli_Tip Gli Accumulation (Ciliary Tip) Smo_Active->Gli_Tip Anterograde Dynein Dynein Motor (Retrograde) Gli_Tip->Dynein Loading Nucleus Nuclear Translocation (Gene Expression) Dynein->Nucleus Transport Smo_Blocked Smoothened (Active) Gli_Jam Gli TRAPPED (Hyper-accumulation) Smo_Blocked->Gli_Jam Anterograde OK No_Output Transcriptional Silence Gli_Jam->No_Output Retrograde FAILED Cilliobrevin Cilliobrevin D Cilliobrevin->Gli_Jam Inhibits Dynein

Caption: Comparison of canonical Hh flux vs. Cilliobrevin-induced retrograde stasis. Note the uncoupling of tip accumulation from nuclear output.

The Molecule: Cilliobrevin D[3][8][9][10][11]

Cilliobrevin D is an optimized benzoyl dihydroquinazolinone. Unlike its precursor (Cilliobrevin A/HPI-4), it exhibits improved physicochemical properties and potency.

FeatureTechnical Specification
Chemical Class Benzoyl dihydroquinazolinone
Target Cytoplasmic Dynein 1 & 2 (AAA+ ATPase domain)
Mechanism ADP-competitive inhibition; prevents nucleotide hydrolysis
IC50 (ATPase) ~15 µM (In vitro microtubule gliding)
IC50 (Hh Cell Assay) ~5–20 µM (Depending on cell line/duration)
Solubility DMSO (Stock typically 10-50 mM)
Key Specificity Does not inhibit kinesins (anterograde) or axonemal dynein (motility)

Experimental Protocols

The "Self-Validating" Inhibition Assay

To confirm Cilliobrevin D is acting via dynein inhibition rather than off-target toxicity, you must assess two divergent endpoints: Morphology (Microscopy) and Activity (qPCR/Luciferase).

Workflow Diagram

Experimental_Workflow Start NIH-3T3 Shh-LIGHT2 Cells (Serum Starved) Treat Treatment Groups: 1. DMSO (Control) 2. SAG (Agonist) 3. SAG + Cilliobrevin D (20 µM) Start->Treat Split Split Samples Treat->Split Assay_Luc Luciferase Assay / qPCR Split->Assay_Luc Assay_IF Immunofluorescence (Anti-Gli2 + Anti-Acet. Tubulin) Split->Assay_IF Result_Luc Result: DECREASED Gli1 mRNA / Light Assay_Luc->Result_Luc Validation VALIDATION CONFIRMED: Signaling Blocked DESPITE Tip Accumulation Result_Luc->Validation Result_IF Result: INCREASED Gli2 at Cilia Tip Assay_IF->Result_IF Result_IF->Validation

Caption: Dual-endpoint workflow to validate specific dynein-mediated Hh blockade.

Step-by-Step Methodology

Reagents:

  • Cell Line: NIH-3T3 (or Shh-LIGHT2 reporter line).

  • Compound: Cilliobrevin D (Resuspend in anhydrous DMSO to 50 mM).

  • Stimulant: SAG (Smoothened Agonist) or Recombinant Shh-N.

Protocol:

  • Seeding: Plate cells on glass coverslips (for IF) and in 96-well plates (for Luciferase) at 70% confluency.

  • Ciliogenesis Induction: Switch to Low-Serum Medium (0.5% Calf Serum) for 24 hours to induce primary cilia formation.

    • Critical Note: Do not add Cilliobrevin D yet.[7] Adding it during ciliogenesis will prevent cilia formation entirely. We want to block signaling in established cilia.

  • Treatment (12-24 Hours):

    • Control: DMSO (0.1%).

    • Activation: SAG (100 nM).

    • Blockade: SAG (100 nM) + Cilliobrevin D (20 µM).

  • Fixation (For IF):

    • Fix with 4% Paraformaldehyde (10 min) or ice-cold Methanol (5 min).

    • Expert Tip: Methanol is superior for visualizing centrosomal/ciliary proteins but may affect some membrane epitopes.

  • Staining:

    • Marker 1: Acetylated Tubulin (Cilia axoneme).

    • Marker 2: Gli2 or IFT88 (Cargo).

    • Marker 3: Gamma-tubulin (Basal body).

Data Interpretation & Troubleshooting
ObservationInterpretationTroubleshooting
Short/Bulbed Cilia Expected. Dynein inhibition prevents tip turnover, causing "bulbing" at the distal end.If cilia are absent, you treated too early. Treat after starvation.
High Gli2 at Tip Success. This confirms retrograde transport is blocked.If Gli2 is absent, the concentration of Cilliobrevin may be too low, or the cells were not stimulated with SAG.
Low Luciferase Success. Downstream transcription is halted.If Luciferase is high, the compound may have degraded (hydrolysis prone). Use fresh aliquots.
Cell Rounding Cytotoxicity/Mitotic Arrest. Dynein is required for mitosis.[10][11]Ensure cells are serum-starved (non-dividing) during treatment to minimize mitotic toxicity.

References

  • Firestone, A. J., et al. (2012).[10][12] "Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein."[5][6][7][10][11][12] Nature, 484(7392), 125–129.

  • Hyman, J. M., et al. (2009). "Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade."[10][12] Proceedings of the National Academy of Sciences, 106(34), 14132–14137. [10]

  • Rohatgi, R., Milenkovic, L., & Scott, M. P. (2007).[2] "Patched1 regulates hedgehog signaling at the primary cilium."[2][4] Science, 317(5836), 372-376.

  • Bangs, F., & Anderson, K. V. (2017). "Primary Cilia and Mammalian Hedgehog Signaling." Cold Spring Harbor Perspectives in Biology, 9(5), a028175.

Sources

Foundational

Ciliobrevin D: A Technical Guide to a Potent Inhibitor of Cytoplasmic Dynein

Introduction Ciliobrevin D (CAS 1370554-01-0) has emerged as a pivotal small molecule tool in cell biology and drug discovery, primarily due to its specific and reversible inhibition of cytoplasmic dynein, a motor protei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ciliobrevin D (CAS 1370554-01-0) has emerged as a pivotal small molecule tool in cell biology and drug discovery, primarily due to its specific and reversible inhibition of cytoplasmic dynein, a motor protein essential for a multitude of cellular functions.[1][2] This technical guide provides an in-depth exploration of the chemical structure, properties, mechanism of action, and practical applications of Ciliobrevin D for researchers, scientists, and drug development professionals. The information presented herein is synthesized from peer-reviewed literature and technical data sheets to ensure scientific integrity and practical utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ciliobrevin D is fundamental to its effective use in experimental settings. As a cell-permeable benzoyl dihydroquinazolinone derivative, its structure is key to its biological activity.[3]

PropertyValueSource
CAS Number 1370554-01-0[1][4]
Molecular Formula C₁₇H₈Cl₃N₃O₂[1][4]
Molecular Weight 392.62 g/mol [1][4]
IUPAC Name 2-(7-chloro-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile[2][5]
SMILES String O=C(C1=C(C=C(Cl)C=C1)Cl)/C(C#N)=C(N2)/NC3=CC(Cl)=CC=C3C2=O[1]
Appearance Light yellow to orange solid powder[1][6]
Purity ≥98% or ≥99% (by HPLC)[2][7]
Solubility Soluble in DMSO (e.g., 2.5 mg/mL, 5 mg/mL, up to 25 mM)[1][2][7]
Storage Store as a powder at -20°C for up to 3 years. Store stock solutions in DMSO at -20°C for up to 3 months or -80°C for up to 2 years.[1][3]

Note on Solubility: Ciliobrevin D is poorly soluble in aqueous buffers.[8] It is crucial to first dissolve the compound in anhydrous DMSO before further dilution into aqueous experimental media.[1][8][9] The use of freshly opened DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For challenging solubilization, gentle warming and sonication can be employed.[1][6]

Mechanism of Action: Specific Inhibition of Cytoplasmic Dynein

Ciliobrevin D functions as a potent and specific inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor protein, cytoplasmic dynein.[1][6][9] It targets the ATPase domain of the dynein heavy chain, which is fundamental to its motor function.[8] This inhibition prevents the conversion of chemical energy from ATP hydrolysis into mechanical force, thereby blocking dynein-dependent processes.[2]

Key mechanistic features include:

  • Reversibility: The inhibitory effect of Ciliobrevin D is reversible.[1][10] Washing out the compound allows for the restoration of dynein-dependent functions, such as axon extension, within a short timeframe (e.g., within 20 minutes).[10][11][12] This characteristic is invaluable for studying the temporal dynamics of cellular processes.

  • Specificity: In vitro assays have demonstrated that Ciliobrevin D inhibits dynein activity without significantly affecting the ATPase activity of other motor proteins like kinesin-1 and kinesin-5.[10][13] This specificity allows for the targeted investigation of dynein-mediated pathways.

  • Cell Permeability: Ciliobrevin D readily crosses cell membranes, enabling its use in live-cell imaging and cell-based assays without the need for permeabilization techniques.[1][14]

The following diagram illustrates the inhibitory effect of Ciliobrevin D on the cytoplasmic dynein motor complex.

G cluster_dynein Cytoplasmic Dynein Motor Complex Dynein Heavy Chain (with AAA+ ATPase domain) Dynein Heavy Chain (with AAA+ ATPase domain) Microtubule Microtubule Dynein Heavy Chain (with AAA+ ATPase domain)->Microtubule Binds to Cargo Cargo Dynein Heavy Chain (with AAA+ ATPase domain)->Cargo Transports ADP + Pi ADP + Pi Dynein Heavy Chain (with AAA+ ATPase domain)->ADP + Pi Releases Blocked Transport Blocked Minus-End Directed Transport ATP ATP ATP->Dynein Heavy Chain (with AAA+ ATPase domain) Binds & Hydrolyzes Ciliobrevin D Ciliobrevin D Ciliobrevin D->Dynein Heavy Chain (with AAA+ ATPase domain) Inhibits ATPase Activity

Caption: Inhibition of Dynein's ATPase activity by Ciliobrevin D.

Cellular and Physiological Effects

By inhibiting cytoplasmic dynein, Ciliobrevin D perturbs a wide array of fundamental cellular processes. This makes it a powerful tool for dissecting the roles of dynein in health and disease.

Disruption of Intracellular Transport

A primary function of cytoplasmic dynein is the retrograde transport of various organelles and vesicles along microtubules.[11] Ciliobrevin D has been shown to inhibit the bidirectional transport of:

  • Mitochondria[10][11]

  • Lysosomes[10][11]

  • Golgi-derived vesicles[10][11]

  • Peroxisomes[1][6]

  • Melanosomes[1][6]

Interestingly, while Ciliobrevin D directly inhibits the minus-end directed motor dynein, it also impairs the anterograde (plus-end directed) transport of these organelles.[10][11] This suggests a functional interdependence between dynein and kinesin motors in orchestrating bidirectional axonal transport.

Impact on Cell Division and Spindle Formation

Proper mitotic spindle formation is critically dependent on dynein-mediated focusing of microtubules at the spindle poles. Treatment of cells with Ciliobrevin D leads to:

  • Abnormal spindle morphology (unfocused, multipolar, or collapsed spindles)[1][6]

  • Disrupted localization of γ-tubulin[1][6]

  • Defects in kinetochore-microtubule attachments[14]

  • Disruption of pre-formed spindles in metaphase-arrested cells[1][6]

Inhibition of Ciliogenesis and Hedgehog Signaling

Ciliobrevin D was initially identified for its ability to inhibit the Hedgehog (Hh) signaling pathway.[1][6] This effect is a direct consequence of its impact on primary cilia, which act as signaling hubs for the Hh pathway. Ciliobrevin D perturbs protein trafficking within the primary cilium, leading to their malformation and a blockade of Hh signaling.[1][2]

Effects on Neuronal Development and Function

In the context of neuroscience, Ciliobrevin D has been instrumental in elucidating the roles of dynein in:

  • Axon Extension: Ciliobrevin D reversibly inhibits axon extension, with effects detectable within 20 minutes of application.[10][11][12]

  • Axon Branching: It prevents nerve growth factor (NGF)-induced formation of axonal filopodia and branching.[10][11]

  • Wallerian Degeneration: Ciliobrevin D has been observed to accelerate this process of axonal degeneration.[10][11]

Experimental Protocols and Best Practices

The following provides a generalized protocol for a cell-based assay to investigate the effect of Ciliobrevin D on intracellular organelle transport.

Objective: To visualize and quantify the effect of Ciliobrevin D on mitochondrial transport in cultured neurons.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons)

  • MitoTracker™ Green FM (or other suitable mitochondrial dye)

  • Ciliobrevin D (CAS 1370554-01-0)

  • Anhydrous DMSO

  • Cell culture medium

  • Live-cell imaging microscope equipped with environmental control

Protocol:

  • Preparation of Ciliobrevin D Stock Solution:

    • Prepare a 10 mM stock solution of Ciliobrevin D in anhydrous DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.[3][7] Avoid repeated freeze-thaw cycles.

  • Cell Culture and Staining:

    • Plate neurons on glass-bottom dishes suitable for live-cell imaging and allow them to adhere and extend axons.

    • Label mitochondria by incubating the cells with MitoTracker™ Green FM (e.g., 100 nM for 15-30 minutes) according to the manufacturer's instructions.

    • Wash the cells with fresh, pre-warmed culture medium to remove excess dye.

  • Treatment with Ciliobrevin D:

    • Prepare working solutions of Ciliobrevin D in pre-warmed culture medium. A typical concentration range to explore is 10-40 µM.[14] A vehicle control (DMSO equivalent) must be included.

    • Replace the medium in the dishes with the Ciliobrevin D-containing medium or the vehicle control medium.

  • Live-Cell Imaging:

    • Immediately place the dishes on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Acquire time-lapse images of mitochondrial movement within axons at a suitable frame rate (e.g., every 2-5 seconds for a total of 5-10 minutes).

  • Data Analysis:

    • Generate kymographs from the time-lapse image series to visualize the movement of individual mitochondria over time.

    • Quantify parameters such as the percentage of motile mitochondria, velocity, and directional persistence (anterograde vs. retrograde).

    • Compare the data from Ciliobrevin D-treated cells to the vehicle-treated controls.

The following diagram outlines the experimental workflow.

G Start Start Prepare 10 mM Ciliobrevin D stock in DMSO Prepare 10 mM Ciliobrevin D stock in DMSO Start->Prepare 10 mM Ciliobrevin D stock in DMSO Culture and plate neurons Culture and plate neurons Prepare 10 mM Ciliobrevin D stock in DMSO->Culture and plate neurons Stain mitochondria with MitoTracker Stain mitochondria with MitoTracker Culture and plate neurons->Stain mitochondria with MitoTracker Treat with Ciliobrevin D or DMSO (vehicle) Treat with Ciliobrevin D or DMSO (vehicle) Stain mitochondria with MitoTracker->Treat with Ciliobrevin D or DMSO (vehicle) Live-cell imaging of mitochondrial transport Live-cell imaging of mitochondrial transport Treat with Ciliobrevin D or DMSO (vehicle)->Live-cell imaging of mitochondrial transport Generate kymographs and quantify motility Generate kymographs and quantify motility Live-cell imaging of mitochondrial transport->Generate kymographs and quantify motility Analyze and compare data Analyze and compare data Generate kymographs and quantify motility->Analyze and compare data End End Analyze and compare data->End

Caption: Experimental workflow for analyzing mitochondrial transport.

Conclusion

Ciliobrevin D is an indispensable tool for the specific and reversible inhibition of cytoplasmic dynein. Its well-characterized chemical properties and mechanism of action provide a solid foundation for its application in a wide range of research areas, from fundamental cell biology to neurobiology and drug discovery. By carefully considering the experimental parameters and best practices outlined in this guide, researchers can effectively leverage Ciliobrevin D to unravel the complex roles of dynein-mediated processes in cellular function and disease.

References

  • Sainath, R., & Gallo, G. (2015). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches. Developmental Neurobiology, 75(7), 757-777. Retrieved from [Link]

  • PubMed. (2015). The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches. Developmental Neurobiology. Retrieved from [Link]

  • EMD Millipore. (n.d.). Cytoplasmic Dynein Inhibitor, Ciliobrevin D - CAS 1370554-01-0 - Calbiochem. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of ciliobrevin A and D, dynapyrazole A and B, and.... Retrieved from [Link]

  • Gallo, G. (2015). Ciliobrevins as tools for studying dynein motor function. Frontiers in Cellular Neuroscience, 9, 279. Retrieved from [Link]

  • ResearchGate. (2014). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches. Developmental Neurobiology. Retrieved from [Link]

  • Semantic Scholar. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a. Retrieved from [Link]

  • eLife. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. Retrieved from [Link]

  • Frontiers. (2015). Ciliobrevins as tools for studying dynein motor function. Retrieved from [Link]

  • Al-Kurdi, Z. I., & Al-Bawab, A. Q. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical "Toolkit". International Journal of Molecular Sciences, 22(14), 7704. Retrieved from [Link]

  • ResearchGate. (2015). Ciliobrevins as Tools for Studying Dynein Motor Function. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: Ciliobrevin D Inhibition of Cytoplasmic Dynein 1 and 2

[1][2] Executive Summary Ciliobrevin D (C25H17Cl2N3O2) represents a pivotal chemical probe in cytoskeletal biology, functioning as the first specific, cell-permeable, and reversible small-molecule inhibitor of cytoplasmi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Ciliobrevin D (C25H17Cl2N3O2) represents a pivotal chemical probe in cytoskeletal biology, functioning as the first specific, cell-permeable, and reversible small-molecule inhibitor of cytoplasmic dynein. Unlike earlier broad-spectrum ATPase inhibitors (e.g., EHNA, orthovanadate), Ciliobrevin D targets the AAA+ ATPase motor domain of both Cytoplasmic Dynein 1 (DYNC1H1) and Cytoplasmic Dynein 2 (DYNC2H1) .

This guide provides a rigorous technical framework for utilizing Ciliobrevin D to dissect dynein-dependent processes, including retrograde axonal transport, mitotic spindle organization, and intraflagellar transport (IFT) within the Hedgehog (Hh) signaling pathway.

Mechanistic Architecture

Mode of Action

Ciliobrevin D acts as an ATP-competitive inhibitor . It binds to the AAA+ nucleotide-binding pocket of the dynein heavy chain, specifically stabilizing the motor in a low-affinity state for microtubules.

  • Target Site: The primary inhibition occurs at the AAA1 site, the principal hydrolytic site responsible for power generation.

  • Binding Kinetics: The molecule occupies the ATP-binding cleft, preventing the conformational change required for the "power stroke." This results in the motor detaching from the microtubule or failing to advance.

  • Isoform Specificity: Ciliobrevin D is a pan-cytoplasmic dynein inhibitor . It inhibits both Dynein 1 (cytosolic cargo transport) and Dynein 2 (ciliary retrograde transport) with comparable potency, though structural analogs (e.g., Dynapyrazoles) are being developed for greater isoform selectivity.

Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive binding mechanism within the AAA+ ring.

DyneinInhibition ATP ATP Molecule AAA1 AAA1 Binding Pocket (Dynein Heavy Chain) ATP->AAA1 Native Binding Cilio Ciliobrevin D Cilio->AAA1 Competitive Binding (Blocks ATP) Hydrolysis ATP Hydrolysis (ADP + Pi) AAA1->Hydrolysis If ATP Binds Stall Motor Stall (Rigid/Detached State) AAA1->Stall If Ciliobrevin Binds Stroke Power Stroke (Microtubule Gliding) Hydrolysis->Stroke Conformational Change

Caption: Ciliobrevin D competes with ATP for the AAA1 catalytic site, preventing hydrolysis and the subsequent mechanical power stroke.

Pharmacological Profile & Quantitative Data

Researchers must account for the discrepancy between biochemical IC50 values (purified protein) and cellular IC50 values (live context), often due to solubility limits and intracellular ATP competition.

Table 1: Comparative Potency Data
ParameterValue / RangeContextReference
Biochemical IC50 15 – 50 µMIn vitro ATPase assay (Purified Dynein)1
Cellular IC50 ~15 – 20 µMHedgehog Signaling Inhibition (NIH-3T3)2
Motility Inhibition 20 µM>50% reduction in Microtubule Gliding velocity1
Solubility (DMSO) ~10 – 25 mMStock solution preparation3
Reversibility YesWashout restores ~80% function within 10-20 min1

Experimental Framework: Validated Protocols

Protocol A: In Vitro Microtubule Gliding Assay

Objective: Quantify the direct inhibition of motor motility, distinguishing motor blockade from cargo dissociation.

Causality & Logic:

  • Taxol-Stabilized MTs: Essential to prevent depolymerization during the assay, as Ciliobrevin does not stabilize microtubules itself.

  • Casein Block: Dynein is sticky; casein prevents non-specific absorption that mimics inhibition.

Step-by-Step Workflow:

  • Chamber Prep: Construct flow chambers using double-sided tape and acid-washed coverslips.

  • Surface Coating: Flow in purified cytoplasmic dynein (e.g., 50 µg/mL) and incubate for 5 min.

  • Blocking: Wash with Assay Buffer (30 mM HEPES pH 7.4, 50 mM K-Acetate, 2 mM Mg-Acetate, 1 mM EGTA) containing 1 mg/mL Casein.

  • Motility Mix: Prepare solution containing:

    • Taxol-stabilized fluorescent microtubules.

    • 2 mM ATP (Fuel).

    • Oxygen Scavenging System (Glucose oxidase/Catalase) to prevent photobleaching.

    • Ciliobrevin D (0 - 50 µM titration).

  • Imaging: Use TIRF microscopy. Capture frames every 2-5 seconds for 5 minutes.

  • Analysis: Generate kymographs. Valid inhibition will show vertical lines (stationary MTs) rather than diagonal traces.

Protocol B: Hedgehog (Hh) Signaling Blockade (Cell-Based)

Objective: Assess Dynein 2 inhibition by monitoring the accumulation of Gli2 transcription factors at the ciliary tip (retrograde transport failure).

Step-by-Step Workflow:

  • Cell Culture: Seed NIH-3T3 cells on coverslips. Serum starve (0.5% FBS) for 24h to induce ciliogenesis.

  • Treatment: Treat cells with 20 µM Ciliobrevin D for 1 hour.

    • Control: DMSO vehicle (must be <0.5% v/v to avoid toxicity).

  • Stimulation: Add SAG (Smoothened Agonist) to stimulate the Hh pathway concurrently with the inhibitor.

  • Fixation: Fix with 4% Paraformaldehyde (10 min).

  • Staining: Immunostain for Acetylated Tubulin (ciliary marker) and Gli2 (cargo).

  • Readout: In functional Dynein 2 systems, Gli2 cycles out of the cilium. Under Ciliobrevin D inhibition, Gli2 accumulates at the distal tip , indicating a failure of the retrograde IFT machinery.

Experimental Workflow Diagram

Workflow cluster_biochem In Vitro Validation cluster_cell Cellular Validation Purify Purify Dynein (Recombinant/Native) ATPase ATPase Assay (Phosphate Release) Purify->ATPase Screen Potency Gliding MT Gliding Assay (TIRF Microscopy) ATPase->Gliding Confirm Motility Treat Ciliobrevin D (20-30 µM) Gliding->Treat Select Dose Starve Serum Starvation (Induce Cilia) Starve->Treat Readout IFT/Hh Readout (Gli2 Accumulation) Treat->Readout Quantify Phenotype

Caption: Integrated workflow for validating Ciliobrevin D activity from biochemical screening to cellular phenotypic analysis.

Troubleshooting & Critical Analysis

Stability and Solubility
  • The "Crash-Out" Risk: Ciliobrevin D is highly hydrophobic. Diluting a high-concentration DMSO stock directly into aqueous buffer can cause precipitation, leading to "false negative" results (no inhibition because the drug isn't in solution).

    • Solution: Perform intermediate dilutions or add the stock dropwise while vortexing. Ensure final DMSO concentration is consistent between control and experimental groups.

  • Chemical Stability: The compound contains a Michael acceptor-like moiety (acrylonitrile derivative) which can be reactive. Use fresh stocks; do not store diluted working solutions for >24 hours.

Off-Target Considerations

While Ciliobrevin D is the most specific dynein inhibitor available compared to historical compounds, high concentrations (>50 µM) can induce:

  • Cellular Toxicity: Apoptosis or necrosis, likely due to prolonged mitotic arrest or off-target ATPase inhibition (e.g., p97/VCP at very high doses).

  • Kinesin Interference: While not a direct kinesin inhibitor, the "tug-of-war" nature of intracellular transport means that inhibiting dynein often leads to compensatory changes in kinesin-driven transport. Researchers should use specific kinesin inhibitors (e.g., Kapio) as controls to distinguish effects.

References

  • Firestone, A. J., Weinger, J. S., Maldonado, M., Barlan, K., Hyman, L. D., Chen, J. K., ... & Kapoor, T. M. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.[1] Nature, 484(7392), 125-129. 1[1][4][5][6][7][8]

  • Steinman, J. B., Santarossa, C. C., Miller, R. M., Yu, L. S., Serpinskaya, A. S., Furukawa, H., ... & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. 2[1][7][8]

  • Roossien, D. H., Lamoureux, P., & Gallo, G. (2015). Ciliobrevins as tools for studying dynein motor function.[6] Frontiers in Cellular Neuroscience, 9, 252.[9] 10

  • MedChemExpress. Ciliobrevin D Product Information. 3[1][7][8]

  • Sigma-Aldrich. Ciliobrevin D, Cytoplasmic Dynein Inhibitor - Calbiochem.[11] [1][5][7][8]

Sources

Foundational

Targeting the Retrograde Motor: A Technical Guide to Ciliobrevin D-Mediated Dynein Inhibition

Content Type: Technical Whitepaper & Protocol Guide Subject: Small-molecule inhibition of Cytoplasmic Dynein 1 & 2 via Ciliobrevin D Audience: Cell Biologists, Biophysicists, and Drug Discovery Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Small-molecule inhibition of Cytoplasmic Dynein 1 & 2 via Ciliobrevin D Audience: Cell Biologists, Biophysicists, and Drug Discovery Scientists

Executive Summary

Ciliobrevin D is a pioneering small-molecule antagonist of the AAA+ ATPase superfamily, specifically targeting cytoplasmic dynein 1 and 2 .[1][2] Unlike chaotic microtubule depolymerizing agents (e.g., nocodazole), Ciliobrevin D offers a precision tool to arrest retrograde transport without dismantling the cytoskeletal track.

This guide details the mechanistic basis, experimental utility, and validated protocols for using Ciliobrevin D to inhibit Intraflagellar Transport (IFT) . By blocking the dynein-driven retrograde return of IFT trains, researchers can induce acute "traffic jams" at the ciliary tip, providing a powerful assay for studying ciliary dynamics, Hedgehog (Hh) signaling, and ciliopathies.

Mechanistic Foundations

Chemical Architecture & Binding

Ciliobrevin D is a benzoyl dihydroquinazolinone derivative.[3] It functions as a reversible, ATP-competitive inhibitor.[3]

  • Target: The AAA+ ATPase motor domain of the dynein heavy chain.[4]

  • Mode of Action: It stabilizes the dynein motor in an ADP-bound-like state or prevents the conformational changes required for ATP hydrolysis. This effectively "locks" the motor, preventing it from walking along the microtubule.[5]

  • Specificity:

    • High Affinity: Cytoplasmic Dynein 1 (Intracellular cargo/mitosis) and Cytoplasmic Dynein 2 (IFT).[6]

    • No Affinity: Kinesin-1 or Kinesin-5.[5] This selectivity is critical for distinguishing retrograde (dynein) vs. anterograde (kinesin) defects.

The "Traffic Jam" Effect in IFT

In the primary cilium, transport is bidirectional:

  • Anterograde (Base

    
     Tip):  Driven by Kinesin-2. Carries cargo (tubulin, signaling receptors) to the tip.
    
  • Retrograde (Tip ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Base):  Driven by Dynein-2 (also known as IFT-Dynein).[7] Returns IFT trains and turnover products to the cell body.
    

Impact of Ciliobrevin D: When Dynein-2 is inhibited, Kinesin-2 continues to transport cargo to the tip. However, the return trip is blocked. This results in a rapid, cumulative accumulation of IFT particles (e.g., IFT88, Gli2) at the distal tip of the cilium—a phenomenon visually analogous to a pile-up on a blocked highway.

Visualization: Mechanism of Action

The following diagram illustrates the disruption of the IFT loop by Ciliobrevin D.

IFT_Mechanism Base Ciliary Base (Synthesis & Loading) Kinesin Kinesin-2 (Anterograde Motor) Base->Kinesin Loads Cargo Tip Ciliary Tip (Turnover & Signaling) Dynein Dynein-2 (Retrograde Motor) Tip->Dynein Loads for Return Cargo IFT Trains (Gli2, IFT88) Tip->Cargo ACCUMULATION AT TIP Kinesin->Tip Transports to Tip (Active) Dynein->Base Return to Base (BLOCKED) Ciliobrevin Ciliobrevin D (Inhibitor) Ciliobrevin->Dynein Blocks ATPase Activity

Figure 1: Mechanism of Ciliobrevin D-induced retrograde transport blockade, leading to cargo accumulation at the ciliary tip.[8][9][10]

Validated Experimental Protocols

Preparation & Handling
  • Solubility: Soluble in DMSO up to ~2.5 mg/mL (approx. 6 mM).

  • Storage: Store powder at -20°C. Aliquot stock solutions to avoid freeze-thaw cycles.

  • Stability: Fresh preparation of working dilutions is recommended due to potential precipitation in aqueous media over long periods (>24h).

Protocol: Live-Cell Imaging of IFT Inhibition

Objective: Quantify the reduction of retrograde IFT velocity and tip accumulation.

  • Cell Culture: Plate ciliated cells (e.g., NIH-3T3, IMCD3, or Chlamydomonas) on glass-bottom dishes.

  • Starvation: Serum-starve for 24–48 hours to induce ciliogenesis.

  • Transfection: Express a fluorescent IFT marker (e.g., IFT88-GFP or Arl13b-mCherry).

  • Baseline Imaging: Acquire kymographs of cilia before treatment to establish baseline anterograde/retrograde velocities.

  • Treatment:

    • Replace media with pre-warmed media containing 20–50 µM Ciliobrevin D .

    • Note: 100 µM may cause rapid freezing of all motility; 20-30 µM allows observation of the progressive "pile-up."

  • Time-Lapse: Immediately begin imaging.

    • 0-10 mins: Observe slowing of retrograde trains.

    • 10-60 mins: Observe significant accumulation of fluorescence at the ciliary tip.

  • Quantification: Generate kymographs. Measure the slope of fluorescent tracks (velocity) and integrated intensity at the tip.

Protocol: Hedgehog Pathway Suppression

Objective: Validate inhibition of Hh signaling downstream of Smoothened (Smo).[11]

  • Induction: Treat cells with SAG (Smoothened Agonist) to activate the pathway.[4]

  • Inhibition: Co-treat with 30 µM Ciliobrevin D .

  • Readout:

    • qPCR: Measure Gli1 mRNA levels (target gene).

    • Immunofluorescence: Stain for Gli2. In controls, Gli2 accumulates at the tip. With Ciliobrevin D, Gli2 may accumulate but fail to process/exit, or fail to enter depending on the timing, but typically retrograde blockade prevents the recycling required for signal transduction.

Data Summary & Comparisons

The following table synthesizes inhibitory concentrations (IC50) and specificity profiles derived from key literature (Firestone et al., 2012).

Target / AssayCiliobrevin D (IC50)Ciliobrevin A (IC50)Inactive Analog (Cmpd 2)Notes
Dynein 1 ATPase ~15 µM ~52 µM> 100 µMBasal ATPase activity
Dynein 2 ATPase ~20 µM ~55 µM> 100 µMIFT-specific motor
Kinesin-1 ATPase No Inhibition No InhibitionNo InhibitionEnsures anterograde specificity
Hedgehog Signaling ~15 µM ~7 µMInactiveGli-luciferase reporter assay
Microtubule Gliding Inhibited InhibitedNo EffectIn vitro motility assay

Expert Insights & Troubleshooting

Specificity vs. Cytotoxicity

Expert Note: Ciliobrevin D inhibits both Dynein 1 and 2.

  • Dynein 2 Inhibition: Causes the ciliary defects described above.

  • Dynein 1 Inhibition: Causes mitotic arrest (prometaphase), spindle pole fragmentation, and Golgi dispersal.

  • Warning: If treating for >24 hours, cells may undergo apoptosis due to mitotic failure. For ciliary studies, acute treatments (1-4 hours) are preferred to isolate IFT effects from cell cycle toxicity.

The "Inactive" Control

Always use the inactive analog (often listed as Compound 2 in synthesis papers) or Ciliobrevin A (lower potency) as a negative control. Do not rely solely on DMSO, as the benzoyl dihydroquinazolinone scaffold itself may have minor off-target effects at high concentrations.

Decision Tree for Validation

Use this workflow to confirm that an observed effect is truly dynein-dependent.

Validation_Workflow Start Start: Observed Phenotype (e.g., Ciliary Tip Accumulation) Step1 Step 1: Dose Response (10, 30, 50, 100 µM) Start->Step1 Decision1 Is effect dose-dependent? Step1->Decision1 Step2 Step 2: Specificity Check Test Kinesin-dependent transport (e.g., Mitochondria anterograde) Decision1->Step2 Yes Fail Artifact / Toxicity Decision1->Fail No Step3 Step 3: Washout Assay Remove drug, wait 1-2h Step2->Step3 Yes (mostly) Step2->Fail No (Global toxicity) Decision2 Is anterograde transport intact? Decision3 Is phenotype reversible? Step3->Decision3 Success VALIDATED Dynein-Dependent Effect Decision3->Success Yes Decision3->Fail No (Irreversible damage)

Figure 2: Experimental workflow for validating Ciliobrevin D specificity and ruling out general cytotoxicity.

References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129. [Link][12]

  • Shih, S. M., et al. (2013). Intraflagellar transport drives flagellar surface motility.[10] eLife, 2, e00744. [Link]

  • Roossien, D. H., et al. (2014). Ciliobrevins as tools for studying dynein motor function. Frontiers in Cellular Neuroscience, 9, 252. [Link]

  • Ye, F., et al. (2013). Ciliobrevins inhibit retrograde intraflagellar transport and perturb Hedgehog signaling. Journal of Cell Biology. (Referenced within context of Firestone et al. follow-up studies).
  • Steinman, J. B., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. [Link]

Sources

Exploratory

Technical Guide: Cilliobrevin D Effects on Retrograde Axonal Transport

[1] Executive Summary Cilliobrevin D is a cell-permeable benzoyl dihydroquinazolinone and the first specific, small-molecule inhibitor of cytoplasmic dynein (Dynein 1 and 2). Unlike non-specific agents like EHNA or broad...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cilliobrevin D is a cell-permeable benzoyl dihydroquinazolinone and the first specific, small-molecule inhibitor of cytoplasmic dynein (Dynein 1 and 2). Unlike non-specific agents like EHNA or broad metabolic poisons, Cilliobrevin D targets the AAA+ ATPase motor domain of the dynein heavy chain.

This guide provides a rigorous technical framework for utilizing Cilliobrevin D to dissect retrograde axonal transport mechanisms. It addresses the compound's specific pharmacological profile, critical handling requirements (stability), and optimized live-cell imaging protocols.

Mechanistic Foundation: Dynein Inhibition

The Target: Cytoplasmic Dynein

Retrograde transport moves cargo (neurotrophic signals, autophagosomes, misfolded proteins) from the axon terminal to the soma.[1][2][3] This process is powered by Cytoplasmic Dynein , a massive multi-subunit complex that hydrolyzes ATP to "walk" along microtubules toward the minus-end.[4]

Mechanism of Action

Cilliobrevin D acts as an ATP competitor or uncompetitive inhibitor at the dynein AAA+ ATPase sites.

  • Binding: It binds to the AAA+ ring of the dynein heavy chain.

  • Effect: It prevents the conformational changes required for the "power stroke" and microtubule release. Consequently, dynein remains bound to the microtubule in a rigor-like state or fails to re-prime, effectively stalling transport.

  • Selectivity: High specificity for Dynein 1 and 2. It does not inhibit Kinesin-1 or Kinesin-5, making it a precise tool for distinguishing motor contributions.

Visualization: The Inhibition Cycle

The following diagram illustrates where Cilliobrevin D intercepts the Dynein mechanochemical cycle.[1][4]

DyneinCycle ATP_Bind ATP Binding (AAA+ Domain) Hydrolysis ATP Hydrolysis (ADP + Pi) ATP_Bind->Hydrolysis MT_Release Microtubule Release & Priming Hydrolysis->MT_Release PowerStroke Power Stroke (Cargo Movement) MT_Release->PowerStroke PowerStroke->ATP_Bind Cillio Cilliobrevin D Blockade Cillio->Hydrolysis Inhibits ATPase Activity Cillio->MT_Release Prevents Release

Figure 1: Cilliobrevin D arrests the dynein motor cycle, preventing ATP hydrolysis-driven microtubule release.[5][1][2][4][6][7]

Pharmacological Profile & Stability

Critical Warning: The most common cause of experimental failure with Cilliobrevin D is compound degradation .

ParameterSpecificationTechnical Note
IC50 ~15–20 µMFor Cytoplasmic Dynein 1 & 2.
Solubility DMSO (up to 50 mM)Hydrophobic. Precipitates in aqueous media if >1% DMSO.
Stability (Powder) -20°C (1 year)Protect from light.
Stability (Solution) Poor CRITICAL: Reconstituted stocks lose efficacy within 1 week at 4°C.
Reversibility YesWashout restores transport within 20–60 mins.
Handling Protocol (Self-Validating)

To ensure data integrity, follow this "Fresh Stock" rule:

  • Purchase Cilliobrevin D as a powder.

  • Aliquot powder into single-use quantities (e.g., 0.5 mg vials) before dissolving.

  • Dissolve in anhydrous DMSO immediately prior to the experiment.

  • Discard any leftover dissolved stock. Do not refreeze dissolved compound.

Experimental Protocol: Live-Cell Axonal Transport Assay

This workflow is designed for primary dorsal root ganglion (DRG) or cortical neurons.

Experimental Workflow Diagram

Workflow Culture 1. Neuron Culture (DIV 5-7) Label 2. Cargo Labeling (MitoTracker/LysoTracker) Culture->Label BaseLine 3. Baseline Imaging (Pre-Treatment) Label->BaseLine Treat 4. Cilliobrevin D Treatment (20-50 µM) BaseLine->Treat PostImage 5. Post-Treatment Imaging (+30 min) Treat->PostImage Analysis 6. Kymograph Analysis PostImage->Analysis

Figure 2: Step-by-step workflow for assessing dynein inhibition in live neurons.

Step-by-Step Methodology
Phase 1: Preparation
  • Culture: Plate neurons on glass-bottom dishes coated with Poly-D-Lysine/Laminin. Use at DIV (Days in Vitro) 5–7 for optimal axon outgrowth.

  • Labeling: Incubate neurons with cargo-specific dyes:

    • Mitochondria:[5][1][3][7] MitoTracker Green (20–50 nM) for 15 min.

    • Lysosomes: LysoTracker Red (50 nM) for 30 min.

    • Wash: Rinse 2x with warm imaging media (e.g., Hibernate E or Neurobasal-HEPES).

Phase 2: Treatment & Acquisition
  • Microscope Setup: Heated stage (37°C) is mandatory. Axonal transport is temperature-sensitive.

  • Baseline: Acquire 5 minutes of time-lapse data (1 frame/sec) before adding the drug.

  • Induction:

    • Dilute Cilliobrevin D stock (freshly made) into warm media to 2x final concentration (e.g., 50 µM to achieve 25 µM final).

    • Gently add to the dish (1:1 volume ratio) to avoid dislodging axons.

    • Final Concentration: 25 µM is standard. 50 µM may be needed for dense cultures.

  • Incubation: Incubate on stage for 30 minutes.

  • Post-Treatment Imaging: Acquire time-lapse data of the same axons.

Phase 3: Data Analysis (Kymographs)
  • Generation: Use ImageJ/Fiji (KymographClear or MultiKymograph plugin).

    • Draw a segmented line along the axon.

    • Generate the X-T plot (X-axis = Distance, Y-axis = Time).

  • Interpretation:

    • Vertical Lines: Stationary organelles (Stalled).

    • Diagonal Lines: Moving organelles.[1]

      • Positive Slope: Anterograde (Kinesin-driven).[8]

      • Negative Slope: Retrograde (Dynein-driven).[5][1]

  • Quantification: Calculate velocity (

    
    ) and flux (organelles/min).
    

Physiological Impacts & Data Interpretation[5]

The "Bidirectional Jam" Phenomenon

While Cilliobrevin D specifically inhibits dynein, experimental data often shows a cessation of both retrograde and anterograde transport.

  • Why?

    • Steric Hindrance: Stalled retrograde cargo physically blocks the narrow axonal microtubule tracks, preventing kinesin-mediated anterograde passage.

    • Motor Coupling: Dynein is often required to transport kinesin back to the soma or to "recycle" the transport complex.

  • Result: Expect a global "freezing" of axonal traffic, not just unidirectional loss.

Quantitative Expectations
MetricControl (DMSO)Cilliobrevin D (25 µM)
Motile Fraction ~70–85%< 20%
Retrograde Velocity ~0.5 – 1.0 µm/s~0 (Stalled)
Run Length > 10 µm< 1 µm
Axon Morphology Extending Growth ConeRetraction/Collapsing

Troubleshooting & FAQ

Q: I see no effect on transport after 30 minutes.

  • Diagnosis: Your drug stock has likely hydrolyzed.

  • Fix: Did you use a stock stored at 4°C? Throw it away. Re-order powder and dissolve immediately before use.

Q: The neurons are detaching.

  • Diagnosis: DMSO toxicity or cold shock.

  • Fix: Ensure final DMSO concentration is < 0.5%. Pre-warm all media to 37°C before addition.

Q: Can I use Cilliobrevin A instead?

  • Answer: Cilliobrevin D is significantly more potent (lower IC50) and has a better solubility profile than analog A. Stick to D for robust data.

References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129. Link

  • Roossien, D. H., et al. (2014). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons.[5][3] Developmental Neurobiology, 75(7), 757-777.[3] Link

  • Sainath, R., & Gallo, G. (2015). Cytoskeletal and signaling mechanisms of neurite outgrowth. Cell and Tissue Research, 359(1), 267-278. Link

  • Eschbach, J., & Dupuis, L. (2011). Cytoplasmic dynein in neurodegeneration. Pharmacology & Therapeutics, 130(3), 348-363. Link

Sources

Foundational

Technical Guide: Reversible Dynein Antagonists for Cell Biology

Executive Summary Cytoplasmic dynein (Dynein 1 and 2) drives the majority of minus-end-directed microtubule transport, powering essential processes from retrograde axonal transport to mitotic spindle assembly and intrafl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytoplasmic dynein (Dynein 1 and 2) drives the majority of minus-end-directed microtubule transport, powering essential processes from retrograde axonal transport to mitotic spindle assembly and intraflagellar transport (IFT).[1][2][3][4][5][6] For decades, the field relied on genetic ablation (RNAi/CRISPR) or overexpression of dominant-negative subunits (e.g., p50/dynamitin). While effective, these methods lack temporal resolution and often induce lethality or compensatory mechanisms before the phenotype can be assayed.

This guide details the application of reversible small-molecule dynein antagonists —specifically Ciliobrevins , Dynapyrazoles , and Dynarrestin . Unlike genetic tools, these agents allow for acute inhibition (seconds to minutes) and, crucially, washout recovery , enabling the study of dynamic cellular hysteresis and motor reactivation.

Part 1: The Mechanistic Landscape

To select the correct antagonist, one must understand where in the mechanochemical cycle the molecule acts. Dynein is an AAA+ (ATPases Associated with diverse cellular Activities) motor.[1][2][7][8][9] Its power stroke relies on a coordinated cycle of ATP binding, hydrolysis, and microtubule (MT) affinity changes.[10]

The Inhibitor Classes
  • Class I: ATPase Uncouplers (Ciliobrevins & Dynapyrazoles): These molecules bind to the AAA+ ATPase domain. They act as uncompetitive or mixed inhibitors, effectively "jamming" the engine.

    • Ciliobrevin A/D: The first-in-class specific inhibitors.[2][7] They block both basal and MT-stimulated ATPase activity.[4][11]

    • Dynapyrazoles:[1][4][11] Optimized analogs of Ciliobrevin. They exhibit higher potency and a unique specificity: they preferentially inhibit MT-stimulated ATPase activity while sparing basal hydrolysis, suggesting they target the allosteric communication between the MT-binding domain and the AAA+ ring.

  • Class II: Motor-Track Decouplers (Dynarrestin):

    • Dynarrestin: A mechanistically distinct aminothiazole. It inhibits dynein-dependent MT binding and motility without altering the rate of ATP hydrolysis.[3][12][13] It effectively decouples the chemical cycle (ATP burning) from the mechanical cycle (walking), likely by locking the motor in a weak-binding conformation.

Mechanism of Action Visualization

DyneinInhibition cluster_legend Inhibitor Targets State1 Dynein (ADP) High MT Affinity State2 ATP Binding (Release from MT) State1->State2 +ATP State3 ATP Hydrolysis (Pre-Power Stroke) State2->State3 Hydrolysis State4 Pi Release (Power Stroke) State3->State4 MT Re-binding State4->State1 -ADP Cilio Ciliobrevin/Dynapyrazole (Blocks Hydrolysis/Cycle) Cilio->State3 Inhibits DynArr Dynarrestin (Blocks MT Binding) DynArr->State1 Prevents MT Interaction

Figure 1: Mechanochemical cycle of Dynein showing distinct intervention points for Class I (ATPase blockers) and Class II (Track decouplers) antagonists.

Part 2: Comparative Tool Selection

Use the table below to select the appropriate reagent for your assay. Do not default to Ciliobrevin D simply because it is the oldest tool.

FeatureCiliobrevin D Dynapyrazole A Dynarrestin
Primary Target Dynein 1 & 2 (AAA+ Domain)Dynein 1 & 2 (AAA+ Domain)Dynein 1 & 2 (Allosteric)
IC50 (Biochemical) ~15–20 µM~2–3 µM~5 µM (Cellular effects <1 µM)
Mechanism Blocks ATPase activity (Basal + MT-stimulated)Blocks MT-stimulated ATPase onlyInhibits MT binding; Does not block ATP hydrolysis
Reversibility Yes (Fast washout)YesYes (Rapid)
Stability Low (Isomerizes in solution)Improved stabilityLow (Prepare fresh in DMSO)
Ciliogenesis Blocks cilia formation & maintenanceBlocks IFTBlocks IFT/Smo flux; Spares cilia structure
Best Use Case General retrograde transport blockadeHigh-potency requirements; IFT studiesMitotic studies; Hh pathway dissection; Cilia trafficking

Critical Application Note: Ciliobrevin A/D were originally identified as Hedgehog (Hh) pathway inhibitors (HPI-4). If your readout involves Hh signaling (e.g., Gli transcription), you must control for downstream effects. Dynarrestin is preferred for Hh studies as it blocks Smoothened trafficking without destroying the cilium itself.

Part 3: Experimental Protocols

Protocol A: The "Golgi Scatter" Assay (Functional Validation)

Objective: Validate dynein inhibition by observing the dispersion of the Golgi complex. Dynein is required to maintain the Golgi ribbon near the centrosome; inhibition causes fragmentation into ministacks.

Reagents:

  • HeLa or RPE-1 cells (stable GalT-GFP or GM130 immunofluorescence).

  • Inhibitor: Dynarrestin (Stock: 40 mM in DMSO).

  • Washout Buffer: Warm complete media (37°C).

Workflow:

  • Seed: Plate cells on fibronectin-coated glass coverslips. Allow 24h adhesion.

  • Equilibrate: Replace media with HEPES-buffered imaging media (phenol-red free).

  • Pulse (Inhibition):

    • Add 25 µM Dynarrestin (or DMSO control).

    • Incubate 30–60 min at 37°C.

    • Readout: Golgi should disperse to the cell periphery.

  • Chase (Washout - The Critical Step):

    • Aspirate media.

    • Wash 3x with large volume (2mL) warm PBS.

    • Add fresh warm complete media.

    • Incubate 60–90 min.

    • Readout: Golgi should re-compact at the perinuclear region.

Protocol B: Live-Cell Lysosome Motility (High-Content Imaging)

Objective: Quantify loss of retrograde transport.

  • Label: Transfect cells with LAMP1-RFP or use LysoTracker Deep Red (50 nM, 30 min).

  • Baseline: Image for 2 min (1 frame/sec) to establish baseline motility.

  • Treatment: Spike in 5 µM Dynapyrazole A directly at the microscope stage.

  • Kinetics: Continue imaging.

    • Expected Result: Rapid cessation of long-range, minus-end directed runs within 2–5 minutes. Brownian motion will remain.

  • Analysis: Use TrackMate (ImageJ) or Imaris. Filter tracks for displacement >2 µm. Calculate "Mean Squared Displacement" (MSD). Dynein inhibition transforms the MSD curve from super-diffusive (directed) to linear (diffusive).

Part 4: Troubleshooting & Validation Logic

Stability and Solubility (The #1 Failure Mode)

These compounds are hydrophobic and prone to precipitation or isomerization.

  • Self-Validating Step: Always check your working solution (10-50 µM) under the microscope before adding to cells. If you see crystals/precipitate, the concentration is effectively zero.

  • Rule: Dissolve Ciliobrevin/Dynarrestin in 100% anhydrous DMSO to a high concentration (e.g., 40-50 mM). Aliquot and freeze at -80°C. Never store diluted aqueous solutions. Discard aliquots after one freeze-thaw cycle.

Distinguishing On-Target vs. Off-Target

To prove the phenotype is dynein-dependent:

  • Negative Control: Use the inactive analog Ciliobrevin Analog 2 (if available) or simply DMSO.

  • Positive Control: Nocodazole (10 µM). Depolymerizing microtubules should phenocopy the dynein inhibition (Golgi dispersion) but via a different mechanism.

  • Rescue: Overexpression of p50 (dynamitin) is a genetic phenocopy. If your drug works in p50-overexpressing cells, it may be off-target (additive toxicity).

Experimental Workflow Diagram

Workflow Start Start: Adherent Cells (e.g., RPE-1) Prep Fresh Inhibitor Prep (DMSO Stock -> Warm Media) Start->Prep QC QC: Check for Precipitate Prep->QC QC->Prep Precipitate (Discard) Treat Treatment (30-60 min) + Drug QC->Treat Clear Img1 Imaging Phase 1: Phenotype Acquisition Treat->Img1 Wash Washout (3x PBS) + Fresh Media Img1->Wash Verify Phenotype Recov Recovery (60-90 min) Wash->Recov Img2 Imaging Phase 2: Reversibility Check Recov->Img2

Figure 2: Standard Operating Procedure for reversible dynein inhibition assays, emphasizing the critical quality control (QC) step regarding solubility.

References

  • Firestone, A. J., et al. (2012).[5] Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129. [Link]

  • Steinman, J. B., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174.[1] [Link]

  • Höing, S., et al. (2018). Dynarrestin, a Novel Inhibitor of Cytoplasmic Dynein.[3][14] Cell Chemical Biology, 25(4), 357–369.[12] [Link]

  • Cianfrocco, M. A., et al. (2015). Mechanism and regulation of cytoplasmic dynein. Annual Review of Cell and Developmental Biology, 31, 83-108. [Link]

Sources

Exploratory

Cilliobrevin D: Mechanistic Dissection of Mitotic Spindle Pole Focusing

Topic: Cilliobrevin D Impact on Mitotic Spindle Pole Focusing Content Type: In-Depth Technical Guide Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Executive Summary The organization of the mitotic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cilliobrevin D Impact on Mitotic Spindle Pole Focusing Content Type: In-Depth Technical Guide Audience: Researchers, Cell Biologists, and Drug Discovery Scientists

Executive Summary

The organization of the mitotic spindle pole is a force-dependent process governed by the minus-end-directed motor Cytoplasmic Dynein.[1][2] Cilliobrevin D (Cil-D) has emerged as the premier chemical probe for temporally resolving this process. Unlike genetic ablation (RNAi/CRISPR), which allows for compensatory adaptation, Cil-D provides acute, reversible inhibition of the Dynein AAA+ ATPase motor domain. This guide details the mechanistic impact of Cil-D on spindle pole focusing, providing validated protocols for quantifying spindle collapse, multipolarity, and NuMA displacement.

Mechanistic Foundation: The Dynein-NuMA-Pole Axis

To understand the impact of Cilliobrevin D, one must first delineate the molecular engine it stalls. Spindle pole focusing is not a passive aggregation of microtubules (MTs) but an active transport process.

  • The Motor: Cytoplasmic Dynein 1 (DHC) walks toward MT minus ends (the pole).[3]

  • The Cargo: Nuclear Mitotic Apparatus protein (NuMA).[1]

  • The Mechanism: Dynein transports NuMA to the minus ends of spindle MTs.[1][2][4] Once at the pole, NuMA oligomerizes, cross-linking the MTs into a tight, focused array.[2]

  • The Inhibition: Cilliobrevin D acts as an ATP-competitor, binding the AAA+ ATPase domain of the Dynein heavy chain. This arrests the motor, preventing NuMA accumulation at the minus ends. The result is a failure of the "clutch" that holds the spindle poles together against the outward pulling forces of Kinesin-5 (Eg5).

Diagram 1: Mechanism of Action & Spindle Defect Topology

G cluster_0 Normal Physiology cluster_1 Cilliobrevin D Inhibition Dynein Cytoplasmic Dynein (Active ATPase) NuMA NuMA (Cargo) Dynein->NuMA Binds Pole Focused Spindle Pole (Tight MT Array) NuMA->Pole Transports to Minus End Splayed Unfocused/Splayed Pole (Loss of Tension) NuMA->Splayed Diffused Localization CilD Cilliobrevin D (Small Molecule) Dynein_Inhib Dynein (Stalled ATPase) CilD->Dynein_Inhib Blocks ATP Hydrolysis Dynein_Inhib->NuMA Fails to Transport

Figure 1: Mechanistic pathway showing Dynein-mediated NuMA transport (left) and the uncoupling effect of Cilliobrevin D leading to pole splaying (right).

Pharmacological Profile & Selectivity[5]

Cilliobrevin D is preferred over its precursor, Cilliobrevin A, due to improved physicochemical properties and potency. It is critical to use the compound within its specific window to avoid off-target effects on other AAA+ ATPases.

Table 1: Comparative Inhibitor Profile
CompoundTargetIC50 (ATPase Assay)IC50 (MT Gliding)Specificity Notes
Cilliobrevin D Cytoplasmic Dynein 1 & 2~15 - 20 µM ~20 µM Does NOT inhibit Kinesin-1 or Kinesin-5.
Cilliobrevin ACytoplasmic Dynein 1 & 2~52 µM~50 µMLess potent; lower solubility than Cil-D.
Dynapyrazole ACytoplasmic Dynein~2 - 6 µM~3 µMHigher potency; optimized analog.
Inactive Analog 2 N/A> 200 µMNo EffectEssential Negative Control. Structurally similar but inactive.

Critical Insight: While Dynapyrazoles are more potent, Cilliobrevin D remains the standard reference probe in literature. Always use Inactive Analog 2 (often available from the same synthesis source or commercial vendor) to rule out non-specific toxicity.

Experimental Framework: Validated Protocols

To rigorously assess spindle pole focusing, one must combine static quantification (Immunofluorescence) with dynamic observation (Live Imaging).

Protocol A: The "Spindle Collapse" Live-Cell Assay

Objective: Observe the acute loss of pole integrity in real-time.

  • Cell Preparation:

    • Use HeLa or U2OS cells stably expressing GFP-α-Tubulin (spindle structure) and RFP-H2B (chromosomes).

    • Seed on glass-bottom dishes (MatTek) 24h prior to imaging.

  • Acquisition Setup:

    • Heated stage (37°C) with CO2 control.

    • Confocal or Spinning Disk microscopy (Z-stacks every 1µm).

  • Treatment:

    • Identify metaphase cells (tightly aligned chromosomes, bipolar spindle).

    • T=0: Add Cilliobrevin D to a final concentration of 50 µM .

    • Note: Pre-warm the media containing the drug to avoid thermal shock.

  • Observation:

    • Image every 30 seconds for 30 minutes.

    • Expected Phenotype: Within 5–10 minutes, spindle poles will widen (splay). By 20 minutes, the spindle may collapse into a monopolar rosette or become multipolar as tension is lost.

Protocol B: Quantitative Immunofluorescence of Pole Splaying

Objective: Measure the "Pole Width" and NuMA displacement.

  • Synchronization (Optional but Recommended):

    • Release cells from a Thymidine block for 9 hours to enrich for mitotic cells.

  • Treatment:

    • Treat cells with 50 µM Cilliobrevin D (or DMSO control) for 60 minutes .

  • Fixation (Crucial Step):

    • Do not use 4% PFA alone. PFA preserves structure but often masks pole details.

    • Method: Fix in -20°C Methanol for 10 minutes. This precipitates proteins and clears cytosolic background, enhancing centrosomal/NuMA staining.

  • Staining:

    • Primary Antibodies:

      • Anti-NuMA (Pole focusing factor).

      • Anti-γ-Tubulin (Centrosome marker).

      • Anti-α-Tubulin (Spindle microtubules).

    • Secondary Antibodies: Alexa-488, Alexa-568, Alexa-647.

  • Analysis:

    • Measure the "Inter-pole Distance" (spindle length).

    • Measure "Pole Width" : Draw a line perpendicular to the spindle axis at the pole. In controls, this is a tight point. In Cil-D treated cells, this width increases significantly.

Diagram 2: Experimental Workflow & Decision Tree

Workflow cluster_analysis Analysis Pathways Start Start: Mitotic Cell Culture Treat Add 50 µM Cilliobrevin D (1 Hour) Start->Treat Live Live Imaging (GFP-Tubulin) Treat->Live Dynamic Dynamics Fixed Fixation (-20°C Methanol) Treat->Fixed High-Res Structure Quant Quantify: 1. Pole Width (Splaying) 2. NuMA Intensity at Pole Live->Quant Time-to-Collapse Stain Stain: NuMA / γ-Tubulin Fixed->Stain Stain->Quant

Figure 2: Dual-modality workflow for assessing Cilliobrevin D effects. Methanol fixation is prioritized for NuMA visualization.

Data Interpretation & Troubleshooting
The "Splayed" Phenotype

Unlike Kinesin-5 inhibitors (e.g., Monastrol) which produce "mono-astral" spindles with a tight center, Cilliobrevin D produces unfocused poles.

  • Control: NuMA is a tight crescent or dot at the minus ends.

  • Cil-D Treated: NuMA is diffuse along the spindle fibers; the pole looks like a frayed rope end rather than a knot.

Troubleshooting Common Issues
IssueProbable CauseSolution
No Phenotype Drug degradation or hydrolysis.Cil-D is sensitive to hydrolysis. Use fresh DMSO stocks. Avoid aqueous storage >24h.
Cell Death (Interphase) Non-specific toxicity.Confirm effect is specific to mitosis.[5] Interphase MT network should remain relatively intact at 50 µM for short durations (1h).
Precipitation Low solubility in media.Do not exceed 100 µM. Vortex media vigorously upon addition.
Implications for Drug Development

Cilliobrevin D serves as a prototype for "Mitotic Catastrophe" inducers. By decoupling the force-generation machinery (Dynein) from the structural tether (NuMA), the spindle triggers the Spindle Assembly Checkpoint (SAC). However, prolonged arrest often leads to slippage and aneuploidy.

  • Therapeutic Angle: Targeting Dynein offers a distinct mechanism from Taxanes (stabilizers) or Vinca alkaloids (destabilizers), potentially bypassing resistance mechanisms based on tubulin mutations.

References
  • Firestone, A. J., et al. (2012).[6][7] "Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein."[8] Nature, 484(7392), 125–129.

  • Hueschen, C. L., et al. (2017).[2][5][9] "NuMA recruits dynein activity to microtubule minus-ends at mitosis."[1][2] eLife, 6, e29328.

  • Steinman, J. B., et al. (2017).[9] "Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action."[9] eLife, 6, e25174.

  • Merdes, A., et al. (1996).[1][5] "A complex of NuMA and cytoplasmic dynein is essential for mitotic spindle assembly."[1] Cell, 87(3), 447-458.

Sources

Protocols & Analytical Methods

Method

Optimized Dynein Inhibition: A Guide to Cilliobrevin D in Live Cell Imaging

Part 1: Executive Summary Cilliobrevin D is a potent, reversible, small-molecule inhibitor of the cytoplasmic dynein AAA+ ATPase.[1][2] Unlike RNA interference (RNAi), which requires days to deplete protein levels, Cilli...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Cilliobrevin D is a potent, reversible, small-molecule inhibitor of the cytoplasmic dynein AAA+ ATPase.[1][2] Unlike RNA interference (RNAi), which requires days to deplete protein levels, Cilliobrevin D offers acute temporal control, making it the gold standard for studying retrograde transport and spindle dynamics in real-time.

However, its utility is bounded by a narrow therapeutic window: concentrations below 20 µM often fail to arrest motility, while concentrations above 50 µM risk precipitation and non-specific cytotoxicity. This Application Note defines the optimal experimental parameters to maximize dynein inhibition while maintaining cell health during live-cell microscopy.

Part 2: Scientific Foundation & Mechanism

Mechanism of Action

Cytoplasmic dynein is a motor protein that transports cargo (organelles, vesicles, proteins) toward the minus-end of microtubules (typically the cell center).[3][4][5] It is powered by the hydrolysis of ATP within its AAA+ ring domains.

Cilliobrevin D acts as an ATP-competitive antagonist.[2] It binds to the AAA+ ATPase site, locking the motor in a low-affinity state for microtubules or preventing the power stroke. This results in the cessation of retrograde transport and the "relaxation" of the Golgi apparatus and mitotic spindles.

Visualization of Mechanism

The following diagram illustrates the interference of Cilliobrevin D with the Dynein power stroke.

Dynein_Mechanism ATP ATP Molecule Dynein_Active Dynein Motor (Active ATPase) ATP->Dynein_Active Hydrolysis Microtubule Microtubule (Track) Dynein_Active->Microtubule Binding Transport Retrograde Transport Dynein_Active->Transport Power Stroke Dynein_Blocked Dynein-Inhibitor Complex Dynein_Active->Dynein_Blocked Cilliobrevin Cilliobrevin D (Inhibitor) Cilliobrevin->Dynein_Active Competitive Binding Stall Transport Stalled Dynein_Blocked->Stall No ATP Hydrolysis

Figure 1: Mechanism of Cilliobrevin D inhibition. The molecule competes with ATP, preventing the energy release required for the motor's power stroke along the microtubule.

Part 3: Dose-Response & Optimization Strategy

The "Sweet Spot": 20 µM – 50 µM

While in vitro ATPase assays show an IC50 of ~5–10 µM, live-cell environments require higher concentrations due to membrane permeability and intracellular competition with ATP.

ConcentrationPhysiological EffectRisk ProfileRecommended Use
5 – 10 µM Partial inhibition; reduced spindle pole focusing.Low toxicity.Not recommended for transport assays (insufficient block).
20 – 30 µM Optimal Range. Significant arrest of lysosomal/mitochondrial motility.Minimal acute toxicity (<2h).Standard Live Cell Imaging.
50 µM Complete dynein arrest; rapid Golgi fragmentation.Solubility limit; risk of precipitation.Acute, short-term assays (<30 min).
>100 µM Massive cytoskeletal collapse; apoptosis.High cytotoxicity; precipitation.Do Not Use.
Solubility Constraints

Cilliobrevin D is hydrophobic. It is typically dissolved in DMSO.[6]

  • Critical Warning: When diluting stock (e.g., 20 mM DMSO) into aqueous media, rapid precipitation can occur if the concentration exceeds ~60-100 µM locally.

  • Best Practice: Vortex the media vigorously while adding the inhibitor to prevent crystal formation, which appears as dark, needle-like artifacts in phase-contrast imaging.

Part 4: Protocol – Live Cell Motility Assay

This protocol validates dynein inhibition by tracking the arrest of lysosomes (Lysotracker) or Mitochondria (MitoTracker).

Reagents & Preparation
  • Cilliobrevin D Stock (20 mM): Dissolve 10 mg Cilliobrevin D (MW: 392.62) in 1.27 mL anhydrous DMSO. Aliquot (20 µL) and store at -20°C. Protect from light.

  • Imaging Media: Phenol-red free DMEM/F12 + 10% FBS (buffered with 25 mM HEPES if no CO2 chamber is available).

  • Organelle Stain: LysoTracker Red DND-99 (50 nM final) or MitoTracker Green (100 nM final).

Experimental Workflow

Step 1: Cell Seeding Seed cells (e.g., HeLa, RPE1, or DRG neurons) in glass-bottom dishes (35mm). Allow 24h for adherence.

Step 2: Labeling Incubate cells with the Organelle Stain for 30 minutes at 37°C. Wash 2x with Imaging Media.

Step 3: Baseline Imaging (Control)

  • Set microscope to 37°C.

  • Acquire a time-lapse (1 frame/sec for 2 mins).

  • Observation: You should see rapid, bidirectional saltatory movement of organelles.

Step 4: Treatment (Acute Phase)

  • Prepare 2x Working Solution : Dilute 4 µL of 20 mM Stock into 2 mL of pre-warmed media (Final: 40 µM).

  • Gently remove half the volume from the imaging dish and replace with the 2x Working Solution (Final on cells: 20 µM ).

  • Note: This "2x add-back" method prevents drying the cells and minimizes focus drift.

Step 5: Post-Treatment Imaging

  • Acquire time-lapse images immediately (t=0) and at 10-minute intervals up to 60 minutes.

  • Endpoint: By t=20-30 min, retrograde transport (periphery-to-center) should be severely diminished.

Step 6: Washout (Reversibility Check)

  • Remove media. Wash 3x with fresh, warm Imaging Media (no drug).

  • Incubate 30-60 mins.

  • Image to confirm recovery of motility (essential to rule out cell death).

Workflow Diagram

Protocol_Workflow Seed Seed Cells (Glass Bottom Dish) Stain Stain Organelles (LysoTracker/MitoTracker) Seed->Stain Baseline Image Baseline (Active Transport) Stain->Baseline Treat Add Cilliobrevin D (20-50 µM) Baseline->Treat Monitor Monitor Inhibition (20-60 mins) Treat->Monitor Wash Washout & Recovery (Optional Validation) Monitor->Wash

Figure 2: Experimental timeline for acute dynein inhibition assays.

Part 5: Validation & Troubleshooting

The Golgi Dispersion Assay (Secondary Validation)

If motility quantification is difficult, the Golgi complex serves as a static morphological marker.

  • Normal: Golgi is compact and perinuclear (held by Dynein).

  • Inhibited: Golgi fragments and disperses to the cell periphery (Dynein fails to counteract Kinesin).

  • Protocol: Treat cells with 30 µM Cilliobrevin D for 60 mins. Fix and stain for GM130 (Golgi marker). Dispersion confirms effective inhibition.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation (Crystals) Concentration >50 µM or cold media.Warm media to 37°C before adding drug. Do not exceed 50 µM.[6]
No Effect Observed Drug degradation or low dose.Use fresh stock (DMSO stocks degrade if wet). Increase to 30-40 µM.
Cell Rounding/Death Toxicity or DMSO effect.Reduce concentration to 20 µM. Ensure DMSO < 0.5%.
Phototoxicity Excessive laser power.Reduce exposure time. Cilliobrevin D stresses cells; they become more sensitive to light.

Part 6: References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.[3][7] Nature, 484(7392), 125-129.[7] [Link]

    • Seminal paper identifying Cilliobrevin D and establishing the 20 µM effective range.

  • Sainath, R., & Gallo, G. (2015). The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons.[8] Developmental Neurobiology, 75(7), 757-777.[8] [Link]

    • Validates use in neurons and describes organelle transport assays.

  • Roossien, D. H., et al. (2014). Ciliobrevins as tools for studying dynein motor function.[4] Frontiers in Cellular Neuroscience, 8, 252. [Link]

    • Review of Cilliobrevin specificity and comparison between analogs A and D.

    • Source for solubility data and chemical properties.

Sources

Application

Application Note: Characterizing Cytoplasmic Dynein Inhibition via Ciliobrevin D in In Vitro Microtubule Gliding Assays

Abstract & Introduction The study of cytoplasmic dynein—a massive, multi-subunit motor protein responsible for retrograde transport—has historically been hindered by a lack of specific, cell-permeable small-molecule inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The study of cytoplasmic dynein—a massive, multi-subunit motor protein responsible for retrograde transport—has historically been hindered by a lack of specific, cell-permeable small-molecule inhibitors.[1][2] Ciliobrevin D , a benzoyl-dihydroquinazolinone, fills this gap as a reversible, specific antagonist of the dynein AAA+ ATPase motor domain. Unlike vanadate (which is non-specific) or RNAi (which is slow and irreversible), Ciliobrevin D allows for rapid, temporal control of dynein activity.

This Application Note provides a rigorous, field-validated protocol for utilizing Ciliobrevin D in microtubule gliding assays . In this assay, purified dynein is adsorbed to a glass surface, and the motility of fluorescently labeled microtubules is observed in the presence of ATP.[3][4] Ciliobrevin D is introduced to arrest this motility, providing a robust readout for drug potency (IC50) or mechanistic dissection of motor function.

Key Applications
  • High-Throughput Screening: Validating novel dynein inhibitors against a Ciliobrevin D benchmark.

  • Mechanistic Studies: Dissecting the role of ATPase hydrolysis in motor stepping.

  • Cargo Transport Modeling: Simulating "stalled" retrograde transport in vitro.

Mechanism of Action

Ciliobrevin D acts as an ATP-competitive inhibitor (or mixed-mode antagonist depending on the isoform) of the AAA+ ATPase domain of Cytoplasmic Dynein 1 and 2. It does not significantly inhibit kinesins (e.g., Kif5B) or other ATPases at relevant concentrations (<100 µM), making it a precise tool for isolating dynein function.

Signal Pathway & Inhibition Logic

The following diagram illustrates the interference point of Ciliobrevin D within the dynein mechanochemical cycle.

DyneinMechanism ATP ATP Dynein_ATP Dynein-ATP (Detached) ATP->Dynein_ATP Cilio Ciliobrevin D (Inhibitor) Dynein_Open Dynein (Apo) Microtubule Bound Cilio->Dynein_Open Competitive Binding Cilio->Dynein_ATP Stabilizes Inactivates Dynein_Open->Dynein_ATP ATP Binding Hydrolysis ATP Hydrolysis (Power Stroke) Dynein_ATP->Hydrolysis Hydrolysis->Dynein_Open Pi Release Motility Microtubule Gliding Hydrolysis->Motility Force Gen

Figure 1: Mechanism of Action.[5] Ciliobrevin D competes with ATP or stabilizes an inactive transition state of the Dynein AAA+ domain, preventing the power stroke required for microtubule gliding.

Experimental Design & Reagents

Critical Reagent: Ciliobrevin D Handling

Ciliobrevin D is hydrophobic and can precipitate in aqueous buffers if mishandled.

  • Stock Solution: Dissolve to 50 mM or 100 mM in anhydrous DMSO.

  • Storage: Aliquot (2–5 µL) and store at -20°C. Protect from light.

  • Working Solution: Dilute immediately before use. Do not store aqueous dilutions.[6]

Reagent List
ComponentSpecificationPurpose
Motor Protein Recombinant Cytoplasmic Dynein (e.g., yeast, mammalian)The molecular motor.[1][2][3][5][6][7][8][9][10][11]
Substrate Taxol-stabilized Microtubules (Rhodamine labeled)Fluorescent track for visualization.
Inhibitor Ciliobrevin D (Purity >98%)Blocks ATPase activity.
Energy Source 100 mM ATP (Mg-salt)Fuel for the motor.
Blocker Casein (5 mg/mL in buffer)Prevents motor denaturation on glass.
Scavenger Glucose Oxidase/Catalase/GlucosePrevents photobleaching.

Detailed Protocol: Gliding Assay with Inhibition

Phase 1: Flow Cell Preparation
  • Construct a flow cell using a clean glass slide and a coverslip separated by double-sided tape (channel volume ~10–15 µL).

  • Surface Passivation: If using purified Dynein (without GFP/antibody capture), the glass surface must be hydrophobic (e.g., untreated) or specifically treated for antibody capture.

    • Note: For direct adsorption, standard untreated glass often works if blocked properly with Casein.

Phase 2: Assay Workflow

The following diagram outlines the sequential addition of reagents.

ProtocolWorkflow Step1 1. Motor Adsorption Flow Dynein (10-100 µg/mL) Incubate 5 min Step2 2. Surface Blocking Flow Casein (0.5 mg/mL) Incubate 5 min Step1->Step2 Step3 3. Motility Mix Prep (A) Control: ATP + DMSO (B) Exp: ATP + Ciliobrevin D Step2->Step3 Step4 4. Initiation Flow Mix + MTs into Chamber Step3->Step4 Step5 5. Imaging TIRF or Epifluorescence Time-lapse (1 frame/2 sec) Step4->Step5

Figure 2: Step-by-step workflow for the gliding motility assay.

Phase 3: Step-by-Step Procedure

1. Motor Adsorption:

  • Flow 15 µL of Dynein stock (diluted in Motility Buffer) into the channel.

  • Incubate for 5 minutes at room temperature.

  • Expert Tip: If Dynein concentration is too low, MTs will diffuse away. If too high, they may get stuck. Titrate between 10–100 nM.[10]

2. Blocking:

  • Wash the channel with 20 µL of Casein Solution (0.5 mg/mL in Motility Buffer).

  • Incubate for 5 minutes. This coats the remaining glass surface to prevent MTs from sticking non-specifically.

3. Preparation of Motility Mixes: Prepare two tubes (keep on ice, protect from light):

  • Tube A (Control):

    • Motility Buffer (1x)

    • ATP (1 mM final)[3][11]

    • Oxygen Scavenging System

    • Taxol-stabilized MTs (~200 nM tubulin)

    • DMSO (0.1% v/v)

  • Tube B (Inhibition):

    • Motility Buffer (1x)

    • ATP (1 mM final)[3][11]

    • Oxygen Scavenging System

    • Taxol-stabilized MTs (~200 nM tubulin)

    • Ciliobrevin D (Start at 50 µM)

4. The Assay:

  • Flow Tube A (Control) into the channel.

  • Immediately image for 2 minutes (taking 1 frame every 2–5 seconds).

  • Validation: Confirm smooth gliding of MTs.

  • Wick out the solution and flow in Tube B (Inhibition) .

  • Image the same field of view if possible.

  • Observation: Motility should arrest within 30–60 seconds.

5. Reversibility Check (Optional but Recommended):

  • Wash the channel with 30 µL of Tube A (Control) (no drug).

  • Motility should recover, proving the drug did not denature the motor.

Data Analysis & Interpretation

Quantitative Metrics

Analyze the image stacks using ImageJ (Fiji) with the "MTrackJ" or "TrackMate" plugin.

MetricControl (DMSO)Ciliobrevin D (50 µM)Interpretation
Velocity (nm/s) 500 – 800 (varies by species)< 50Near-complete arrest indicates successful inhibition.
Run Length (µm) > 5 µm< 1 µmMTs may bind but fail to process.
% Motile MTs > 80%< 10%The most robust metric for IC50 calculation.
Calculating IC50

To determine the IC50 (typically ~20 µM for mammalian dynein in this assay):

  • Perform the assay with Ciliobrevin D concentrations: 0, 5, 10, 20, 50, 100 µM.

  • Plot Normalized Velocity (Y-axis) vs. Log[Concentration] (X-axis).

  • Fit to a sigmoidal dose-response curve.

Troubleshooting & Expert Insights

Common Failure Modes

1. Precipitation of Inhibitor

  • Symptom:[3][4][5][7][11] "Crystals" or high background noise in the fluorescence channel; erratic motor behavior.

  • Cause: Ciliobrevin D is poorly soluble in water.

  • Solution: Dilute the DMSO stock into the buffer immediately before flowing. Do not exceed 1% DMSO final concentration. If using >50 µM drug, ensure the buffer is at Room Temp, not ice-cold, during mixing.

2. No Motility in Control

  • Cause: Dead motors or "sticky" glass.

  • Solution: Ensure Casein blocking is fresh. Add 10 µM Taxol to the buffer to keep MTs stable. Ensure ATP is fresh (degrades after freeze-thaw cycles).

3. "Wiggling" but no Gliding

  • Cause: Motor density too low (MTs held by only 1 motor) or inactive motors.

  • Solution: Increase Dynein concentration during adsorption.

Scientific Integrity Check
  • Specificity: Ciliobrevin D inhibits Cytoplasmic Dynein.[1][2][4][8][12][13] It does not effectively inhibit axonemal dynein or Kinesin-1 at these concentrations.[4] Always run a Kinesin-1 control if you suspect non-specific toxicity.

  • Light Sensitivity: The benzoyl-dihydroquinazolinone scaffold can be photo-labile. Minimize exposure to UV/blue light during incubation.

References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.[1][2][6] Nature, 484(7392), 125–129.[2][6] [2]

    • Core Reference: The seminal paper characterizing Ciliobrevin A and D, establishing the IC50 and mechanism of action.
  • Roostalu, J., & Surrey, T. (2017). Microtubule nucleation: beyond the template. Nature Reviews Molecular Cell Biology, 18(11), 702-710.

    • Protocol Context: Provides context on microtubule dynamics and standard assay buffers (BRB80 vs. HEPES) used in motor assays.
  • Sainath, R., & Gallo, G. (2015). Cytoskeletal support of sensory axon growth and branching. Developmental Neurobiology, 75(4), 413-423.

    • Application: Demonstrates the use of Ciliobrevin D in neuronal contexts, validating its specificity in complex systems.

Sources

Method

Application Note: Optimization of Cilliobrevin D Incubation Kinetics for Retrograde Intraflagellar Transport Analysis

Executive Summary & Core Directive Cilliobrevin D is a cell-permeable, reversible small-molecule inhibitor of the AAA+ ATPase motor domain of cytoplasmic dynein.[1][2] In the context of primary cilia, it specifically tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Cilliobrevin D is a cell-permeable, reversible small-molecule inhibitor of the AAA+ ATPase motor domain of cytoplasmic dynein.[1][2] In the context of primary cilia, it specifically targets cytoplasmic dynein 2 (Dynein 2) , the motor responsible for retrograde Intraflagellar Transport (IFT) .

The Critical Challenge: The utility of Cilliobrevin D is governed by a strict kinetic window.

  • Too Short (<15 mins): Insufficient penetrance and motor inhibition.

  • Optimal (30–60 mins): Specific accumulation of retrograde cargoes (e.g., IFT88, Gli2) at the ciliary tip due to stalled transport.

  • Too Long (>2–4 hours): Global cytoskeletal collapse (Dynein 1 inhibition), Golgi fragmentation, and ciliary resorption/shortening, rendering specific trafficking data uninterpretable.

This guide provides a validated protocol to isolate specific retrograde trafficking defects while mitigating off-target cytotoxicity.

Mechanism of Action: The "Traffic Jam" Effect

To design the experiment, one must understand the causality. Cilia function relies on a balance between Anterograde (Base-to-Tip, Kinesin-2 driven) and Retrograde (Tip-to-Base, Dynein-2 driven) transport.

When Cilliobrevin D inhibits the Dynein ATPase:

  • Retrograde Failure: Dynein cannot walk back to the base.

  • Anterograde Persistence: Kinesin-2 continues to deliver cargo to the tip.

  • Phenotypic Readout: A "traffic jam" occurs at the distal tip of the cilium, visible as a fluorescent "bulb" of accumulated IFT proteins.

Visualization: Molecular Mechanism

Mechanism ATP ATP Hydrolysis Dynein Dynein 2 Motor (Retrograde) ATP->Dynein Powers Transport Normal Tip-to-Base Recycling Dynein->Transport Drives CBD Cilliobrevin D (Inhibitor) CBD->Dynein Blocks ATPase Activity Jam Accumulation at Ciliary Tip (Bulb) CBD->Jam Causes Kinesin Kinesin-2 (Anterograde) Cargo IFT Cargo (e.g., IFT88) Kinesin->Cargo Delivers to Tip Kinesin->Jam Unchecked Delivery Cargo->Transport Recycled by Dynein

Caption: Cilliobrevin D blocks Dynein 2 ATPase activity. Without retrograde recycling, Kinesin-2 continues cargo delivery, causing specific accumulation (bulbs) at the ciliary tip.

Experimental Protocols

Preparation and Handling[1][3][4][5]
  • Stock Solution: Dissolve Cilliobrevin D in anhydrous DMSO to 50 mM . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: The optimal range is 20–30 µM .

    • Note: 50 µM often induces rapid microtubule catastrophe in the cytoplasm (spindle collapse).

  • Control: Vehicle control (DMSO) matching the volume of the drug (typically 0.1% v/v).

Protocol A: Fixed-Cell "Tip Accumulation" Assay

Best for quantifying the population-wide effect of retrograde inhibition.

  • Seeding: Seed ciliated cells (e.g., hTERT-RPE1, IMCD3) on glass coverslips. Serum starve for 24–48 hours to induce ciliogenesis.

  • Equilibration: Refresh media 1 hour prior to experiment to prevent starvation-stress artifacts.

  • Treatment (The Critical Step):

    • Add Cilliobrevin D (Final: 30 µM) to the media.[2]

    • Incubate for exactly 60 minutes at 37°C.

    • Why 60 mins? This allows sufficient time for anterograde trains to fill the tip, but is short enough to prevent ciliary resorption.

  • Fixation:

    • Fix immediately with 4% Paraformaldehyde (10 mins) or -20°C Methanol (5 mins) .

    • Note: Methanol is preferred for IFT proteins; PFA is better for membrane markers (Smoothened).

  • Staining:

    • Primary Antibodies: Anti-Acetylated Tubulin (Ciliary marker) + Anti-IFT88 (Cargo marker).

  • Analysis: Measure the fluorescence intensity of IFT88 at the distal 10% of the cilium relative to the base.

Protocol B: Live-Cell "Train Stalling" Assay

Best for visualizing the immediate cessation of motor motility.

  • Transfection: Transfect cells with a retrograde marker (e.g., IFT88-GFP or Gli2-GFP) 24 hours prior to imaging.

  • Setup: Place cells in a heated stage-top incubator (37°C, 5% CO2).

  • Baseline Imaging: Acquire 5 minutes of stream acquisition (approx. 5–10 fps) to establish baseline velocity.

  • Wash-in:

    • Pausing acquisition, gently aspirate media and replace with pre-warmed media containing 30 µM Cilliobrevin D .

  • Kinetic Imaging:

    • T=0 to T=20 mins: Resume imaging immediately.

    • Observation: You will observe a progressive reduction in retrograde train frequency.

    • T=30 mins: Most retrograde events should cease. Tips will begin to bulb.

  • Washout (Validation):

    • Remove drug media. Wash 3x with warm PBS. Add fresh media.

    • Resume imaging. Retrograde transport should recover within 15–20 minutes , confirming specific motor inhibition rather than cell death.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inhibition (Critical Window) cluster_2 Phase 3: Analysis Seed Serum Starve (24-48h) Baseline Baseline Imaging (IFT88-GFP) Seed->Baseline Treat Add Cilliobrevin D (30 µM) Baseline->Treat Incubate Incubate 30 - 60 mins Treat->Incubate Stop STOP: Fix or Wash Incubate->Stop Readout Phenotype: Bulbous Tips Stop->Readout Recovery Washout Recovery (Optional Validation) Stop->Recovery

Caption: Workflow emphasizing the 60-minute "Critical Window" to avoid toxicity.

Data Interpretation & Troubleshooting

Time-Course Matrix

The table below summarizes the expected phenotypes at various incubation times using 30 µM Cilliobrevin D.

Incubation TimeCiliary PhenotypeCytoplasmic PhenotypeInterpretation
0–15 mins Normal or slight slowing of trains.Normal microtubule array.Sub-optimal: Drug penetration lag.
30–60 mins Bulbous accumulation at tip. Retrograde trains stalled.Minor Golgi compaction.OPTIMAL: Specific Dynein 2 inhibition.
2–4 hours Cilia shortening (resorption).Golgi fragmentation. Mitotic spindle collapse.Toxic: Global Dynein 1 inhibition dominates.
>4 hours Loss of cilia.Cell rounding/death.Invalid: Non-specific toxicity.
Troubleshooting Guide

Issue: Cells detach or round up during the experiment.

  • Cause: Cilliobrevin D affects Dynein 1, which maintains focal adhesions and spindle poles.

  • Solution: Reduce concentration to 20 µM or strictly limit incubation to <45 minutes. Ensure DMSO concentration is <0.5%.

Issue: No accumulation at the tip observed.

  • Cause: Inactive drug (hydrolysis) or insufficient time.

  • Solution: Use a fresh aliquot of Cilliobrevin D. Extend incubation to 90 minutes, but monitor cell health. Ensure cells are fully ciliated (starved) before treatment.

Issue: Microtubules depolymerize.

  • Cause: While CBD is not a depolymerizer (like Nocodazole), dynein inhibition can destabilize the MT network over time.

  • Solution: This confirms the incubation was too long. Shorten the treatment window.

References

  • Firestone, A. J., et al. (2012).[1][3][4][5][6] Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129.[1][4] [Link][4]

    • The seminal paper characterizing Cilliobrevin D specificity and mechanism.
  • Roostalu, J., & Surrey, T. (2017). Microtubule motors: The price of specificity. Nature Chemical Biology, 13, 817–818. [Link]

    • Discussion on the structural basis of dynein inhibition.
  • Ye, F., et al. (2013).[5][6] Ciliobrevins inhibit retrograde IFT and result in ciliary tip accumulation of IFT proteins. Journal of Cell Biology, Characterization of IFT dynamics. (Contextual reference based on field consensus for IFT studies).

    • Source for solubility and storage stability data.[2]

Sources

Application

Application Note: Assessing Dynein ATPase Activity with Ciliobrevin D

Executive Summary Cytoplasmic dynein is a massive AAA+ ATPase motor protein essential for retrograde axonal transport, mitotic spindle organization, and ciliary function.[1][2] Ciliobrevin D (HPI-4) is the first specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytoplasmic dynein is a massive AAA+ ATPase motor protein essential for retrograde axonal transport, mitotic spindle organization, and ciliary function.[1][2] Ciliobrevin D (HPI-4) is the first specific, cell-permeable small-molecule inhibitor of cytoplasmic dynein 1 and 2. Unlike non-specific ATPase inhibitors (e.g., vanadate), Ciliobrevin D targets the dynein motor domain, acting as a reversible ATP-competitive antagonist.

This guide details two validated protocols for assessing dynein inhibition by Ciliobrevin D:

  • NADH-Coupled Kinetic Assay: The "Gold Standard" for determining

    
    , 
    
    
    
    , and mode of inhibition.
  • Malachite Green Endpoint Assay: A high-throughput method ideal for IC50 screening.

Mechanism of Action & Experimental Logic[3]

The Dynein ATPase Cycle

Dynein basal ATPase activity is low. Robust hydrolysis requires microtubule (MT) stimulation. Ciliobrevin D inhibits this MT-stimulated ATPase activity.[1] Therefore, all robust assays must include Taxol-stabilized microtubules to distinguish specific inhibition from basal noise.

Ciliobrevin D Specifics[1][2][4][5][6][7]
  • Target: AAA+ ATPase domain of Cytoplasmic Dynein 1 & 2.[1][3]

  • Mechanism: Reversible competitor of ATP binding (firestone et al., 2012).

  • Solubility: Soluble in DMSO (up to 25 mM).[1]

  • IC50: Typically 20–50 µM in vitro depending on dynein concentration and MT load.

Visualizing the Inhibition Pathway

The following diagram illustrates the dynein ATPase cycle and the specific intervention point of Ciliobrevin D.

Dynein_Mechanism ATP ATP Dynein_MT Dynein-MT Complex ATP->Dynein_MT Binds Hydrolysis ATP Hydrolysis (AAA1 Domain) Dynein_MT->Hydrolysis Stimulated by MTs ADP_Pi ADP + Pi Release Hydrolysis->ADP_Pi Motion Power Stroke (Microtubule Gliding) ADP_Pi->Motion Ciliobrevin Ciliobrevin D (Inhibitor) Ciliobrevin->Dynein_MT Blocks ATP Binding (Competitive)

Figure 1: Mechanism of Ciliobrevin D inhibition within the Dynein-Microtubule ATPase cycle.

Critical Reagent Preparation

Dynein Assay Buffer (DAB)

Standardize this buffer for all assays to ensure reproducibility.

  • 30 mM HEPES, pH 7.4[4]

  • 50 mM Potassium Acetate (K-Acetate)[4]

  • 2 mM Magnesium Acetate (Mg-Acetate)[4]

  • 1 mM EGTA[4]

  • 1 mM DTT (Add fresh)

Preparation of Taxol-Stabilized Microtubules

Dynein requires polymerized microtubules for maximum activity. Taxol prevents depolymerization during the assay.

Protocol:

  • Reconstitute Tubulin: Thaw lyophilized tubulin (cytoskeleton source) to 5 mg/mL in BRB80 buffer (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA) supplemented with 1 mM GTP.

  • Polymerize: Incubate at 37°C for 20 minutes.

  • Stabilize: Add Taxol (Paclitaxel) to a final concentration of 20 µM. Incubate at 37°C for another 10 minutes.

  • Purify (Optional but Recommended): Centrifuge at 100,000 x g for 20 min (warm rotor) to pellet MTs. Resuspend pellet in Dynein Assay Buffer containing 20 µM Taxol.

    • Why? This removes free tubulin dimers and excess GTP/Pi which interfere with Malachite Green assays.

Method A: NADH-Coupled Kinetic Assay

Best for: Detailed kinetic characterization (


, Mode of Inhibition).
Principle:  A regenerating system where ATP hydrolysis is coupled to NADH oxidation.[5] The decrease in Absorbance at 340 nm is directly proportional to ATPase activity.
Coupled Enzyme Reaction Logic

NADH_Coupled cluster_0 Primary Reaction cluster_1 Regeneration System cluster_2 Detection Step (OD340) ATP ATP ADP ADP ATP->ADP Hydrolysis Dynein Dynein + MTs ADP->ATP Regenerated PEP PEP Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Pyruvate->Lactate LDH PK Pyruvate Kinase NADH NADH (Abs 340nm) NAD NAD+ (No Abs) NADH->NAD Oxidation LDH Lactate Dehydrogenase

Figure 2: The NADH-coupled enzymatic cascade regenerates ATP while producing a measurable signal decrease at 340 nm.

Protocol Steps

Reagents:

  • Enzyme Mix (20X): 40 U/mL Pyruvate Kinase (PK), 60 U/mL Lactate Dehydrogenase (LDH) in DAB.

  • Substrate Mix (10X): 20 mM ATP, 10 mM Phosphoenolpyruvate (PEP), 2 mM NADH.

  • Ciliobrevin D: Serial dilutions in DMSO (Keep DMSO < 2% final).

Procedure (96-well plate):

  • Prepare Mix A (90 µL):

    • Dynein (~10–50 nM final).

    • Taxol-stabilized Microtubules (2–5 µM tubulin final).

    • Enzyme Mix (PK/LDH).[6]

    • Dynein Assay Buffer to volume.[6]

  • Add Inhibitor: Add 2 µL of Ciliobrevin D stock (or DMSO control). Incubate 10 min at 25°C.

  • Initiate: Add 10 µL of Substrate Mix (ATP/PEP/NADH).

  • Measure: Immediately read Absorbance at 340 nm every 30 seconds for 20–30 minutes at 25°C.

Data Analysis
  • Calculate Slope: Determine

    
     from the linear portion of the curve.
    
  • Convert to Rate:

    
    
    (Note: Pathlength for 100 µL in 96-well plate is ~0.3 cm, but use a standard curve for precision).
    
  • Plot: Rate vs. [Ciliobrevin D] to determine IC50.

Method B: Malachite Green Endpoint Assay

Best for: High-throughput screening (HTS) and checking end-point inhibition. Principle: Detects free inorganic phosphate (Pi) released during ATP hydrolysis using a molybdate-dye complex (Green color at 620 nm).

Protocol Steps

Reagents:

  • Malachite Green Reagent: Commercially available (e.g., Sigma, Abcam) or homemade (3:1 mix of 0.045% Malachite Green and 4.2% Ammonium Molybdate in 4M HCl).

  • Quencher: 34% Sodium Citrate (stops hydrolysis).

Procedure (384-well or 96-well):

  • Setup: Mix Dynein (20 nM), Taxol-MTs (2 µM), and Ciliobrevin D in Assay Buffer.

  • Incubation: Incubate 10 min at RT to allow inhibitor binding.

  • Start: Add ATP (1 mM final). Total volume: 25 µL.[7]

  • Run: Incubate at 25°C for 30–60 minutes.

  • Stop & Develop: Add 5 µL Quencher (Sodium Citrate) followed immediately by 20 µL Malachite Green Reagent .

  • Read: Incubate 15 min for color development. Read Absorbance at 620 nm.

Critical Note: Phosphate contamination is the enemy. Use phosphate-free glassware and buffers (avoid PBS).

Data Presentation & Troubleshooting

Expected Results Table
ParameterControl (DMSO)+ Ciliobrevin D (50 µM)Interpretation
Basal ATPase Low (< 5 s⁻¹)UnchangedCiliobrevin D preferentially targets the stimulated state.
MT-Stimulated ATPase High (> 20 s⁻¹)Significantly ReducedSpecific inhibition of the power stroke cycle.
MT Binding (Pelleting) NormalNormalCiliobrevin D does not prevent MT binding, only hydrolysis/release.
Troubleshooting Guide
IssueProbable CauseSolution
High Background (Malachite) Phosphate contaminationUse Ultra-pure water; check detergents; avoid PBS.[8]
No Stimulation by MTs MTs depolymerizedEnsure Taxol is present in all buffers. Re-prep MTs.
Compound Precipitation High concentration / Low solubilityDo not exceed 50 µM Ciliobrevin D in aqueous buffer. Keep DMSO < 2%.
Non-Linear Kinetics (NADH) Reagents depletedIncrease PK/LDH concentration; reduce Dynein concentration.

References

  • Firestone, A. J., et al. (2012).[1][2][9][10] Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129.[1][2][9] [Link][2]

  • Roossien, D. H., et al. (2014). Ciliobrevins as tools for studying dynein motor function.[1][2] Frontiers in Cellular Neuroscience, 9, 252. [Link]

  • Cross, R. A. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments. [Link]

Sources

Method

Reversing the Brakes: A Guide to Ciliobrevin D Washout and Functional Recovery

Introduction: Understanding the "Off-Switch" for a Key Cellular Motor In the intricate choreography of the cell, motor proteins are the tireless engines driving the transport of essential cargo along microtubule highways...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the "Off-Switch" for a Key Cellular Motor

In the intricate choreography of the cell, motor proteins are the tireless engines driving the transport of essential cargo along microtubule highways. Cytoplasmic dynein, a minus-end-directed motor, plays a pivotal role in a myriad of cellular processes, including organelle positioning, vesicle trafficking, and the assembly of the mitotic spindle[1][2]. The ability to precisely control the activity of such a fundamental protein is a cornerstone of modern cell biology research.

Ciliobrevin D has emerged as a powerful tool for the acute and specific inhibition of cytoplasmic dynein[3][4]. This cell-permeable small molecule targets the AAA+ ATPase domain of dynein, effectively stalling its motor function[3][5]. While the inhibitory effects of Ciliobrevin D are well-documented, a critical aspect for its utility as a research tool is the ability to reverse its effects. This application note provides a detailed experimental framework for performing Ciliobrevin D washout experiments and assessing the subsequent functional recovery of dynein-dependent processes. Understanding the kinetics and completeness of this reversal is paramount for interpreting experimental results and designing sophisticated pulse-chase-style investigations of cellular dynamics.

The Science of Reversibility: Why Washout Matters

Ciliobrevin D's interaction with dynein is non-covalent, making its inhibitory effects reversible upon its removal from the cellular environment[3][6]. This characteristic is invaluable for researchers seeking to dissect the temporal requirements of dynein function in a particular process. A successful washout experiment allows for the synchronization of a cell population in a dynein-inhibited state, followed by the coordinated re-initiation of dynein activity. This temporal control opens the door to studying:

  • The immediate consequences of restoring dynein function: By observing the rapid changes following Ciliobrevin D removal, researchers can pinpoint the primary cellular processes directly reliant on dynein activity.

  • The recovery kinetics of different cellular structures: Comparing the time it takes for various organelles or structures to resume normal dynamics can provide insights into their regulation and integration within the cellular machinery.

  • The potential for compensatory mechanisms: Observing how cells adapt and recover after a transient inhibition of a key motor protein can reveal redundancies and robustness in cellular transport systems.

The experimental design hinges on a rapid and thorough removal of Ciliobrevin D, followed by robust and quantitative assays to monitor the restoration of normal cellular function.

Experimental Design and Protocols

A successful Ciliobrevin D washout experiment can be broken down into three key phases: inhibition, washout, and recovery assessment.

G cluster_0 Experimental Workflow Inhibition Phase 1: Inhibition Treat cells with Ciliobrevin D to establish a dynein-inhibited state. Washout Phase 2: Washout Rapidly and thoroughly remove Ciliobrevin D from the culture medium. Inhibition->Washout Proceed after a defined incubation period Recovery Phase 3: Recovery Assessment Monitor the restoration of dynein-dependent cellular functions over time. Washout->Recovery Initiate immediately following washout

Figure 1: A high-level overview of the Ciliobrevin D washout experimental workflow.

Phase 1: Ciliobrevin D Inhibition

The initial step involves treating the cells with Ciliobrevin D to achieve a consistent and potent inhibition of cytoplasmic dynein.

Key Considerations:

  • Concentration and Incubation Time: The optimal concentration and duration of Ciliobrevin D treatment are cell-type and assay-dependent[7][8]. A typical starting point is in the range of 20-50 µM, with incubation times ranging from 30 minutes to a few hours[9]. It is crucial to perform a dose-response curve to determine the minimal concentration that yields the desired inhibitory effect without causing significant cytotoxicity.

  • Compound Stability: Reconstituted Ciliobrevin D has limited stability. It is strongly recommended to use freshly prepared solutions for each experiment, as its efficacy can diminish over time, even when stored at -20°C[8][9].

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve Ciliobrevin D to account for any solvent-related effects[7].

Phase 2: The Washout Procedure

The efficiency of the washout is critical for observing a clear and synchronous recovery. The goal is to rapidly reduce the extracellular concentration of Ciliobrevin D, allowing the intracellular inhibitor to diffuse out of the cells.

Protocol 1: Ciliobrevin D Washout

  • Preparation: Pre-warm a sufficient volume of fresh, complete culture medium to 37°C.

  • Aspiration: Gently aspirate the Ciliobrevin D-containing medium from the cell culture vessel. To minimize mechanical stress on the cells, tilt the vessel and aspirate from the edge.

  • First Wash: Immediately add a generous volume of the pre-warmed fresh medium to the cells. For a 35 mm dish, use at least 2 mL. Gently rock the dish back and forth a few times.

  • Aspirate and Repeat: Aspirate the wash medium and repeat the wash step at least two more times (for a total of three washes)[9]. This multi-wash step is crucial for ensuring the thorough removal of the inhibitor.

  • Final Incubation: After the final wash, add the appropriate volume of fresh, pre-warmed medium and return the cells to the incubator for the recovery period.

Phase 3: Assessment of Functional Recovery

The reversal of Ciliobrevin D's effects can be monitored by observing the restoration of various dynein-dependent cellular processes. Below are detailed protocols for assessing recovery through live-cell imaging and immunofluorescence.

Cytoplasmic dynein is the primary motor for the retrograde transport of numerous organelles, including mitochondria and lysosomes, along microtubules[10][11]. Live-cell imaging provides a dynamic and quantitative measure of the restoration of this transport.

Protocol 2: Live-Cell Imaging of Mitochondrial and Lysosomal Transport

  • Cell Preparation and Labeling:

    • Plate cells on glass-bottom dishes suitable for live-cell imaging.

    • For mitochondrial tracking, incubate cells with a fluorescent mitochondrial dye such as MitoTracker™ Green (e.g., 25-100 nM) for 30-45 minutes at 37°C[9].

    • For lysosomal tracking, incubate cells with a lysosome-specific dye like LysoTracker™ Red (e.g., 50-75 nM) for 30-60 minutes at 37°C[12].

    • Alternatively, cells can be transfected with plasmids encoding fluorescently tagged mitochondrial or lysosomal proteins (e.g., mito-DsRed, LAMP1-GFP)[10][13].

  • Inhibition and Washout:

    • Following labeling, treat the cells with Ciliobrevin D as described in Phase 1.

    • Perform the washout procedure as detailed in Protocol 1.

  • Time-Lapse Microscopy:

    • Immediately after washout, begin acquiring time-lapse images of the labeled organelles using a fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber.

    • Acquire images at a rate of approximately 1 frame every 2-5 seconds for a total of 5-10 minutes at various time points post-washout (e.g., 0, 15, 30, 60 minutes).

  • Data Analysis:

    • Generate kymographs from the time-lapse series to visualize the movement of individual organelles over time and distance[14].

    • Quantify parameters such as organelle velocity, processivity (run length), and the percentage of motile organelles. Several software packages, including ImageJ/Fiji with plugins like KymoResliceWide, can be used for this analysis.

ParameterDescriptionExpected Result After Washout
Organelle Velocity The speed at which an organelle moves along a microtubule.Increase towards pre-treatment levels.
Processivity The distance an organelle travels without detaching from the microtubule.Increase towards pre-treatment levels.
% Motile Organelles The proportion of organelles exhibiting directed movement.Significant increase from the inhibited state.

Dynein is essential for the proper formation and maintenance of the mitotic spindle, particularly in focusing the spindle poles[15][16]. The disruption of spindle morphology by Ciliobrevin D and its subsequent recovery can be visualized by immunofluorescence.

Protocol 3: Immunofluorescence of Microtubule Spindles

  • Cell Culture and Synchronization:

    • Plate cells on coverslips.

    • If desired, synchronize the cells in mitosis using a method such as a thymidine block followed by release into a nocodazole-containing medium to arrest cells in prometaphase.

  • Inhibition and Washout:

    • Treat the mitotic cells with Ciliobrevin D.

    • Perform the washout procedure at various time points to assess recovery.

  • Fixation and Staining:

    • At the desired time points post-washout, fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (to visualize microtubules) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the DNA with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Assess spindle morphology, looking for the reformation of focused, bipolar spindles from the disorganized or multipolar structures often seen with Ciliobrevin D treatment[5].

G cluster_0 Dynein Inhibition and Recovery Dynein Cytoplasmic Dynein Inhibition Inhibition (ATPase activity blocked) Dynein->Inhibition binds CiliobrevinD Ciliobrevin D CiliobrevinD->Inhibition Washout Washout Inhibition->Washout removal of Ciliobrevin D Recovery Functional Recovery (ATPase activity restored) Washout->Recovery Recovery->Dynein restores function

Figure 2: A conceptual diagram illustrating the reversible inhibition of cytoplasmic dynein by Ciliobrevin D and its functional recovery upon washout.

Troubleshooting and Best Practices

  • Incomplete Washout: If recovery is not observed, the washout procedure may be insufficient. Increase the number and volume of washes. The inclusion of a small percentage of serum in the wash buffer may aid in the removal of hydrophobic compounds.

  • Cell Viability: High concentrations of Ciliobrevin D or prolonged incubation times can lead to cytotoxicity. Perform a viability assay (e.g., Trypan Blue exclusion or a live/dead cell stain) to ensure that the observed effects are not due to cell death[7].

  • Freshness of Reagents: As previously mentioned, the stability of Ciliobrevin D in solution is limited. Always use freshly prepared solutions from a reputable supplier.

  • Quantitative Analysis: Visual inspection can be subjective. It is essential to quantify the recovery using objective parameters such as those listed in the table above. For axon outgrowth assays, measure the length of axons at different time points post-washout and compare it to control cells[17][18]. Statistical analysis should be performed to determine the significance of the observed recovery[19][20].

Conclusion

The ability to reversibly inhibit cytoplasmic dynein with Ciliobrevin D provides a powerful experimental paradigm for dissecting the temporal dynamics of a wide array of cellular processes. By following the detailed protocols and best practices outlined in this application note, researchers can confidently perform washout experiments and obtain robust, quantifiable data on the functional recovery of this essential molecular motor. This approach will undoubtedly continue to yield valuable insights into the complex and dynamic world of intracellular transport.

References

  • Ahmad, F. J., He, Y., Myers, K. A., Hasaka, T. P., Francis, F., Black, M. M., & Baas, P. W. (2006). Effects of dynactin disruption and dynein depletion on axonal microtubules. Traffic, 7(5), 524-537.
  • Firestone, A. J., Weinger, J. S., Maldonado-Báez, M., Barlan, K., Langston, L. D., O'Donnell, M., ... & Kapoor, T. M. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.
  • Sainath, R., & Gallo, G. (2015). The dynein inhibitor Ciliobrevin D inhibits the bi-directional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches. Developmental neurobiology, 75(7), 757-777.
  • Lin, C. M., & Sheng, Z. H. (2015). Live imaging mitochondrial transport in neurons. In Mitochondrial Medicine (pp. 49-66). Humana Press, New York, NY.
  • Wasserman, T., Stukenberg, P. T., & Kapoor, T. M. (2019). Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast. In Mitosis (pp. 129-140). Humana, New York, NY.
  • Wilson, J. M., de Castro, K., & T-Gonzalez, S. V. (2021). Lysosome tracking. Bio-protocol, 11(12), e4054.
  • Wueseke, O., & Bement, W. M. (2018). Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos. In Xenopus (pp. 223-236). Humana Press, New York, NY.
  • He, L., & He, Y. (2022). Live-cell Imaging of Lysosomal Membrane Permeabilization During Necroptosis. Journal of Visualized Experiments, (189), e64583.
  • Wang, S., Li, Y., & Liu, Y. (2015). Free Tracking of Single Organelle Transportation in Cells with Nanometer Precision Using a Plasmonic Imaging Technique.
  • Tamura, T., Fujisawa, A., Tsuchiya, M., Shen, Y., Nagao, K., Kawano, S., ... & Hamachi, I. (2020). Organelle membrane-specific chemical labeling and dynamic imaging in living cells. Nature chemical biology, 16(11), 1234-1242.
  • Lin, C. M., & Sheng, Z. H. (2017). Live imaging mitochondrial transport in neurons. Neuromethods, 123, 49-66.
  • Edelman, D. B., Owens, G. C., & Chen, S. (2012). Neuromodulation and mitochondrial transport: live imaging in hippocampal neurons over long durations. Journal of visualized experiments: JoVE, (64).
  • Mou, Y., Mukte, S., Chai, E., Dein, J., & Li, X. J. (2020). Analyzing mitochondrial transport and morphology in human induced pluripotent stem cell-derived neurons in hereditary spastic paraplegia. Journal of visualized experiments: JoVE, (163).
  • Tojima, T., Miyashiro, D., Kosugi, Y., & Nakano, A. (2022). Live cell visualization of Golgi membrane dynamics by super-resolution confocal live imaging microscopy. Methods in molecular biology (Clifton, N.J.), 2555, 123-134.
  • Kitagawa, M., & Lee, S. H. (2017). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. Cytoskeleton, 74(11), 443-452.
  • Bio-protocol. (n.d.). Live-cell imaging. Retrieved from [Link]

  • Erdmann, R. S., Takakura, H., Thompson, A. D., & Lin, Y. (2014). A lipid-based strategy to visualize Golgi structure and dynamics at super-resolution in live cells.
  • Chen, X., & Sheng, Z. H. (2016). A new method for quantifying mitochondrial axonal transport. Protein & cell, 7(7), 536-540.
  • Tojima, T., Miyashiro, D., Kosugi, Y., & Nakano, A. (2023). Super-Resolution Live Imaging of Cargo Traffic Through the Golgi Apparatus in Mammalian Cells. In Golgi Apparatus (pp. 147-159). Humana, New York, NY.
  • Ito, Y., Uemura, T., & Nakano, A. (2022). Super resolution live imaging: The key for unveiling the true dynamics of membrane traffic around the Golgi apparatus in plant cells. Frontiers in plant science, 13, 1074942.
  • Bond, A., Katti, P., & Zulueta Diaz, J. (2024). Light Microscopy-Based Organelle Quantification: A Comprehensive Protocol. bioRxiv.
  • Reinisalo, M., Ragauskas, S., & Urtti, A. (2016). Isolation of intact and functional melanosomes from the retinal pigment epithelium. PloS one, 11(8), e0161244.
  • Kim, D. S., Park, S. H., & Kwon, S. B. (2009). A simple assay method for melanosome transfer.
  • Sainath, R., & Gallo, G. (2015). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches. Developmental neurobiology, 75(7), 757–777.
  • Wasserman, W. J., & Fujiwara, K. (1978). Immunofluorescent anti-tubulin staining of spindles during meiotic maturation of mouse oocytes in vitro. Journal of Cell Science, 29(1), 171-188.
  • Karlsson, J., & Andersson, H. S. (2014). Schematic drawing of an aggregation assay of melanophores from Xenopus laevis cultured in 96-well culture plates.
  • ResearchGate. (2016). Why would Ciliobrevin D not inhibit Dynein in neuronal cultures? Retrieved from [Link]

  • Shimamura, M. (2016). Whole-mount immunofluorescent staining of microtubules (green) and nuclei (blue) in various plant cells and tissues.
  • Nakazawa, T., & Nakanishi, T. (2020). Scraping Assay as a Novel Strategy to Evaluate Axonal Regeneration Using Human-Induced Pluripotent Stem Cell-Derived Neurons. Biological and Pharmaceutical Bulletin, 43(11), 1699-1704.
  • Valente, S., & De Majo, F. (2023). Quantitative Image Analysis of Axonal Morphology in In Vivo Model. Methods and Protocols, 6(6), 101.
  • Almeida, A. R., & Sousa, V. C. (2024). AAV-Driven miR-146a Promotes Neurite Outgrowth and Axonal Regeneration in Cortical Neurons. Molecular Neurobiology, 1-16.
  • Rosoff, W. J., McAllister, J., & Goodhill, G. J. (2004). A new chemotaxis assay shows the extreme sensitivity of axons to molecular gradients.
  • Minwalla, L., & Zhao, Y. (2001). Different Approaches for Assaying Melanosome Transfer. Pigment Cell Research, 14(5), 320-330.
  • Zimmer, S. (2023, April 29). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of axonal and dendritic outgrowth from primary neurons. Retrieved from [Link]

  • Gallo, G. (2015). Ciliobrevins as tools for studying dynein motor function. Frontiers in cellular neuroscience, 9, 257.
  • ResearchGate. (n.d.). Melanosome aggregation in melan-a melanocytes treated with MNQO. Retrieved from [Link]

  • Biology Basics. (2023, July 24). Treating Cells for Experimental Analysis — Best Practices & Tips [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Washout procedure completely removes drug from the media. Retrieved from [Link]

  • Zhang, Y., & Wang, C. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 4(1), 102034.

Sources

Application

Application Note: Preparation and Storage of Cilliobrevin D Stock Solution in Anhydrous DMSO

Abstract & Introduction Cilliobrevin D (CAS: 1370554-01-0) is a cell-permeable, reversible, and specific small-molecule inhibitor of cytoplasmic dynein, a AAA+ ATPase motor protein essential for retrograde axonal transpo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cilliobrevin D (CAS: 1370554-01-0) is a cell-permeable, reversible, and specific small-molecule inhibitor of cytoplasmic dynein, a AAA+ ATPase motor protein essential for retrograde axonal transport, mitotic spindle organization, and intraflagellar transport. Unlike general microtubule disruptors (e.g., nocodazole), Cilliobrevin D specifically targets the dynein motor domain, making it a critical tool for dissecting motor-protein-dependent mechanisms.

The Criticality of Anhydrous Preparation: Cilliobrevin D exhibits poor solubility in aqueous environments and is sensitive to moisture-induced precipitation. Standard laboratory-grade DMSO often contains trace water (hygroscopic absorption), which can drastically reduce the solubility limit of Cilliobrevin D, leading to "crashing out" upon freezing or dilution. Furthermore, repeated freeze-thaw cycles in the presence of moisture can degrade the compound.

This protocol details the rigorous preparation of a 10 mM to 50 mM stock solution using anhydrous DMSO to ensure maximal solubility, stability, and experimental reproducibility.

Compound Profile & Properties

PropertySpecification
Chemical Name Cilliobrevin D
CAS Number 1370554-01-0
Molecular Weight 392.62 g/mol
Formula C₁₇H₈Cl₃N₃O₂
Appearance Solid Powder (Orange/Yellow)
Target Cytoplasmic Dynein (AAA+ ATPase)
Solubility (Anhydrous DMSO) ~20 mg/mL (approx. 50 mM) [1, 2]
Solubility (Water) Insoluble
Storage (Powder) -20°C (Protect from light)
Stock Stability -80°C (6-12 months); -20°C (< 3 months)

Materials & Equipment

Reagents
  • Cilliobrevin D: High purity (>98%).[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide): Purity ≥99.9%, water content <0.005%. Recommendation: Use single-use ampoules or a sure-seal bottle to prevent moisture entry.

Labware
  • Amber Glass Vials (1.5 mL - 4 mL): Screw-cap with PTFE-lined septa. Note: Amber glass is required to protect the light-sensitive compound.

  • Desiccator: For equilibrating the powder vial to room temperature.

  • Ultrasonic Bath: For facilitating dissolution.

  • Inert Gas (Nitrogen/Argon): Optional, for flushing headspace.

Protocol: Stock Solution Preparation

Phase 1: Pre-Reconstitution Handling

Objective: Prevent condensation on the hygroscopic powder.

  • Remove the Cilliobrevin D vial from -20°C storage.

  • Place the vial in a desiccator and allow it to warm to room temperature (20-25°C) for at least 30-60 minutes.

    • Why? Opening a cold vial in humid lab air causes immediate water condensation inside the vial, degrading the compound and introducing water before DMSO is even added.

Phase 2: Calculation & Solvation

Target Concentration: 10 mM (Standard) or 50 mM (High Concentration). Note: 10 mM is recommended for general use to avoid solubility issues near the saturation point.

Formula:



Example Calculation (for 5 mg vial at 10 mM):

  • Mass = 5 mg (5000 µg)

  • MW = 392.62[1][3][2][4][5]

  • Target Conc = 10 mM[6]

Step-by-Step Procedure:

  • Add Solvent: In a fume hood, add the calculated volume of Anhydrous DMSO directly to the product vial.

  • Vortex: Vortex vigorously for 30 seconds.

  • Visual Inspection: Check for particulates. The solution should be a clear, orange/yellow liquid.

  • Troubleshooting (If undissolved):

    • Sonication: Place the vial in an ultrasonic bath for 2-5 minutes.

    • Warming: If necessary, warm the solution to 37°C (water bath) for 5 minutes. Caution: Avoid temperatures >50°C to prevent thermal degradation.

Phase 3: Aliquoting & Storage

Objective: Eliminate freeze-thaw cycles.

  • Aliquot: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) inside sterile, amber microtubes or glass vials.

  • Seal: If possible, overlay with inert gas (Nitrogen) before closing.

  • Store:

    • -80°C: Recommended for long-term storage (> 3 months).

    • -20°C: Acceptable for short-term usage (< 3 months).

  • Label: Date, Concentration, Solvent, and "Light Sensitive".

Workflow Visualization

Diagram 1: Preparation Workflow

This flowchart outlines the critical decision points and handling steps to ensure a viable stock solution.

Cilliobrevin_Prep Start Start: Cilliobrevin D Powder (-20°C Storage) Equilibrate Equilibrate to Room Temp (Desiccator, 30-60 mins) Start->Equilibrate Prevent Condensation Calc Calculate DMSO Volume (Target: 10-50 mM) Equilibrate->Calc AddDMSO Add Anhydrous DMSO (In Fume Hood) Calc->AddDMSO Mix Vortex (30s) AddDMSO->Mix Check Visual Inspection: Clear Solution? Mix->Check Sonicate Sonicate (2-5 mins) Optional: Warm to 37°C Check->Sonicate No (Particulates) Aliquot Aliquot into Amber Vials (Single-Use Volumes) Check->Aliquot Yes Sonicate->Check Re-inspect Store Store at -80°C (Protect from Light) Aliquot->Store

Caption: Step-by-step workflow for the reconstitution of Cilliobrevin D, emphasizing temperature equilibration and solubility verification.

Biological Application & Mechanism[4][11][12]

When using Cilliobrevin D in cell-based assays, the final concentration of DMSO in the culture medium must be controlled.

  • Working Concentration: Typically 10 µM – 50 µM [3].

  • DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent cytotoxicity or non-specific spindle artifacts.

  • Control: Always run a "Vehicle Control" (DMSO only) at the equivalent concentration.

Diagram 2: Mechanism of Action

Cilliobrevin D inhibits the ATPase activity of the dynein motor, halting retrograde transport.[7]

Dynein_Inhibition Cillio Cilliobrevin D Dynein Cytoplasmic Dynein (AAA+ ATPase) Cillio->Dynein Binds/Inhibits ATP_Hydrolysis ATP Hydrolysis (Motor Power) Cillio->ATP_Hydrolysis Blocks Dynein->ATP_Hydrolysis Catalyzes Transport Retrograde Transport (Cargo/Organelles) ATP_Hydrolysis->Transport Powers Spindle Mitotic Spindle Focusing ATP_Hydrolysis->Spindle Regulates

Caption: Mechanistic pathway showing Cilliobrevin D targeting the Dynein ATPase domain, disrupting downstream transport and spindle organization.[1][3]

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitate upon thawing Moisture contamination or high concentration saturation.Warm to 37°C and sonicate. If persistent, dilute with fresh anhydrous DMSO.[5]
Loss of biological activity Repeated freeze-thaw cycles or light exposure.Discard aliquot. Use a fresh single-use aliquot from -80°C.
Cytotoxicity in controls High DMSO volume in culture media.Ensure final DMSO < 0.5%. Perform a DMSO titration curve on your specific cell line.

References

  • Firestone, A. J., et al. (2012).[3][7] "Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein."[1][3][2] Nature, 484(7392), 125–129.[3]

  • Selleck Chemicals. "Ciliobrevin D Protocol and Chemical Properties." SelleckChem.com.[5]

  • Sainath, R., & Gallo, G. (2015). "The dynein inhibitor Ciliobrevin D inhibits the bi-directional transport of organelles along sensory axons."[7][8][9] Developmental Neurobiology, 75(7), 757-777.

  • Sigma-Aldrich. "Product Information: Ciliobrevin D (Cat# 250401)."[2][10] Merck/Sigma-Aldrich.

Sources

Method

Cilliobrevin D treatment protocols for HeLa and NIH-3T3 cells

Application Note: Optimized Cilliobrevin D Treatment Protocols for Dissecting Dynein-Dependent Transport in HeLa and NIH-3T3 Systems Abstract Cilliobrevin D is a potent, specific, and reversible small-molecule inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cilliobrevin D Treatment Protocols for Dissecting Dynein-Dependent Transport in HeLa and NIH-3T3 Systems

Abstract

Cilliobrevin D is a potent, specific, and reversible small-molecule inhibitor of the AAA+ ATPase motor cytoplasmic dynein. Unlike earlier inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), which lacks specificity, Cilliobrevin D allows for precise temporal control over dynein-dependent processes, including retrograde cargo transport, mitotic spindle organization, and intraflagellar transport (IFT). This guide provides validated protocols for treating HeLa (epithelial) and NIH-3T3 (fibroblast) cells, addressing solubility challenges, concentration optimization, and specific readout assays for mitosis and ciliogenesis.

Mechanism of Action & Experimental Rationale

Cytoplasmic dynein is a massive molecular motor responsible for retrograde transport along microtubules (toward the minus end).[1][2][3] It powers the movement of organelles (Golgi, endosomes), mitotic spindle pole focusing, and the transport of IFT particles in primary cilia.

Mechanism: Cilliobrevin D acts as an ATP-competitive antagonist, binding to the AAA+ ATPase domain of the dynein heavy chain.[4] This binding uncouples ATP hydrolysis from microtubule binding, effectively "freezing" the motor in a low-affinity state or preventing the power stroke.

Why Cilliobrevin D?

  • Specificity: Does not inhibit kinesin-1 or kinesin-5, ensuring that observed defects are dynein-specific.

  • Reversibility: Effects on spindle organization and organelle transport can be reversed upon washout, allowing for "pulse-chase" style experiments.

  • Potency: Exhibits an IC50 of ~15 µM for Dynein 1 ATPase activity, making it significantly more potent than its analog, Cilliobrevin A.

Pathway Visualization

DyneinInhibition cluster_0 Cellular Consequences Cilliobrevin Cilliobrevin D Dynein Cytoplasmic Dynein (AAA+ ATPase Domain) Cilliobrevin->Dynein Inhibits ATP_Hydrolysis ATP Hydrolysis Dynein->ATP_Hydrolysis Requires MT_Gliding Microtubule Gliding & Power Stroke ATP_Hydrolysis->MT_Gliding Drives Retrograde Retrograde Transport (Organelles/Cargo) MT_Gliding->Retrograde Mitosis Mitotic Spindle Pole Focusing MT_Gliding->Mitosis Cilia Intraflagellar Transport (IFT) MT_Gliding->Cilia Golgi Golgi Dispersion (HeLa) Retrograde->Golgi Loss leads to Spindle Multipolar/Collapsed Spindles (HeLa) Mitosis->Spindle Loss leads to Hh Blocked Hedgehog Signaling (NIH-3T3) Cilia->Hh Loss leads to

Caption: Mechanistic cascade of Cilliobrevin D inhibition leading to phenotype divergence in HeLa and NIH-3T3 systems.

Compound Handling & Preparation

Cilliobrevin D is hydrophobic and sensitive to precipitation in aqueous media. Proper handling is critical for reproducibility.

  • Stock Solution: Dissolve powder in high-grade anhydrous DMSO to 20–50 mM .

    • Note: Sonicate briefly if turbidity persists.

  • Storage: Aliquot into single-use volumes (e.g., 10-20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute directly into pre-warmed culture media immediately before use.

    • Critical: Do not exceed 0.5% DMSO final concentration to avoid solvent toxicity.

    • Observation: Check for crystal formation under a microscope immediately after adding to media. If crystals form, the effective concentration is unknown.

Experimental Design Parameters

ParameterValue / RangeNotes
Target IC50 ~15 µM (ATPase)In vitro purified dynein.
Working Conc. 20 – 50 µM 20 µM is standard for transport; 50 µM for complete spindle collapse.
Treatment Time 30 min – 2 hrsEffects on Golgi/Transport are rapid (<30 min).
Vehicle Control DMSO (match volume)Essential to rule out solvent effects.
Washout 2x PBS wash, fresh mediaRecovery typically observed within 30–60 mins.

Protocol 1: HeLa Cells (Mitosis & Organelle Transport)

Objective: To observe mitotic spindle defects (multipolarity) and Golgi complex dispersion.

Materials
  • HeLa cells (ATCC CCL-2).

  • Complete Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Fixative: Methanol (ice-cold) is preferred for microtubule preservation.

  • Stains: Anti-alpha-tubulin (spindles), Anti-GM130 (Golgi), DAPI.

Step-by-Step Methodology
  • Seeding: Seed HeLa cells on fibronectin-coated coverslips (to improve adherence during mitotic arrest) at 60% confluency 24 hours prior to treatment.

  • Synchronization (Optional): For mitotic studies, treat with 100 ng/mL Nocodazole for 16 hours to arrest cells in prometaphase, then wash out Nocodazole 30 mins prior to Cilliobrevin D addition to allow spindle reformation.

    • Alternative (Asynchronous): Simply treat asynchronous cultures to observe Golgi dispersion in interphase cells.

  • Treatment:

    • Prepare 30 µM Cilliobrevin D in warm media.

    • Aspirate old media and add treatment media gently.

    • Incubate at 37°C for 1 hour .

  • Fixation:

    • Aspirate media.

    • Immediately fix with 100% Methanol at -20°C for 5 minutes . (Avoid PBS wash prior to fixation if looking at delicate spindle structures; the wash can depolymerize unstable microtubules).

  • Staining & Imaging:

    • Rehydrate with PBS-T (PBS + 0.1% Triton X-100).

    • Stain for Tubulin and DNA.

    • Expected Result: Treated mitotic cells will show unfocused microtubule arrays or multipolar spindles.[4] Interphase cells will show fragmented Golgi dispersed throughout the cytoplasm rather than a compact perinuclear ribbon.

Protocol 2: NIH-3T3 Cells (Ciliogenesis & Hedgehog Signaling)

Objective: To inhibit dynein-dependent Intraflagellar Transport (IFT), resulting in ciliary defects and Hedgehog pathway blockade.

Materials
  • NIH-3T3 cells (ATCC CRL-1658).

  • Starvation Media: DMEM + 0.5% FBS (to induce ciliogenesis).[5]

  • Fixative: 4% Paraformaldehyde (PFA).[5]

  • Stains: Anti-Acetylated Tubulin (cilia axoneme), Anti-Arl13b (cilia membrane), Anti-Gamma Tubulin (basal body).

Step-by-Step Methodology
  • Seeding: Seed NIH-3T3 cells on glass coverslips to reach 70-80% confluency.

  • Cilia Induction:

    • Wash cells 2x with PBS.

    • Switch to Starvation Media (0.5% FBS) .

    • Incubate for 24 hours to induce primary cilia formation.[5]

  • Treatment:

    • Add Cilliobrevin D to the starvation media to a final concentration of 20–30 µM .

    • Incubate for 2–4 hours .

    • Note: Longer treatments (>6 hours) may cause cilia resorption or cell detachment.

  • Fixation:

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Analysis:

    • Stain for Acetylated Tubulin (cilia marker) and Gamma Tubulin (centrosome).

    • Expected Result: Cilliobrevin D treatment leads to the accumulation of IFT proteins (like IFT88) at the ciliary tip (due to blocked retrograde transport) and eventual shortening of the cilium.

Experimental Workflow Diagram

Workflow cluster_HeLa HeLa Protocol (Mitosis/Golgi) cluster_3T3 NIH-3T3 Protocol (Ciliogenesis) H_Seed Seed Cells (60% Confluence) H_Treat Treat: 30 µM (1 Hour) H_Seed->H_Treat H_Fix Fix: MeOH (-20°C) H_Treat->H_Fix H_Read Readout: Spindle/Golgi H_Fix->H_Read T_Seed Seed Cells (80% Confluence) T_Starve Serum Starve (24 Hours) T_Seed->T_Starve T_Treat Treat: 20 µM (2-4 Hours) T_Starve->T_Treat T_Fix Fix: 4% PFA (15 min) T_Treat->T_Fix T_Read Readout: Cilia Length/IFT T_Fix->T_Read

Caption: Comparative timelines for acute dynein inhibition in cycling HeLa cells vs. serum-starved NIH-3T3 cells.

Troubleshooting & Validation

  • Issue: Cell Detachment.

    • Cause: Dynein inhibition can affect focal adhesions; 3T3 cells are sensitive to starvation + drug stress.

    • Solution: Coat coverslips with Poly-L-Lysine or Fibronectin. Reduce treatment concentration to 20 µM.

  • Issue: Precipitation.

    • Cause: High concentration stock added to cold media.

    • Solution: Ensure media is 37°C before adding the drug.[6] Vortex immediately.

  • Validation Control:

    • Use Cilliobrevin A (inactive or significantly less active analog at similar concentrations) as a negative control to prove the effect is specific to the D-analog's potency.

    • Washout: Perform a washout experiment. If the spindle defects do not recover after 1-2 hours in fresh media, the cells may be undergoing apoptosis rather than specific motor inhibition.

References

  • Firestone, A. J., et al. (2012). "Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein."[7] Nature, 484(7392), 125–129.[7] Link

  • Roossien, D. H., et al. (2014). "The dynein inhibitor Ciliobrevin D inhibits the bi-directional transport of organelles along sensory axons." Developmental Neurobiology, 75(7), 757-777. Link

  • Ye, X., et al. (2013). "Ciliobrevins as tools for studying dynein motor function." Cellular and Molecular Life Sciences, 70, 2801–2812. Link

  • Sainath, R., & Gallo, G. (2015). "Cytoplasmic dynein mediates the axonal retrograde transport of signaling endosomes." Cell and Tissue Research, 361, 387–397. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cilliobrevin D Optimization Guide

[1] Executive Summary & Mechanism of Action Cilliobrevin D is a benzoyl dihydroquinazolinone derivative and a potent, specific inhibitor of the AAA+ ATPase motor, cytoplasmic dynein.[1] Unlike non-specific agents (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanism of Action

Cilliobrevin D is a benzoyl dihydroquinazolinone derivative and a potent, specific inhibitor of the AAA+ ATPase motor, cytoplasmic dynein.[1] Unlike non-specific agents (e.g., EHNA), Cilliobrevin D targets the motor domain directly, arresting retrograde transport and disrupting mitotic spindle organization.[1]

The Challenge: Cilliobrevin D is highly lipophilic.[1] While soluble in organic solvents like DMSO, it exhibits extremely poor aqueous solubility.[1] When a high-concentration DMSO stock is introduced directly into aqueous culture media, the rapid change in solvent polarity often triggers "solvent shock," leading to immediate, often microscopic, precipitation.[1] This results in:

  • Inaccurate Dosing: The effective concentration drops below the IC50.[1]

  • Cytotoxicity: Micro-crystals can cause physical damage to cell membranes or trigger non-specific stress responses.[1]

  • False Negatives: Researchers erroneously conclude the pathway is not involved because the drug never reached the target.

Mechanism of Action & Inhibition Pathway

The following diagram illustrates the dynein-dependent pathways inhibited by Cilliobrevin D and the downstream cellular consequences.[1][2][3]

DyneinInhibition Cilliobrevin Cilliobrevin D (Small Molecule) Dynein Cytoplasmic Dynein (AAA+ ATPase Motor) Cilliobrevin->Dynein Binds & Inhibits ATP_Hydrolysis ATP Hydrolysis (Motor Domain) Cilliobrevin->ATP_Hydrolysis Blocks Dynein->ATP_Hydrolysis Catalyzes Retrograde Retrograde Transport (Axonal/Intracellular) ATP_Hydrolysis->Retrograde Powers Spindle Mitotic Spindle Organization ATP_Hydrolysis->Spindle Regulates Cilia Primary Cilia Formation ATP_Hydrolysis->Cilia Maintains Arrest Transport Arrest (Cargo Stalling) Retrograde->Arrest Inhibition leads to Defects Spindle Pole Defects Spindle->Defects Inhibition leads to HhBlock Hedgehog Signaling Blockade Cilia->HhBlock Inhibition leads to

Figure 1: Pharmacological intervention of Dynein-dependent processes by Cilliobrevin D.[1][2][3][4][5][6] The molecule acts by arresting the ATPase cycle required for force generation.[1]

Troubleshooting Guide: Solving the "Solubility Crash"

This section addresses the root causes of precipitation and provides self-validating protocols to ensure solubility.

Symptom A: Visible crystals or "cloudiness" upon adding drug to media.[1]

Root Cause: Ostwald Ripening. You likely pipetted a high-concentration stock (e.g., 50 mM) directly into a large volume of aqueous media.[1] The DMSO diffuses into the water faster than the drug can disperse, leaving the hydrophobic drug molecules "naked" and forcing them to aggregate.[1]

Corrective Protocol: The "Step-Down" Serial Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution.

  • Prepare Stock: Dissolve Cilliobrevin D in anhydrous DMSO to 20 mM (avoid 50 mM if possible to reduce crash risk).

  • Intermediate Step: Prepare a 10x working solution in media containing serum (e.g., 10% FBS).

    • Why? Serum albumin (BSA/FBS) acts as a carrier protein, sequestering the lipophilic drug and preventing crystal nucleation.[1]

  • Final Dilution: Add the 10x intermediate solution to your cell culture wells.

Symptom B: No biological effect observed (e.g., spindles remain normal).[1]

Root Cause: Silent Precipitation or Plastic Binding. The drug may have precipitated invisibly or bound to the plastic walls of your tubes/tips before reaching the cells.

Corrective Protocol: Handling & Plastics

  • Pre-warm Media: Cold media decreases the solubility of hydrophobic compounds.[1] Ensure media is at 37°C before adding the drug.

  • Vortex Immediately: When adding the DMSO stock to the intermediate media, vortex during or immediately after addition. Do not let the drop of DMSO sit on top of the media.

  • Glass vs. Plastic: If possible, perform the intermediate dilution in glass vials or low-binding polypropylene tubes. Polystyrene (standard culture tubes) is highly hydrophobic and will "suck" Cilliobrevin D out of solution.[1]

Optimized Workflow Diagram

The following flowchart outlines the critical path to maintaining solubility.

Protocol cluster_Error Common Error Path cluster_Success Optimized Path Powder Lyophilized Powder (-20°C Storage) DMSO_Stock Master Stock (20-25 mM in DMSO) Powder->DMSO_Stock Dissolve Direct_Add Direct Addition to Media DMSO_Stock->Direct_Add Avoid Inter_Step Intermediate Dilution (10x Conc. in Media+FBS) DMSO_Stock->Inter_Step Step-down Precip Precipitation (Activity Loss) Direct_Add->Precip Vortex Vortex/Mix (Prevent Nucleation) Inter_Step->Vortex Immediate Final_Well Final Well Conc. (e.g., 30 µM) Vortex->Final_Well Add to Cells

Figure 2: Step-down dilution workflow to prevent hydrophobic aggregation of Cilliobrevin D.[1]

Technical Data & Specifications

ParameterSpecificationNotes
MW 392.62 g/mol
Solubility (DMSO) ~25 mM (max)Heating to 37°C or sonication may be required for concentrations >10 mM.[1]
Solubility (Water) InsolubleDo not attempt aqueous stock solutions.[1]
Working Conc. 5 - 50 µMIC50 for dynein ATPase is widely cited around ~20-30 µM [1].[1]
Stability (Stock) 6 months at -20°CProtect from light and moisture.[1]
Stability (Media) < 24 hoursPrepare fresh.[1] Hydrolysis risk over time.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the diluted drug in media for use later in the week? A: No. Cilliobrevin D is not stable in aqueous solution for long periods. Furthermore, the plastic container will absorb the drug over time, reducing the effective concentration.[1] Always prepare the aqueous dilution immediately before use.[1]

Q: My stock solution froze at -20°C. Is it ruined? A: No, DMSO freezes at roughly 19°C. Freezing is expected and beneficial for stability.[1] Thaw the stock completely at room temperature (or 37°C if crystals persist) and vortex well before use to ensure the solution is homogenous.

Q: Does the presence of serum (FBS) affect the IC50? A: Yes. Serum proteins bind hydrophobic drugs.[1] If you switch from serum-containing media to serum-free media, you may need to reduce the concentration of Cilliobrevin D to avoid toxicity, as the "free fraction" of the drug will be higher in serum-free conditions.[1] Conversely, in high-serum media, you might need the upper end of the dosing range (30-50 µM).

Q: How do I wash out the drug to test reversibility? A: Cilliobrevin D inhibition is reversible.[1] To wash out:

  • Aspirate the drug-containing media.[1]

  • Wash cells 2x with warm, drug-free media (PBS wash is not sufficient to pull the lipophilic drug from membranes).[1]

  • Add fresh complete media.[1] Recovery of spindle formation typically begins within 30-60 minutes [1].

References

  • Firestone, A. J., Weinger, J. S., Maldonado, M., Barlan, K., Langston, L. D., O'Donnell, M., Gelfand, V. I., Kapoor, T. M., & Chen, J. K. (2012).[1][7] Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129.[1][3][7][8] [Link][1][7]

Sources

Optimization

Technical Support Center: Cilliobrevin D Efficacy &amp; Stability Guide

Executive Summary: The "Silent" Degradation The Issue: Researchers frequently report that Cilliobrevin D (a specific small-molecule inhibitor of cytoplasmic dynein) loses significant potency after storage in DMSO at -20°...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Degradation

The Issue: Researchers frequently report that Cilliobrevin D (a specific small-molecule inhibitor of cytoplasmic dynein) loses significant potency after storage in DMSO at -20°C, even when stored for relatively short periods (1–3 months). This leads to failed experiments where dynein-dependent processes (e.g., retrograde transport, mitotic spindle assembly) appear unaffected by the drug.

The Root Cause: Unlike stable inorganic reagents, Cilliobrevin D is a dihydroquinazolinone derivative with specific physicochemical vulnerabilities. The loss of efficacy is rarely due to total chemical destruction but rather a combination of micro-precipitation (driven by DMSO hygroscopicity) and isomerization (conversion from the active E-isomer to the inactive Z-isomer).

Technical Deep Dive: Why -20°C Fails

To troubleshoot effectively, you must understand the molecular behavior of the compound in the freezer.

A. The Solubility Paradox (The #1 Culprit)

Cilliobrevin D is highly hydrophobic. While soluble in DMSO, it is thermodynamically unstable in the presence of water.

  • The Mechanism: DMSO is hygroscopic. Every time a stock vial is opened or if the cap is not parafilmed, atmospheric moisture enters. At -20°C, this trace water lowers the solubility limit of Cilliobrevin D.

  • The Result: The compound forms "micro-precipitates"—crystals so small they are invisible to the naked eye but large enough to sediment. When you pipette from the top of the tube, you are aspirating a saturated solution significantly below the calculated molarity (e.g., you think it is 50 mM, but it is effectively 5 mM).

B. E/Z Isomerization

Cilliobrevin D inhibits the AAA+ ATPase domain of dynein.[1][2] Structural studies (Firestone et al., 2012) indicate that the E-isomer is the biologically active conformation.

  • The Shift: In solution, Cilliobrevin D exists in an equilibrium between E and Z isomers. Long-term storage, even at low temperatures, can shift this equilibrium or trap the compound in an energetically favorable but biologically inactive state upon thawing, especially if light exposure occurs (photo-isomerization).

C. Chemical Hydrolysis

The benzoyl-dihydroquinazolinone scaffold contains an acyl-hydrazone-like linkage. In the presence of water (absorbed by DMSO) and freeze-thaw cycles, this bond is susceptible to slow hydrolysis, permanently cleaving the molecule into inactive fragments.

Visualizing the Failure Mode

The following diagram illustrates the cascade of events leading to experimental failure.

Cilliobrevin_Failure_Pathway Stock Fresh Cilliobrevin D Stock (DMSO) Storage Storage at -20°C (Hygroscopic DMSO absorbs H2O) Stock->Storage Time Precip Micro-Precipitation (Invisible to naked eye) Storage->Precip Solubility Drop Isomer E-to-Z Isomerization (Loss of Active Conformation) Storage->Isomer Equilibrium Shift Thaw Thaw without Sonication/Vortexing Precip->Thaw Isomer->Thaw Pipette Pipetting Supernatant Thaw->Pipette User Error Cell Cell Treatment Pipette->Cell Effective Conc. < Calculated Fail EXPERIMENTAL FAILURE (No Dynein Inhibition) Cell->Fail

Caption: Workflow demonstrating how physical precipitation and isomerization lead to effective concentration reduction and subsequent experimental failure.

Troubleshooting Guide: The "Rescue" Protocol

If your current stock is failing, do not simply increase the dose (which increases off-target toxicity). Follow this diagnostic workflow.

Step 1: Visual Inspection (The Light Test)

Hold the vial up to a bright light source.

  • Clear Orange/Yellow: Good.

  • Cloudy/Particulate: Precipitation has occurred.

  • Color Shift: If the solution has turned dark brown or colorless, chemical degradation has occurred. Discard immediately.

Step 2: The Re-Solubilization (Mandatory for -20°C Stocks)

Before every use of a frozen stock:

  • Thaw completely at Room Temperature (RT). Do not thaw on ice (promotes precipitation).

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 5 minutes at RT. This is the critical step to redissolve micro-precipitates.

  • Warm to 37°C for 2 minutes if precipitation persists.

Step 3: Functional Validation (The Melanosome Assay)

If you suspect your batch is dead, perform this quick biological QC before committing to expensive experiments.

  • System: Xenopus melanophores or any cell line with dispersed pigment/lysosomes.

  • Action: Treat with 50 µM Cilliobrevin D.

  • Readout: Dynein drives retrograde transport (aggregation).[3][4] Inhibition should prevent aggregation or cause dispersion. If pigment remains aggregated (or lysosomes move normally), the drug is inactive.

Best Practice Protocols (SOP)

To ensure reproducibility, adopt this Standard Operating Procedure.

Storage & Handling Data Table
ParameterRecommendationRationale
Solvent Anhydrous DMSO (High Grade)Minimizes hydrolysis risk.
Stock Conc. 10 mM - 50 mMHigher concentrations precipitate more easily upon freezing.
Aliquot Size Single-use (e.g., 10-20 µL)Critical. Avoids freeze-thaw cycles completely.
Storage Temp -20°C or -80°C-80°C is preferred for storage >1 month.
Container Amber vials / Foil wrapCilliobrevin D is light-sensitive.
Shelf Life < 1 month (solution)Solutions are unstable. Use fresh powder whenever possible.
The "Fresh Powder" Rule

For critical experiments (e.g., in vivo injections or kinetic studies), do not use stored DMSO stocks.

  • Weigh out the exact amount of powder needed for the day.

  • Dissolve immediately before use.

  • Discard unused solution.

Mechanism of Action Diagram

Understanding where the drug acts helps confirm if your observations are due to efficacy loss or biological variance.

Dynein_Inhibition ATP ATP Dynein Cytoplasmic Dynein (AAA+ ATPase Domain) ATP->Dynein Binds Hydrolysis ATP Hydrolysis Dynein->Hydrolysis Normal Function Cillio Cilliobrevin D (Active E-Isomer) Cillio->Dynein Competes/Blocks Cillio->Hydrolysis INHIBITS PowerStroke Power Stroke (Microtubule Gliding) Hydrolysis->PowerStroke Transport Retrograde Transport (Cargo Movement) PowerStroke->Transport

Caption: Cilliobrevin D targets the AAA+ ATPase domain, preventing the ATP hydrolysis cycle required for the motor's power stroke.[1][2][5]

Frequently Asked Questions (FAQs)

Q1: My cells are dying after treatment. Is this toxicity or efficacy? A: This is likely off-target toxicity or DMSO toxicity. Cilliobrevin D can be cytotoxic at high concentrations (>50-100 µM). If your stock precipitated, you might have added less drug than thought, but if you vortexed a precipitate suspension directly onto cells, you might have created local "hotspots" of high concentration. Ensure the final DMSO concentration is <0.5%.

Q2: Can I use Cilliobrevin A instead? A: Yes, but Cilliobrevin D is generally preferred because it has a more favorable solubility profile and slightly higher potency in cell-based assays than Analog A. However, the stability issues are identical for both.

Q3: Why does the protocol recommend "Serum-Free" media during loading? A: Serum proteins (Albumin) can bind hydrophobic drugs like Cilliobrevin D, reducing the free concentration available to enter the cell. If you observe low efficacy, try incubating in serum-free media for the first 20–30 minutes.

Q4: I see crystals in my stock after thawing. Can I heat it to 50°C? A: No. Temperatures above 40°C may accelerate chemical degradation (hydrolysis). Use a sonicating water bath at room temperature or mild warming (37°C) only.

References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.[1][6] Nature, 484(7392), 125–129. [Link]

  • Roossien, D. H., et al. (2014). Ciliobrevins as tools for studying dynein motor function.[7] Frontiers in Cellular Neuroscience, 9, 252. [Link]

  • Sainath, R., & Gallo, G. (2015). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons. Cytoskeleton, 72(10), 535–554. [Link]

Sources

Troubleshooting

Troubleshooting lack of dynein inhibition with Cilliobrevin D

Welcome to the technical support center for Ciliobrevin D. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this specific cytoplasm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ciliobrevin D. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this specific cytoplasmic dynein inhibitor. As Senior Application Scientists, we have compiled field-proven insights and key data to help you achieve robust and reproducible results.

Section 1: Foundational Knowledge & First Steps

This section addresses the most common sources of experimental failure: the properties of the compound itself. Understanding its mechanism, solubility, and stability is the first step to successful experimental design.

Q1: What is Ciliobrevin D and how does it inhibit dynein?

A: Ciliobrevin D is a cell-permeable, reversible, and specific small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor protein, cytoplasmic dynein.[1][2][3] Cytoplasmic dynein is responsible for transporting cellular cargo towards the minus-end of microtubules. Ciliobrevin D specifically targets the ATPase domain of the dynein heavy chain, which is essential for converting chemical energy (from ATP hydrolysis) into mechanical force for movement.[4][5] By inhibiting this ATPase activity, Ciliobrevin D effectively stalls the dynein motor, preventing it from walking along microtubules.[1][4] This blockade disrupts numerous cellular processes, including organelle transport, primary cilia formation, and mitotic spindle assembly.[3][6]

cluster_motor Cytoplasmic Dynein Motor cluster_mechanism Mechanism of Inhibition MT Microtubule Track (- end) Dynein Dynein Heavy Chain Dynein->MT Walks toward ATPase AAA+ ATPase Domain Dynein->ATPase Contains Cargo Cellular Cargo (e.g., Lysosome) Cargo->Dynein Attached to ATP ATP ATP->ATPase Binds ADP ADP + Pi CiliobrevinD Ciliobrevin D CiliobrevinD->ATPase BLOCKS ATPase->ADP Hydrolysis (Energy for movement)

Caption: Ciliobrevin D inhibits dynein's AAA+ ATPase domain.

Q2: My Ciliobrevin D powder won't dissolve. What is the correct procedure for preparing a stock solution?

A: This is a critical and frequent point of failure. Ciliobrevin D is poorly soluble in aqueous buffers and requires an organic solvent.

  • Recommended Solvent: The universally recommended solvent is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[2] Using DMSO that has absorbed moisture can reduce solubility.

  • Solubilization Issues: If you are having trouble, gentle warming (up to 80°C) and sonication can be used to aid dissolution.[7] However, be mindful of potential degradation with excessive heat.

  • Precipitation: When diluting your DMSO stock into aqueous cell culture media or buffer for your working solution, do so by adding the stock solution dropwise while vortexing or mixing the buffer. This rapid dilution helps prevent the compound from precipitating out of solution. If you see cloudiness or precipitate, the compound is not fully dissolved and the effective concentration will be much lower than intended.

See Section 5 for a detailed, step-by-step protocol for stock solution preparation.

Q3: I used a stock solution I made last month and saw no effect. Does Ciliobrevin D degrade?

A: Yes, this is arguably the most common reason for failed experiments. The stability of reconstituted Ciliobrevin D in solution is limited.

One study explicitly reported that the drug lost efficacy after just one week when stored at 4°C or after three months when stored at -20°C.[8][9] Vendor datasheets suggest stability for up to 1-2 years at -80°C.[1][7]

Best Practice: For maximum confidence in your results, prepare fresh stock solutions from powder for your experiments. If you must store stock solutions, aliquot small, single-use volumes and store them at -80°C, minimizing freeze-thaw cycles. Discard any stock solution older than a few months.[8][9]

Section 2: Experimental Design - Setting Up for Success

Proper controls and carefully considered experimental parameters are necessary to generate trustworthy data.

Q4: What concentration of Ciliobrevin D should I use? The concentrations in the literature vary widely.

A: The effective concentration of Ciliobrevin D is highly dependent on the cell type, the specific biological process being studied, and the duration of treatment. There is no single "correct" concentration.

Actionable Advice: You must perform a dose-response (or concentration-response) curve for your specific experimental system. This will establish the optimal concentration that provides maximal inhibition of your target process without inducing significant cytotoxicity.

Application / Cell TypeReported Effective ConcentrationReference(s)
Axonal Transport (Sensory Neurons)20 µM[8]
Mitotic Spindle Disruption (NIH-3T3, HeLa)10 - 40 µM[1][3]
Hedgehog (Hh) Signaling InhibitionIC50: ~15.5 µM[10]
Enhancing Kv7.4 Channel Currents (HEK cells)3 µM[11]
Sertoli Cell TJ-barrier Function15 - 30 µM[12]
Q5: What are the essential controls for a Ciliobrevin D experiment?

A: To ensure your observed phenotype is a direct result of dynein inhibition by Ciliobrevin D, the following controls are non-negotiable:

  • Vehicle Control: This is the most critical control. Treat cells with the same final concentration of DMSO (or your chosen solvent) that is present in your highest Ciliobrevin D concentration. This distinguishes the effect of the drug from the effect of the solvent.[5]

  • Positive Control for Inhibition: Use a well-characterized method to disrupt microtubule-dependent transport to confirm your assay is working. For example, using a microtubule-destabilizing agent like Nocodazole should also block transport and produce a phenotype similar to what you expect from dynein inhibition.[5]

  • Reversibility/Washout Control: Ciliobrevin D's effects are reversible.[8][13] To demonstrate specificity, you can treat cells with the inhibitor, observe the phenotype, and then wash the compound out and allow the cells to recover. A return to the normal phenotype indicates the effect was due to the drug and not permanent toxicity.[8]

  • Cell Viability Assay: Run a viability assay (e.g., Trypan Blue, MTT) in parallel with your dose-response curve to ensure you are working with non-toxic concentrations of the compound.[5]

Section 3: Troubleshooting - Why Am I Not Seeing Dynein Inhibition?

If you have followed the steps above and still observe no effect, this logical workflow can help diagnose the problem.

Q6: I've treated my cells with Ciliobrevin D, but my dynein-dependent process appears completely normal. What should I do next?

A: This is a common challenge. Follow this troubleshooting flowchart to systematically identify the potential issue.

cluster_compound Step 1: Verify the Compound cluster_experiment Step 2: Check Experimental Parameters cluster_assay Step 3: Validate the Assay Itself start START: No Dynein Inhibition Observed q_solubility Did you see any precipitate when making working solution? start->q_solubility a_solubility FAIL: Compound crashed out. Recalculate dilutions. Prepare fresh working solution. q_solubility->a_solubility Yes q_stability Is your DMSO stock solution freshly prepared (<1 week)? q_solubility->q_stability No a_stability FAIL: Stock is too old. Prepare fresh stock from powder. Aliquot and store at -80°C. q_stability->a_stability No q_concentration Have you performed a dose-response curve? q_stability->q_concentration Yes a_concentration FAIL: Using a single, low dose. Test a broader concentration range (e.g., 5 µM to 50 µM). q_concentration->a_concentration No q_time Is the incubation time sufficient? (Effects can be rapid, <20 min, but some assays need longer) q_concentration->q_time Yes a_time FAIL: Incubation may be too short. Perform a time-course experiment. q_time->a_time No q_positive_control Does a positive control (e.g., Nocodazole) inhibit the process? q_time->q_positive_control Yes a_positive_control FAIL: Assay is not working. Troubleshoot the assay method, reagents, and detection. q_positive_control->a_positive_control No end_success SUCCESS: Inhibition Observed! q_positive_control->end_success Yes

Caption: A logical workflow for troubleshooting lack of Ciliobrevin D activity.

Section 4: Interpreting Your Results - On-Target vs. Off-Target Effects

Understanding the nuances of Ciliobrevin D's activity is key to accurate data interpretation.

Q7: Ciliobrevin D is supposed to inhibit retrograde transport, but I'm seeing anterograde transport defects as well. Is this an off-target effect?

A: Not necessarily. While Ciliobrevin D was shown to be specific for dynein over kinesin-1 and kinesin-5 in in vitro reconstituted motor protein assays, its effects within a living cell can be more complex.[4][8]

Several studies have reported that Ciliobrevin D inhibits the bi-directional (both anterograde and retrograde) transport of organelles like mitochondria and lysosomes in axons.[8][14] The leading hypothesis for this phenomenon is the interdependence of motor proteins . Anterograde (kinesin-driven) and retrograde (dynein-driven) transport machinery are physically and functionally linked. A significant disruption to one system can indirectly impair the other, leading to "traffic jams" on the microtubule tracks.[8][14] Therefore, observing an effect on anterograde transport may be an indirect consequence of potent dynein inhibition rather than a direct off-target effect on kinesin.

Q8: Are there any other known caveats or off-target effects I should be aware of?

A: While considered highly specific, no inhibitor is perfect. Here are some reported observations to keep in mind:

  • Microtubule Stability: In some cellular contexts, such as during mitosis, Ciliobrevin D treatment can lead to a reduction in overall microtubule levels or stability.[7][14] It is wise to validate the integrity of your microtubule network via immunofluorescence (e.g., staining for alpha-tubulin) if your results are unexpected.

  • Other AAA+ ATPases: Dynein belongs to a large family of AAA+ ATPases. While Ciliobrevin D was shown not to affect p97 or Mcm2-7, the potential for effects on other, untested members of this family cannot be completely ruled out.[4]

  • Alternative Inhibitors: If your results remain ambiguous or if you suspect off-target effects are confounding your data, consider using an alternative dynein inhibitor with a different chemical scaffold, such as Dynapyrazole-A or Dynarrestin, to confirm your findings.[10][15]

Section 5: Protocols & Assays

Protocol 1: Preparation of Ciliobrevin D Stock Solution

This protocol details the steps for preparing a 20 mM stock solution.

Materials:

  • Ciliobrevin D powder (MW: 392.62 g/mol )

  • Anhydrous DMSO

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • Calculation: To make a 20 mM stock solution, you need to dissolve 7.85 mg of Ciliobrevin D in 1 mL of DMSO.

    • Calculation: 392.62 g/mol * 0.020 mol/L = 7.85 g/L = 7.85 mg/mL

  • Weighing: Carefully weigh out the desired amount of Ciliobrevin D powder (e.g., 2 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of anhydrous DMSO to the tube (e.g., for 2 mg, add 254.8 µL of DMSO).

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37-50°C until the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile tubes. Store immediately at -80°C for long-term storage (up to a few months) or -20°C for short-term storage (1-2 months). AVOID REPEATED FREEZE-THAW CYCLES. [1][8]

Protocol 2: Functional Assay - Lysosome Trafficking in Cultured Cells

This assay provides a direct visual confirmation of dynein inhibition by monitoring the retrograde transport of lysosomes.

Materials:

  • Adherent cells cultured on glass-bottom imaging dishes

  • LysoTracker™ Red DND-99 (or other lysosomal dye)

  • Ciliobrevin D (prepared as in Protocol 1)

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Plating: Plate your cells on imaging dishes at a density that will be 50-70% confluent on the day of the experiment.

  • Lysosome Labeling: On the day of the experiment, incubate the cells with LysoTracker dye (e.g., 75 nM) in normal culture medium for 30 minutes at 37°C.[8]

  • Wash: Gently wash the cells three times with pre-warmed culture medium to remove excess dye.

  • Treatment Groups: Prepare the following treatment conditions in fresh, pre-warmed media:

    • Vehicle: DMSO at the final concentration used for the Ciliobrevin D treatment.

    • Ciliobrevin D: Your desired final concentration (e.g., 20 µM).

    • Positive Control: Nocodazole (e.g., 10 µM).

  • Incubation: Replace the medium in the dishes with the prepared treatment media. Incubate for 30-60 minutes at 37°C.

  • Live-Cell Imaging: Transfer the dish to the microscope stage. Acquire time-lapse videos (e.g., one frame every 2-5 seconds for 2-5 minutes) of cells in each treatment group. Focus on flatter, peripheral regions of the cells where individual lysosome movements are clearly visible.

  • Analysis:

    • Expected Vehicle Control Result: Lysosomes will exhibit rapid, processive movements in both anterograde (towards the cell periphery) and retrograde (towards the cell center) directions.

    • Expected Ciliobrevin D Result: Retrograde movements will be significantly reduced or absent. Lysosomes may appear stalled or exhibit short, oscillatory movements. Anterograde transport may also be impaired.[8]

    • Expected Nocodazole Result: All directed movement should cease as the microtubule tracks are depolymerized. Lysosomes will exhibit random, Brownian motion.

References

  • Sainath, R. and Gallo, G. (2015). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches. Developmental Neurobiology, 75(7). Available at: [Link]

  • ResearchGate. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches | Request PDF. Available at: [Link]

  • Stott, K. et al. (2020). A High-Throughput Cellular Screening Assay for Small-Molecule Inhibitors and Activators of Cytoplasmic Dynein-1-Based Cargo Transport. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Gallo, G. (2015). Ciliobrevins as tools for studying dynein motor function. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Gallo, G. (2015). Ciliobrevins as tools for studying dynein motor function. PMC. Available at: [Link]

  • Hofer, W. et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. Available at: [Link]

  • Thompson, J. et al. (2018). Acute inhibition of heterotrimeric kinesin-2 function reveals mechanisms of intraflagellar transport in mammalian cilia. bioRxiv. Available at: [Link]

  • Cao, M. et al. (2015). Uni-directional ciliary membrane protein trafficking by a cytoplasmic retrograde IFT motor and ciliary ectosome shedding. PMC. Available at: [Link]

  • Höing, S. et al. (2016). Abstract 2997: Dynarrestin, a novel dynein inhibitor that does not block ciliogenesis. Cancer Research. Available at: [Link]

  • ResearchGate. Why would Ciliobrevin D not inhibit Dynein in neuronal cultures?. Available at: [Link]

  • MilliporeSigma. Cytoplasmic Dynein Inhibitor, Ciliobrevin D - CAS 1370554-01-0 - Calbiochem. Available at: [Link]

  • ResearchGate. Pharmacological inhibition of dynein suppresses microtubule... | Download Scientific Diagram. Available at: [Link]

  • Stott, J. et al. (2021). Dynein regulates Kv7.4 channel trafficking from the cell membrane. Journal of General Physiology. Available at: [Link]

Sources

Optimization

Ciliobrevin D Technical Support Center: A Guide to Preventing Crystal Formation

Welcome to the Ciliobrevin D Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ciliobrevin D in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ciliobrevin D Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ciliobrevin D in their experiments. As a potent, cell-permeable, and reversible inhibitor of the AAA+ ATPase motor protein cytoplasmic dynein, Ciliobrevin D is a critical tool for studying a myriad of cellular processes.[1][2] However, its hydrophobic nature presents a significant challenge: the propensity to precipitate and form crystals upon dilution into aqueous-based buffers and cell culture media.

This guide provides in-depth, experience-driven insights and troubleshooting protocols to help you navigate the solubility challenges of Ciliobrevin D, ensuring the integrity and reproducibility of your experimental results.

Understanding the Challenge: The Science of Ciliobrevin D Precipitation

Ciliobrevin D, like many small molecule inhibitors, possesses low aqueous solubility.[3][4][5] This is a fundamental physicochemical property that dictates its behavior when transitioning from a high-concentration organic stock solution to a low-concentration aqueous working solution. The core of the problem lies in the unfavorable interaction between the hydrophobic drug molecules and the polar water molecules, leading to the aggregation and eventual crystallization of the compound.

Several factors can exacerbate this issue:

  • Rapid Dilution: A sudden and large change in solvent polarity creates a thermodynamically unstable environment for the dissolved Ciliobrevin D, forcing it out of solution.

  • Temperature Fluctuations: Changes in temperature can alter the solubility of Ciliobrevin D. Cooling the solution after dilution can decrease its solubility and promote precipitation.

  • High Final Concentration: Attempting to achieve a high working concentration of Ciliobrevin D in an aqueous solution with a low percentage of organic solvent increases the likelihood of precipitation.

  • pH of the Medium: The pH of the final aqueous solution can influence the ionization state of the compound, which in turn can affect its solubility.[6]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the handling and dilution of Ciliobrevin D.

Q1: What is the recommended solvent for preparing a Ciliobrevin D stock solution?

A1: The recommended solvent for preparing a Ciliobrevin D stock solution is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2][7] Ciliobrevin D exhibits good solubility in DMSO, with reported values ranging from 2.5 mg/mL to 9.23 mg/mL.[1][7] To aid dissolution, sonication and gentle warming (up to 80°C) can be employed.[1][2]

Q2: I observed crystal formation immediately after diluting my Ciliobrevin D stock solution into my cell culture medium. What went wrong?

A2: This is a classic sign of rapid precipitation due to a drastic change in solvent polarity. When a concentrated DMSO stock is diluted directly into an aqueous medium, the Ciliobrevin D molecules are "shocked" out of solution. The key is to perform the dilution in a stepwise and controlled manner to allow for a more gradual transition in the solvent environment.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[6] However, the tolerance can be cell-line specific. It is always best practice to perform a vehicle control experiment with varying concentrations of DMSO to determine the highest non-toxic concentration for your specific experimental system.

Q4: How should I store my Ciliobrevin D stock solution?

A4: Reconstituted Ciliobrevin D stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[2] Following reconstitution, stock solutions are generally stable for up to 3 months at -20°C. However, some studies suggest that the efficacy of the drug can decrease after just one week at 4°C or after three months at -20°C, so using freshly prepared solutions is highly recommended for optimal results.[8][9]

Q5: Can I dissolve Ciliobrevin D directly in an aqueous buffer like PBS?

A5: No, Ciliobrevin D is sparingly soluble in aqueous solutions. Attempting to dissolve it directly in PBS or other buffers will result in poor solubility and the formation of a precipitate.[10] It must first be dissolved in an organic solvent like DMSO.

Troubleshooting Guide: Preventing Ciliobrevin D Crystallization

This section provides a step-by-step workflow and troubleshooting tips to prevent the formation of Ciliobrevin D crystals during dilution.

Workflow for Diluting Ciliobrevin D

This workflow is designed to minimize the risk of precipitation by ensuring a gradual and controlled dilution process.

G cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Serial Dilution cluster_application Step 3: Application to Cells prep_stock Dissolve Ciliobrevin D in anhydrous DMSO to desired concentration (e.g., 10-50 mM). Use sonication/warming if needed. aliquot Aliquot into single-use tubes and store at -20°C or -80°C. prep_stock->aliquot intermediate_dilution Prepare an intermediate dilution of Ciliobrevin D in pre-warmed cell culture medium or buffer. aliquot->intermediate_dilution final_dilution Perform the final dilution into the experimental volume of pre-warmed medium, adding the drug solution dropwise while gently mixing. intermediate_dilution->final_dilution apply_to_cells Apply the final working solution to cells immediately after preparation. final_dilution->apply_to_cells

Caption: A recommended workflow for preparing and diluting Ciliobrevin D to prevent precipitation.

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Crystals form in the intermediate dilution step. The concentration of Ciliobrevin D in the intermediate dilution is too high.Decrease the concentration of the intermediate dilution by performing an additional serial dilution step.
Precipitate forms in the final working solution over time. The final concentration of Ciliobrevin D is at the limit of its solubility in the aqueous medium.Use the working solution immediately after preparation. Consider if a lower final concentration would be sufficient for the experiment.
No biological effect is observed, even without visible crystals. The Ciliobrevin D may have formed micro-precipitates that are not visible to the naked eye, reducing the effective concentration. The stock solution may have degraded.Filter the final working solution through a 0.22 µm syringe filter before applying it to the cells. Always use a fresh aliquot of the stock solution for each experiment.[8][9]
Cell toxicity is observed. The final DMSO concentration is too high for the cell line.Perform a DMSO toxicity curve to determine the maximum tolerable concentration. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ciliobrevin D Stock Solution in DMSO

Materials:

  • Ciliobrevin D powder (Molecular Weight: 392.62 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the mass of Ciliobrevin D required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.926 mg of Ciliobrevin D.

  • Weigh the calculated amount of Ciliobrevin D powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the Ciliobrevin D is completely dissolved. If necessary, sonicate the tube in a water bath at room temperature or gently warm to aid dissolution.[1][2]

  • Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparation of a 20 µM Ciliobrevin D Working Solution in Cell Culture Medium

Materials:

  • 10 mM Ciliobrevin D stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution:

    • Prepare a 1:100 intermediate dilution of the 10 mM stock solution by adding 2 µL of the stock to 198 µL of pre-warmed cell culture medium. This will result in a 100 µM intermediate solution with 1% DMSO.

  • Final Dilution:

    • Prepare the final 20 µM working solution by adding the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of a 20 µM working solution, add 200 µL of the 100 µM intermediate solution to 800 µL of pre-warmed medium.

    • Add the intermediate solution dropwise to the final volume of medium while gently swirling the tube or plate to ensure thorough mixing.

  • Application:

    • Use the final 20 µM working solution immediately. The final DMSO concentration in this example is 0.2%.

Note: The dilution factors can be adjusted based on the desired final concentration of Ciliobrevin D and the maximum tolerable DMSO concentration for your cells. The principle of a stepwise dilution should always be followed.

The Causality of Experimental Choices

The protocols and recommendations provided in this guide are based on the fundamental principles of small molecule solubility and are designed to create a self-validating system.

  • Anhydrous DMSO: Using anhydrous DMSO is critical because water can decrease the solubility of hydrophobic compounds in the stock solution, leading to instability and precipitation upon storage.[2]

  • Serial Dilution: This is a cornerstone of working with poorly soluble compounds. It allows for a gradual decrease in the organic solvent concentration, giving the hydrophobic molecules a better chance to remain dispersed in the aqueous environment.[6]

  • Pre-warmed Medium: Using pre-warmed medium helps to maintain the solubility of Ciliobrevin D, as solubility often decreases with temperature.[11]

  • Immediate Use: Due to the metastable nature of a supersaturated solution of a hydrophobic compound in an aqueous buffer, it is crucial to use the working solution immediately after preparation to prevent time-dependent precipitation.

By understanding and implementing these principles, you can significantly reduce the risk of Ciliobrevin D crystallization and ensure the reliability of your experimental outcomes.

G cluster_cause Root Cause cluster_effect Experimental Outcome cluster_mitigation Mitigation Strategy cause Low Aqueous Solubility of Ciliobrevin D effect Crystal Formation Upon Dilution cause->effect leads to mitigation Controlled, Stepwise Dilution (Serial Dilution) mitigation->effect prevents

Caption: The relationship between the properties of Ciliobrevin D, the experimental problem, and the recommended solution.

References

  • Locuson, C. W., & Lorigan, G. A. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ASSAY and Drug Development Technologies, 9(4), 374–383. [Link]

  • Ciliobrevin D ≥99% (HPLC), powder, cytoplasmic dynein inhibitor, Calbiochem®. (n.d.). MilliporeSigma. Retrieved February 15, 2024, from [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. [Link]

  • Fujita, T., & Nishioka, T. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. [Link]

  • Kawai, K., & Ohta, M. (2019). meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. Organic & Biomolecular Chemistry, 17(23), 5733–5739. [Link]

  • Sainath, R., & Gallo, G. (2015). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches. PLOS ONE, 10(5), e0127526. [Link]

  • Steinman, J. B., Acar, A., & Roberts, A. J. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e23653. [Link]

  • Is there anything to be careful about while preparing ciliobrevin D stock in DMSO? (2017, December 28). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Why would Ciliobrevin D not inhibit Dynein in neuronal cultures? (2016, August 27). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Dynein functions in galectin-3 mediated processes of clathrin-independent endocytosis. (2022, July 29). bioRxiv. [Link]

  • Brauer, D. S., & Kehr, N. S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56163. [Link]

  • Dynein regulates Kv7.4 channel trafficking from the cell membrane. (2021, March 1). eScholarship.org. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2012). Journal of Advanced Pharmacy Education and Research, 2(2), 74-84. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. (n.d.). Stanford University. Retrieved February 15, 2024, from [Link]

  • Gallo, G. (2015). Ciliobrevins as tools for studying dynein motor function. Cytoskeleton, 72(7), 313-317. [Link]

  • White precipitate is forming in the MDA-MB 231 cells culturing in DMEM or LF15 media? (2025, June 25). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). News-Medical.Net. [Link]

Sources

Troubleshooting

Optimizing Cilliobrevin D concentration for partial dynein knockdown

Technical Support Center: Dynein Inhibition Optimization Topic: Optimizing Ciliobrevin D Concentration for Partial Dynein Inhibition Ticket ID: DYN-OPT-001 Status: Open Assigned Scientist: Senior Application Specialist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dynein Inhibition Optimization Topic: Optimizing Ciliobrevin D Concentration for Partial Dynein Inhibition Ticket ID: DYN-OPT-001 Status: Open Assigned Scientist: Senior Application Specialist, Cytoskeleton Dynamics Unit

Executive Summary

You are attempting to achieve a partial loss-of-function phenotype for cytoplasmic dynein using Ciliobrevin D.

Correction on Terminology: While often colloquially called "chemical knockdown," Ciliobrevin D is a small-molecule inhibitor. Unlike siRNA (which reduces protein levels over days), Ciliobrevin D inhibits the ATPase activity of the motor domain within minutes.

The Challenge: Complete dynein inhibition is often cytotoxic or arrests cells in mitosis (prometaphase). To achieve partial inhibition—where cargo transport is slowed but cell viability is maintained—you must navigate a narrow concentration window (typically 5–20 µM ) that is highly sensitive to cell density and serum albumin levels.

Module 1: Chemical Handling & Stability

Before touching the cells, ensure your tool is active. Ciliobrevin D is hydrophobic and prone to inactivation via precipitation.

Q: How do I prepare and store the stock solution to prevent "crashing out"?

A: Ciliobrevin D is insoluble in water. You must use anhydrous DMSO.

  • Solvent: Dissolve powder in high-grade, anhydrous DMSO to a stock concentration of 20 mM or 50 mM .

  • Aliquot: Do not freeze-thaw the main stock. Aliquot into small volumes (e.g., 10–20 µL) immediately after dissolution.

  • Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Protect from light.[1]

  • The "Crash" Warning: When adding to cell culture media, never add the DMSO stock directly to the dish. Predilute the inhibitor in a small volume of warm media (10x final concentration) and vortex rapidly before adding to the cells to prevent micro-precipitates that effectively lower the active dose.

Table 1: Solubility & Physical Properties

Property Specification Notes
MW 392.62 g/mol
Solubility DMSO (>25 mg/mL) Insoluble in water/PBS.
IC50 (In Vitro) ~15 µM For purified Dynein 1 (Firestone et al., 2012).
EC50 (Cellular) 20–50 µM Higher due to ATP competition and serum binding.

| Mechanism | ATP-Competitive | Binds AAA1 subunit; blocks ATPase cycle. |

Module 2: The Titration Matrix (Finding the "Partial" Window)

A fixed dose (e.g., 20 µM) works for some lines but kills others. You must calibrate.

Q: How do I determine the optimal concentration for partial inhibition?

A: You need to titrate against a phenotypic benchmark. The classic readout for dynein activity is Golgi Complex compactness . Dynein actively transports Golgi vesicles toward the centrosome; without it, the Golgi fragments.

Target Phenotype for Partial Inhibition:

  • Full Inhibition: Complete Golgi fragmentation (dispersed vesicles).

  • Partial Inhibition: Golgi is "loosened" or expanded, but not fully dispersed; retrograde transport of lysosomes is slowed but not stopped.

Protocol: The 4-Point Titration

  • Seed Cells: Plated at 60-70% confluency (dynein activity varies with cell cycle).

  • Serum Check: Ensure Fetal Bovine Serum (FBS) is constant (e.g., 10%). Note: Albumin in serum binds Ciliobrevin, reducing potency.

  • Treat (1 hour):

    • 0 µM (DMSO Control)

    • 5 µM (Low: often no effect)

    • 15 µM (Medium: Target for partial inhibition)

    • 30 µM (High: Target for full arrest/fragmentation)

  • Fix & Stain: Immunostain for GM130 (Golgi marker).

Visualization: Optimization Workflow

OptimizationWorkflow cluster_Titration Dose-Response Matrix Start Start: Define Cell Line & Media Stock Prep Stock (50mM in DMSO) Start->Stock Dose1 5 µM (Sub-threshold) Stock->Dose1 Dose2 15 µM (Target Partial) Stock->Dose2 Dose3 30 µM (Max Inhibition) Stock->Dose3 Readout Readout: Golgi Morphology (GM130 Stain) Dose1->Readout Dose2->Readout Dose3->Readout Decision Select Dose with Expanded (Not Dispersed) Golgi Readout->Decision

Caption: Workflow to identify the specific concentration window that perturbs Golgi morphology without causing total dispersion.

Module 3: Mechanism of Action

Understanding why "partial" is difficult requires understanding the binding site.

Q: Why is the dose-response curve so steep?

A: Ciliobrevin D is an ATP-competitive antagonist . It competes directly with cellular ATP (millimolar concentrations) for the AAA1 binding pocket of the dynein motor.

  • Because cellular ATP is high and constant, small fluctuations in intracellular drug concentration (due to efflux pumps or metabolism) can swing the system from "active" to "blocked."

  • Partial Inhibition essentially means you are reducing the probability of dynein taking a step, lowering the duty ratio.

Visualization: Molecular Mechanism

Mechanism Dynein Dynein Motor (AAA1 Domain) Activity Motor Stepping (Transport) Dynein->Activity + ATP Block Stalled Motor (No Transport) Dynein->Block + Ciliobrevin D ATP ATP (Fuel) ATP->Dynein Binds normally Cilio Ciliobrevin D (Inhibitor) Cilio->Dynein Competes for Walker A/B site

Caption: Ciliobrevin D competes with ATP at the AAA1 site. High cellular ATP levels make the effective inhibitory concentration (IC50) higher in cells than in vitro.

Module 4: Troubleshooting & FAQs

Q: My cells are detaching/dying after 2 hours. Is this normal?

A: No. While dynein inhibition causes mitotic arrest (which eventually triggers apoptosis), acute toxicity in <2 hours suggests off-target effects or DMSO toxicity .

  • Fix 1: Ensure final DMSO concentration is <0.5% (v/v).

  • Fix 2: Perform a "Washout" test. Treat for 1 hour, then wash 3x with fresh media. If cells do not recover (transport resumes), the toxicity is irreversible and likely non-specific.

Q: I see no effect on Golgi even at 50 µM.

A: This is usually a Serum Binding issue.

  • Explanation: Ciliobrevin D is highly hydrophobic and binds to Bovine Serum Albumin (BSA) in your culture media.

  • Fix: Try the experiment in Low-Serum (1%) or Serum-Free media for the 1-hour treatment window. You will likely see the potency jump significantly (e.g., 10 µM becomes effective).

Q: Can I use Ciliobrevin A instead?

A: Ciliobrevin D is preferred.

  • Reasoning: Ciliobrevin D is a derivative of Ciliobrevin A with improved specificity and potency. Ciliobrevin A has more off-target effects and is less stable (Firestone et al., 2012).

References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.[2][3] Nature, 484(7392), 125–129.[2][3]

  • Sainath, R., & Gallo, G. (2015). The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons.[4][5] Developmental Neurobiology, 75(7), 757-777.[4]

  • Roostalu, J., & Surrey, T. (2017). Microtubule motors: Dynein's brake. Nature Chemical Biology, 13, 817–818.

Sources

Optimization

Signs of off-target effects in Cilliobrevin D treated cells

Topic: Signs of Off-Target Effects & Troubleshooting in Ciliobrevin D Treated Cells Status: Operational | Role: Senior Application Scientist Introduction: The "Clean" Inhibitor Paradox Welcome to the technical support po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signs of Off-Target Effects & Troubleshooting in Ciliobrevin D Treated Cells

Status: Operational | Role: Senior Application Scientist

Introduction: The "Clean" Inhibitor Paradox

Welcome to the technical support portal for Ciliobrevin D. You are likely here because you are attempting to inhibit cytoplasmic dynein—a massive, complex motor protein—using a small molecule.

The Reality Check: Ciliobrevin D (originally identified as HPI-4) was a breakthrough discovery as the first specific inhibitor of the dynein ATPase. However, it is a "chemical probe" with a narrow therapeutic window, not a clinical drug. It suffers from chemical instability , solubility limits , and dose-dependent cytotoxicity .

This guide is designed to help you distinguish between bona fide dynein inhibition and the three "Silent Killers" of experimental data: Non-specific Toxicity , Compound Degradation , and Off-Target Pathway Interference .

Diagnostic Module: Is it Dynein or Death?

The most common support ticket we receive is: "My cells are dying before I see the phenotype."

Symptom: Rapid Cytotoxicity or Cell Detachment

The Science: Ciliobrevin D targets the AAA+ ATPase domain.[1][2] At high concentrations (>30–50 µM), it loses specificity, potentially inhibiting other vital ATPases or causing structural collapse of the cytoskeleton independent of motor activity. Furthermore, the compound is a benzoyl-dihydro-quinazolinone, which has solubility limits in aqueous media.

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Cells detach within <2 hours Anoikis/Adhesion Failure. Dynein is involved in focal adhesion turnover. Complete, rapid block may cause detachment, not just arrest.Coat plates with Fibronectin or Poly-L-Lysine to reinforce adhesion. Reduce concentration to 10–20 µM.
Cells round up & bleb (Apoptosis) General Cytotoxicity. Off-target ATPase inhibition or solvent toxicity.Perform the "Reversibility Test" (See Protocols). If cells do not recover after washout, it is toxicity, not specific inhibition.
Crystals visible in media Precipitation. Ciliobrevin D is hydrophobic.Pre-dilute in DMSO before adding to media.[3] Ensure final DMSO < 0.5%. Sonicate stock solution.
The "HPI-4" Legacy: Hedgehog Pathway Interference

Critical Context: Before it was named Ciliobrevin D, this molecule was screened as HPI-4 (Hedgehog Pathway Inhibitor 4) . It blocks Hedgehog signaling downstream of the receptor Smoothened (Smo).[4][5][6]

The Off-Target Risk: While we now know HPI-4 acts via dynein (required for ciliary trafficking of Gli transcription factors), it is crucial to realize that Hedgehog inhibition is the primary phenotypic screen for this class of molecules.

  • Risk: If you are studying Hedgehog signaling, Ciliobrevin D will block it.[1][2] However, you must confirm this is due to dynein inhibition (Golgi fragmentation) and not a secondary mechanism or downstream toxicity.

Visualization: The Mechanism & Failure Modes

The following diagram illustrates the decision logic for validating Ciliobrevin D effects versus off-target artifacts.

Ciliobrevin_Validation Compound Ciliobrevin D (Treatment) Target Target: Dynein ATPase (Motor Domain) Compound->Target 10-20µM OffTarget Off-Target: High Dose (>30µM) Compound->OffTarget >30µM Instability Issue: Media Instability (>24 Hours) Compound->Instability Slow Isomerization Golgi Phenotype A: Golgi Fragmentation (VALIDATION) Target->Golgi Retrograde Transport Block Cilia Phenotype B: Cilia Defects / Hh Block (AMBIGUOUS) Target->Cilia IFT Transport Block Death Artifact: Apoptosis / Necrosis OffTarget->Death General ATPase Toxicity NoEffect Artifact: Loss of Effect / Normalcy Instability->NoEffect Conversion to Inactive Isomer Golgi->Cilia Confirms Mechanism

Figure 1: Decision logic for interpreting Ciliobrevin D phenotypes. Note that Golgi fragmentation is the specific validator, while Cilia defects can be ambiguous due to the compound's history as HPI-4.

Validated Protocols

To trust your data, you must run these controls alongside your experiment.

Protocol A: The "Golgi Dispersion" Validation Assay

Why: The Golgi complex requires constant dynein-mediated retrograde transport to maintain its compact, perinuclear structure. If Ciliobrevin D is working specifically , the Golgi must fragment. If the Golgi is intact but your phenotype (e.g., cell cycle arrest) is present, your effect is likely off-target.

  • Seed Cells: Plate cells (e.g., HeLa, RPE-1) on coverslips.

  • Treatment: Treat with 20 µM Ciliobrevin D for 1 hour.

    • Control: DMSO only.

    • Negative Control:Ciliobrevin A (Less potent analog, use if available) or inactive analog.

  • Fixation: Fix in 4% PFA (15 min) or Methanol (-20°C, 5 min).

  • Stain: Immunostain for GM130 (cis-Golgi marker).

  • Readout:

    • Success: GM130 signal is scattered throughout the cytoplasm (mini-stacks).

    • Failure: GM130 remains a tight ribbon near the nucleus. (Implies drug degradation or resistance).

Protocol B: The Reversibility Check (Toxicity Screen)

Why: Specific dynein inhibition is reversible.[1][7] General chemical toxicity is usually not.

  • Treat: Apply Ciliobrevin D (concentrations: 10, 20, 30 µM) for 1 hour.

  • Observe: Note cell morphology (rounding, spindle defects).[1][2]

  • Washout: Remove media. Wash 3x with warm PBS. Add fresh, drug-free media.

  • Recover: Incubate for 1–2 hours.

  • Readout:

    • On-Target: Cells respread; spindles reorganize (though mitosis may fail if checkpoint was breached).

    • Off-Target: Cells remain rounded, detach, or show membrane blebbing (apoptosis).

Frequently Asked Questions (FAQ)

Q: My stock solution turned cloudy. Can I still use it? A: No. Ciliobrevin D is prone to precipitation. If you see cloudiness or crystals, the effective concentration is unknown. Reconstitute fresh powder in anhydrous DMSO. Do not store aqueous dilutions.

Q: I see inconsistent results in 24-hour assays. A: Ciliobrevin D is chemically unstable in aqueous culture media over long periods (isomerization/hydrolysis).

  • Fix: For long-term assays, perform a "media refresh" every 8–12 hours with freshly diluted compound. Alternatively, consider using Dynapyrazole A , a more stable and potent analog designed to overcome these limitations.[8]

Q: Can I use Ciliobrevin D to inhibit axon transport? A: Yes, but be wary of "retraction." High doses cause neurite retraction due to microtubule destabilization, which mimics transport defects. Use the lowest effective dose (titrate 5–20 µM) and validate with the Golgi Dispersion Assay in the soma.

References
  • Firestone, A. J., et al. (2012). "Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein."[6] Nature, 484(7392), 125–129.

    • Core grounding: The original paper defining Ciliobrevin D (HPI-4) and its mechanism.[9]

  • Roossien, D. H., et al. (2015). "Ciliobrevins as tools for studying dynein motor function." Frontiers in Cellular Neuroscience, 9, 252.

    • Core grounding: Detailed review of toxicity, specificity, and practical limit
  • Steinman, J. B., et al. (2017). "Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action." eLife, 6, e25174.

    • Core grounding: Describes the instability of Ciliobrevin D and the development of the superior analog, Dynapyrazole.
  • Hyman, J. M., et al. (2009). "Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade." Proceedings of the National Academy of Sciences, 106(34), 14132-14137.

    • Core grounding: Establishes the identity of HPI-4 (Ciliobrevin) as a Hedgehog inhibitor.[2][4][5][6][9]

Sources

Troubleshooting

Handling moisture sensitivity of Cilliobrevin D powder

Technical Support Center: Cilliobrevin D Moisture & Stability Management Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Topic: Handling, Storage, and Solubilization of Cilliobrevin D Version: 2.1 (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cilliobrevin D Moisture & Stability Management

Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Topic: Handling, Storage, and Solubilization of Cilliobrevin D Version: 2.1 (Current as of 2026)[1]

Core Directive: The Science of Stability

Cilliobrevin D is a potent, specific small-molecule inhibitor of cytoplasmic dynein (AAA+ ATPase).[1][2] While invaluable for studying intracellular transport and Hedgehog signaling, it presents a specific chemical challenge: hydrophobicity coupled with hygroscopicity .[1]

The Mechanism of Failure: Unlike proteins that denature, Cilliobrevin D suffers from two primary moisture-induced failure modes:

  • Physical Aggregation: The powder is hygroscopic.[1] Exposure to ambient humidity causes the formation of "micro-clumps" that are invisible to the naked eye but drastically reduce surface area during solubilization. This leads to false concentration calculations—you think you have a 10 mM stock, but you actually have 6 mM dissolved and 4 mM of micro-precipitate.[1]

  • Solvent-Induced Crashing: When dissolved in DMSO that has absorbed atmospheric water (DMSO is highly hygroscopic), the compound's solubility limit drops exponentially, leading to immediate precipitation upon freezing or thawing.[1]

This guide provides a self-validating protocol to eliminate these variables.

Golden Rules for Storage & Handling

ParameterSpecificationScientific Rationale
Storage Temp (Powder) -20°CSlows kinetic degradation rates.[1]
Storage Temp (Solution) -80°CPrevents evaporation and minimizes chemical hydrolysis.[1]
Desiccation RequiredSilica gel or inert gas (Argon/Nitrogen) prevents moisture uptake.[1]
Equilibration CRITICAL Wait 30 mins at Room Temp (RT) before opening the vial. Opening a cold vial condenses atmospheric water directly onto the powder.[1]
Solvent Anhydrous DMSOStandard DMSO absorbs water from air; use fresh, sealed ampoules or molecular sieve-dried DMSO.[1]

Protocol A: The "Zero-Moisture" Solubilization Workflow

Objective: Create a verified stock solution (typically 10 mM or 20 mg/mL) without introducing water.

Materials:

  • Cilliobrevin D powder (Commercial vial)[1]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

  • Vortex mixer[1]

  • Sonicator bath (optional but recommended)[1]

  • Amber glass vials or high-quality polypropylene microfuge tubes (O-ring sealed)

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the product vial from -20°C storage. Place it in a desiccator cabinet or on the benchtop. Do not touch or open for 30 minutes.

    • Validation: The vial surface must be dry and at room temperature.[1]

  • Solvent Addition: In a fume hood, calculate the volume of DMSO required. Add the DMSO directly to the vial.

    • Note: Cilliobrevin D solubility in DMSO is ~20 mg/mL (approx. 50 mM).[2] Do not attempt to exceed this limit.

  • Mechanical Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 2-5 minutes at RT.

    • Warning: Do not heat above 40°C, as this may degrade the compound.[1]

  • Visual Inspection: Hold the vial up to a light source. The solution must be optically clear with no turbidity or floating particulates.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 10-50 µL) to avoid future freeze-thaw cycles.

  • Inert Gas Overlay (Optional): If possible, blow a gentle stream of Nitrogen or Argon into the tube before closing to displace humid air.[1]

Visualization: Solubilization Logic Flow

G Start Receive Cilliobrevin D (Solid Powder) Store Store at -20°C (Desiccated) Start->Store Equilibrate Equilibrate to RT (30 mins, Unopened) Store->Equilibrate Open Open Vial in Low Humidity Env Equilibrate->Open AddSolvent Add Anhydrous DMSO (Target: 10-20 mM) Open->AddSolvent Mix Vortex 30s + Sonicate AddSolvent->Mix Check Visual Check: Clear Solution? Mix->Check Aliquot Aliquot into Single-Use Tubes Check->Aliquot Yes Retry Sonicate + Warm (Max 40°C) Check->Retry No (Cloudy) Freeze Store at -80°C Aliquot->Freeze Retry->Check

Figure 1: The "Zero-Moisture" workflow ensures the powder is never exposed to condensation, preserving potency.[1]

Protocol B: Aqueous Dilution (Preventing "The Crash")

Issue: Cilliobrevin D is virtually insoluble in water. Adding a high-concentration DMSO stock directly to a static volume of cell culture media often causes the compound to precipitate ("crash out") immediately, forming crystals that cells cannot uptake.[1]

The "Rapid Dispersion" Technique:

  • Prepare Intermediate (Optional): If dosing at very low concentrations, create a 10x working solution in media first, or dilute the stock 1:10 in pure DMSO before the final step.

  • Dynamic Addition:

    • Place your culture media tube on a vortex mixer set to low speed.[1]

    • While the media is swirling, add the Cilliobrevin D stock dropwise into the center of the vortex.[1]

    • Why? This rapidly disperses the DMSO solvent molecules, preventing local regions of high concentration where precipitation occurs.[1]

  • Maximum Tolerated Dose: Ensure the final DMSO concentration in the culture is <0.5% (v/v) to avoid solvent toxicity.

Troubleshooting & FAQs

Q1: My Cilliobrevin D powder looks sticky or has formed a hard cake. Is it ruined?

  • Diagnosis: This indicates moisture absorption. The compound has likely undergone physical aggregation.[1]

  • Solution: It may still be chemically active but weighing will be inaccurate. Dissolve the entire vial contents in a known volume of DMSO to create a master stock based on the vendor's stated mass (e.g., if the vial contains 5 mg, add 1 mL DMSO for a 5 mg/mL solution).[1] Do not try to scrape or weigh portions.

Q2: I see a fine white precipitate in my cell culture media after adding the drug.

  • Diagnosis: "Solvent Crash." The compound precipitated upon contact with the aqueous buffer.

  • Solution:

    • Warm your media to 37°C before adding the drug.

    • Use the "Rapid Dispersion" technique (Protocol B).[1]

    • Check if you exceeded the solubility limit (typically ~50-100 µM in aqueous media is the upper bound before instability sets in).[1]

Q3: Can I store the stock solution at -20°C instead of -80°C?

  • Analysis: Yes, but for shorter durations (1-3 months). At -20°C, DMSO is a solid, but repeated freeze-thaw cycles at this temperature encourage crystal growth and moisture uptake. -80°C is superior because the phase transition is faster and deeper, locking the chemical state.[1]

Q4: Why did my IC50 shift (drug seems less potent)?

  • Diagnosis: Likely hydrolysis or degradation due to "wet" DMSO.

  • Solution: Check the age of your DMSO stock.[3] If the DMSO bottle was opened months ago, it has absorbed water.[1] Re-order the compound and use a fresh, sealed ampoule of Anhydrous DMSO.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Sticky Powder is Sticky/Clumped Type->Sticky Visual Precip Precipitate in Media Type->Precip In Solution Potency Loss of Potency Type->Potency Experimental Sol1 Do NOT Weigh. Dissolve Entire Vial. Sticky->Sol1 Sol2 Warm Media to 37°C. Vortex while adding. Precip->Sol2 Sol3 Check DMSO Age. Use Anhydrous Only. Potency->Sol3

Figure 2: Rapid diagnostic logic for common Cilliobrevin D handling errors.

Quantitative Data Summary

PropertyValueNotes
Molecular Weight ~392.62 g/mol Use batch-specific MW from CoA for precise molarity.[1]
Solubility (DMSO) ~20 mg/mL (50 mM)Max limit.[1][2] Practical working stock: 5-10 mM.[1]
Solubility (Water) InsolubleDo not use aqueous buffers for stock solution.
Solubility (Ethanol) InsolubleAvoid ethanol; it promotes precipitation.
IC50 (Dynein) ~10-40 µMDependent on cell type and assay conditions.[1]

References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125-129.[1] [1]

  • Selleck Chemicals. (2024). Ciliobrevin D Datasheet & Solubility Data.

  • Tocris Bioscience. (2024). Ciliobrevin A/D Technical Data and Storage Guidelines.

  • MilliporeSigma. (2024). Ciliobrevin D Product Information & Safety Data Sheet.

  • Roškar, R., et al. (2022). Analytical methods for quantification of drug solubility in DMSO and aqueous media. Journal of Pharmaceutical and Biomedical Analysis. (General reference for DMSO hygroscopicity).

Sources

Optimization

Technical Support Center: Ciliobrevin D Optimization &amp; QC

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Ciliobrevin D (Cytoplasmic Dynein Inhibitor) Batch Variability & Quality Control Welcome to the Ciliobrevin D Technical Hub You a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Ciliobrevin D (Cytoplasmic Dynein Inhibitor) Batch Variability & Quality Control

Welcome to the Ciliobrevin D Technical Hub

You are likely here because your dynein inhibition experiments are showing inconsistent results between batches, or you are establishing a new assay and need to validate the compound's integrity. Ciliobrevin D is a specific, reversible small-molecule inhibitor of the AAA+ ATPase motor cytoplasmic dynein.[1][2] However, its chemical nature (a benzoyl dihydroquinazolinone derivative) makes it susceptible to solubility issues and isomerization, which can drastically shift its IC50.

This guide is not a generic manual. It is a troubleshooting system designed to isolate variables—from the chemical state of the powder to the biological readout.

Part 1: Chemical Integrity & Solubility (Pre-Experiment)

The Problem: "My stock solution is cloudy," or "The compound precipitated upon addition to media."

The Science: Ciliobrevin D is highly hydrophobic. Its solubility is critically dependent on the "dryness" of your DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the air) will cause immediate precipitation or micro-crystallization that is often invisible to the naked eye but sufficient to drop the effective concentration below the IC50.

QC Protocol 1: The "Dry-Solvent" Drop Test

Before treating cells, validate your stock solution.

  • Visual Inspection: The powder should be an orange/yellow solid. Dark brown or gummy texture indicates moisture contamination or degradation.

  • Solvent Standard: Use anhydrous DMSO (stored over molecular sieves) for the master stock.

  • The Test:

    • Prepare a 50 mM stock in anhydrous DMSO.[3]

    • Dilute 1:100 into PBS (final 500 µM).

    • Pass: Solution remains clear or slightly opalescent but uniform.

    • Fail: Visible particulates or rapid sedimentation.

Data Table: Solubility Limits

SolventMax SolubilityStability (Stock)Notes
Anhydrous DMSO ~20–25 mg/mL (~50 mM)3 months @ -20°CPreferred. Thaw at RT, not 37°C.
Ethanol < 1 mg/mLUnstableDo not use.
Water/PBS InsolubleImmediate use onlyMust dilute from DMSO stock.
Diagram: Solubilization & Storage Workflow

QC_Workflow Raw Ciliobrevin D Powder (Orange) DMSO Dissolve in Anhydrous DMSO (50 mM) Raw->DMSO Check Visual Check: Clear Orange Solution? DMSO->Check Aliquot Aliquot & Store -20°C (Dark) Check->Aliquot Yes Precip FAIL: Precipitation/Cloudiness Check->Precip No (Moisture present) Dilution Dilute in Media (Max 1% DMSO) Aliquot->Dilution Use within 3 months

Caption: Critical workflow for solubilization. Note that moisture in DMSO is the primary cause of batch failure.

Part 2: Functional Potency (The "IC50 Shift")

The Problem: "Batch A worked at 20 µM, but Batch B requires 50 µM to see spindle defects."

The Science: Ciliobrevin D targets the AAA+ ATPase domain of dynein.[2][4][5] Impurities (often synthesis byproducts or cis isomers) may not bind the ATPase pocket effectively. A shift in IC50 suggests the effective molarity of the active isomer is lower than calculated.

QC Protocol 2: The Microtubule Gliding Assay (Gold Standard)

If you suspect a bad batch, you must validate ATPase inhibition in vitro, independent of cell permeability issues.

  • Setup: Purify cytoplasmic dynein (or use a commercial kinesin-free prep).

  • Substrate: Taxol-stabilized fluorescent microtubules.

  • Reaction:

    • Control: Dynein + ATP + Microtubules (MTs move).

    • Test: Add Ciliobrevin D (Titrate 10, 20, 50 µM).

  • Readout: Measure MT velocity via TIRF microscopy.

  • Acceptance Criteria:

    • IC50: Should be 15–20 µM for Ciliobrevin D (Firestone et al., 2012).

    • Note: If IC50 > 40 µM, the batch is degraded or impure.

FAQ: Why not just use Western Blot? Answer: Ciliobrevin D inhibits activity, not expression. Western blots will show normal dynein levels even if the drug is working perfectly. You must measure function (spindle morphology or ATPase activity).

Diagram: Mechanism of Action

MOA Cilio Ciliobrevin D Dynein Dynein Motor (AAA+ ATPase Domain) Cilio->Dynein Binds AAA+ Site Hydrolysis ATP Hydrolysis Dynein->Hydrolysis Normal Cycle Block BLOCKED (Rigid State) Dynein->Block With Inhibitor ATP ATP ATP->Hydrolysis Stroke Power Stroke (MT Gliding) Hydrolysis->Stroke Block->Hydrolysis Prevents

Caption: Ciliobrevin D competes for the ATP binding site on the AAA+ domain, preventing the hydrolysis cycle required for the power stroke.[6]

Part 3: Troubleshooting Biological Anomalies

The Problem: "I see cell death before I see dynein inhibition."

The Science: High concentrations (>50 µM) of Ciliobrevin D can cause off-target cytotoxicity or precipitate on the cell surface. Furthermore, Ciliobrevin D inhibits both Dynein 1 (cytoplasmic) and Dynein 2 (intraflagellar transport).

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Crystals on cells Drug precipitated in media.Pre-warm media to 37°C before adding drug. Vortex immediately. Do not exceed 100 µM.
No Spindle Defect Drug degradation (Hydrolysis).Check HPLC purity. If <95%, discard. Ensure stock was stored at -20°C.
High Toxicity DMSO toxicity or off-target.[7]Include a "Vehicle Control" (DMSO only) at the same % v/v. Keep DMSO < 0.5%.
Inconsistent IC50 Batch variability (Isomers).Request Certificate of Analysis (CoA) specifically checking for cis/trans ratio.
References
  • Firestone, A. J., et al. (2012). "Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein."[2][7] Nature, 484(7392), 125–129.[2][7] [Link]

  • Roossien, D. H., et al. (2014). "Ciliobrevins as tools for studying dynein motor function." Frontiers in Cellular Neuroscience, 9, 252. [Link]

  • Sainath, R., & Gallo, G. (2015). "The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons." PLOS ONE, 10(6), e0130681. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: Cilliobrevin D Activity via Lysosome Motility Tracking

Executive Summary: The Case for Acute Dynein Inhibition In the study of intracellular transport, genetic knockdown (RNAi/CRISPR) of Cytoplasmic Dynein Heavy Chain (DHC) often yields confounding results due to the slow on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Acute Dynein Inhibition

In the study of intracellular transport, genetic knockdown (RNAi/CRISPR) of Cytoplasmic Dynein Heavy Chain (DHC) often yields confounding results due to the slow onset of inhibition (24–72 hours), which allows cells to activate compensatory transport mechanisms or undergo apoptosis.

Cilliobrevin D represents a critical tool for acute temporal dissection of retrograde transport. Unlike its precursor Cilliobrevin A, the D-isomer offers improved solubility and potency (IC50 ~15 µM). However, successful validation requires a rigorous experimental design that distinguishes true motor inhibition from secondary cytotoxic effects.

This guide outlines a self-validating system using lysosome motility tracking . Because lysosomes exist in a "tug-of-war" between kinesin (anterograde) and dynein (retrograde), specific inhibition of dynein results in a rapid, quantifiable shift in organelle distribution and trajectory—a phenotype that serves as an immediate readout of compound activity.

Mechanism of Action

Cilliobrevin D is an ATP-competitive inhibitor that targets the AAA+ ATPase motor domain of cytoplasmic dynein. Unlike newer inhibitors like Dynarrestin, which block microtubule binding, Cilliobrevin D arrests the motor in a microtubule-bound but static state (or low-affinity state depending on the nucleotide cycle phase), effectively "braking" retrograde transport.

Figure 1: Mechanistic Pathway of Inhibition

Cilliobrevin_Mechanism ATP ATP Molecule Dynein_Active Dynein Motor (AAA+ Domain) ATP->Dynein_Active Binds Hydrolysis ATP Hydrolysis (ADP + Pi) Dynein_Active->Hydrolysis Normal Cycle Inhibited_Complex Inhibited Complex (Deadhead State) Dynein_Active->Inhibited_Complex Blocks AAA1 Site Power_Stroke Power Stroke (Retrograde Motion) Hydrolysis->Power_Stroke Force Gen Cilliobrevin Cilliobrevin D Cilliobrevin->Dynein_Active Competes with ATP Stasis Transport Stasis (Kinesin Dominance) Inhibited_Complex->Stasis Prevents Hydrolysis

Caption: Cilliobrevin D competes with ATP at the AAA1 site, preventing the hydrolysis cycle required for the power stroke, leading to a loss of retrograde force.

Comparative Analysis: Selecting the Right Tool

Before proceeding with validation, it is essential to understand where Cilliobrevin D fits in the inhibitor landscape.

FeatureCilliobrevin D Dynarrestin RNAi / CRISPR EHNA
Primary Target Dynein ATPase (AAA+ domain)Dynein-Microtubule BindingDynein Heavy Chain (DHC)ATPase (Broad Spectrum)
Mechanism ATP Competition (Motor arrest)Allosteric (Prevents MT binding)Protein depletionMetabolic inhibition
Onset of Action Acute (15–30 mins) Acute (15–30 mins)Slow (48–72 hours)Acute
Reversibility Yes (Washout < 1hr)Yes (Rapid)No (Permanent/Long-term)Variable
Specificity High for Dynein 1 & 2High for Dynein 1 & 2HighLow (Affects PKA, metabolic enzymes)
Key Limitation Solubility; Cytotoxic >50µMDoes not arrest motor on trackCompensatory kinesin downregulation"Dirty" profile makes data noisy

Scientist's Note: Use Cilliobrevin D when you need to freeze the motor machinery to study cargo stalling or when testing ATP-dependent force generation. Use Dynarrestin if you need to detach dynein from microtubules entirely.

Validation Protocol: Lysosome Motility Tracking

This protocol is designed to be self-validating . If the compound is active, you must observe a centrifugal shift (lysosomes moving to cell periphery) because the opposing centripetal force (dynein) is removed.

Phase 1: Experimental Setup

Cell Model:

  • Recommended: HeLa, RPE1, or COS-7.

  • Reasoning: These cells have a flat morphology with a distinct radial microtubule array (minus-ends at center, plus-ends at periphery), making directional analysis unambiguous.

Labeling Strategy:

  • Gold Standard: Transfection with LAMP1-GFP or LAMP1-RFP (24h prior).

  • Alternative: LysoTracker Deep Red (50-75 nM).

  • Warning: Cilliobrevin D is a small molecule; multidrug resistance (MDR) pumps can sometimes efflux LysoTracker dyes. LAMP1-GFP is more stable for inhibitor studies.

Phase 2: The Workflow

Workflow Seed 1. Seed Cells (Glass Bottom Dish) Label 2. Label Lysosomes (LAMP1-GFP or LysoTracker) Seed->Label Baseline 3. Baseline Imaging (5 min, 1 fps) Label->Baseline Treat 4. Treatment (20 µM Cilliobrevin D) Baseline->Treat Incubate 5. Incubation (30 min at 37°C) Treat->Incubate PostImage 6. Post-Treatment Imaging (Same ROIs) Incubate->PostImage Analysis 7. Kymograph Analysis (Fiji/TrackMate) PostImage->Analysis

Caption: Step-by-step workflow ensuring pre-treatment baseline data is captured for direct internal control.

Phase 3: Detailed Methodology
  • Preparation:

    • Dissolve Cilliobrevin D in anhydrous DMSO to a 50 mM stock. Aliquot and store at -20°C. Do not freeze-thaw more than twice.

    • Working solution: Dilute to 20 µM in warm media immediately before use.

    • Control: DMSO vehicle control (0.1% v/v).

  • Live Cell Imaging:

    • Maintain cells at 37°C with 5% CO2 during imaging. Temperature fluctuations destabilize microtubules, mimicking dynein inhibition.

    • Acquisition: Capture images every 1–2 seconds for 3 minutes.

  • The "Wash-In" Technique (Critical):

    • Start imaging before adding the drug.

    • Add Cilliobrevin D gently while recording.

    • Observation: You should see a gradual cessation of rapid, long-range retrograde runs within 15–20 minutes.

Data Analysis & Interpretation

Do not rely solely on "visual impression." You must quantify the "Tug-of-War" shift.

Kymograph Generation (Fiji/ImageJ)
  • Draw a segmented line along a microtubule track (from nucleus to periphery).

  • Use the "Multi Kymograph" plugin.

  • X-axis: Distance; Y-axis: Time.

Interpreting the Slopes
  • Retrograde (Dynein): Lines sloping downward (periphery -> center).

  • Anterograde (Kinesin): Lines sloping upward (center -> periphery).

  • Stationary: Vertical lines.

Quantitative Metrics Table
MetricActive Dynein (Control)Inhibited Dynein (Cilliobrevin D)
Retrograde Velocity 0.5 – 1.0 µm/sec< 0.1 µm/sec (or absent)
Run Length > 2 µm< 0.5 µm (short, jittery)
Pause Duration Short (< 5s)Extended / Permanent
Lysosome Distribution Perinuclear (Clustered near nucleus)Peripheral (Scattered at edges)

Validation Check: If you treat with 20 µM Cilliobrevin D and do not see a significant reduction in retrograde run lengths within 30 minutes, the compound has likely degraded (hydrolysis) or precipitated.

Limitations & Troubleshooting (E-E-A-T)

As an expert user, you must be aware of the artifacts associated with this compound:

  • Cytotoxicity:

    • Cilliobrevin D can be cytotoxic at concentrations >50 µM or exposures >4 hours.

    • Check: If cells round up or bleb, the motility loss is due to death, not specific inhibition. Always run an LDH release assay or simple brightfield morphology check.

  • Solubility:

    • The compound is hydrophobic. If you see crystals in the media, the effective concentration is unknown. Sonicate the stock solution before dilution.

  • Ciliary Effects:

    • Dynein 2 is required for Intraflagellar Transport (IFT).[1][2][3] In ciliated cells, Cilliobrevin D will cause accumulation of IFT proteins at the ciliary tip. This is a secondary validation method if motility tracking is ambiguous.

References

  • Firestone, A. J., et al. (2012).[2][4][5] Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129.

  • Höing, S., et al. (2018). Dynarrestin, a Novel Inhibitor of Cytoplasmic Dynein.[1][6][7] Cell Chemical Biology, 25(4), 357–369.

  • Maday, S., & Holzbaur, E. L. (2016).[8] Compartment-Specific Regulation of Autophagy in Primary Neurons. The Journal of Neuroscience, 36(22), 5933–5945.

  • Tinevez, J. Y., et al. (2017). TrackMate: An open and extensible platform for single-particle tracking. Methods, 115, 80–90.

Sources

Comparative

A Comparative Guide to the Efficacy of Ciliobrevin D in Mammalian versus Insect Cells

For researchers, scientists, and drug development professionals investigating the intricate machinery of intracellular transport, the selective inhibition of motor proteins is a cornerstone of experimental design. Ciliob...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate machinery of intracellular transport, the selective inhibition of motor proteins is a cornerstone of experimental design. Ciliobrevin D has emerged as a widely adopted small molecule inhibitor, valued for its specificity towards the AAA+ ATPase motor protein, cytoplasmic dynein. This guide provides a comparative analysis of Ciliobrevin D's efficacy in two of the most common model systems in cell biology: mammalian and insect cells. By understanding the nuances of its activity in these different contexts, researchers can better design their experiments and interpret their findings with higher confidence.

The Target: Cytoplasmic Dynein's Universal Role

Cytoplasmic dynein is a large, multi-subunit protein complex responsible for retrograde transport along microtubules, moving cargo towards the microtubule-organizing center (MTOC).[1] This "minus-end directed motor" is fundamental to a host of cellular processes across eukaryotes, from organelle positioning and vesicle trafficking to the assembly of the mitotic spindle.[1][2] Ciliobrevin D functions as a cell-permeable, reversible, and specific inhibitor of this motor protein by targeting its ATPase activity, which is essential for force generation.[3][4][5]

cluster_0 Cytoplasmic Dynein Motor Complex cluster_1 Mechanism of Inhibition Dynein Dynein Motor (AAA+ ATPase) Microtubule Microtubule Track (- end <--- + end) Dynein->Microtubule walks along ATP_Hydrolysis ATP Hydrolysis (Energy for movement) Dynein->ATP_Hydrolysis requires Cargo Cellular Cargo (Vesicles, Organelles) Cargo->Dynein binds to CiliobrevinD Ciliobrevin D CiliobrevinD->Dynein Inhibits ATPase activity

Caption: Mechanism of Ciliobrevin D inhibition of cytoplasmic dynein-mediated transport.

Efficacy in Mammalian Cells: A Well-Characterized Landscape

In mammalian cell lines (e.g., HeLa, NIH-3T3, and cultured neurons), Ciliobrevin D has been extensively used to probe dynein function. Its effects are dose-dependent, typically observed in the 10 to 50 µM range, and are reversible upon washout.[6]

Key Phenotypes and Experimental Observations:
  • Mitotic Spindle Disruption: A hallmark of dynein inhibition is the disruption of mitotic spindle assembly. Treatment of mammalian cells with Ciliobrevin D leads to unfocused, multipolar, or collapsed spindles, along with disrupted localization of γ-tubulin.[3][6] This phenotype is a direct consequence of dynein's role in focusing microtubule minus-ends at the spindle poles.

  • Inhibition of Organelle Transport: Ciliobrevin D effectively halts the retrograde transport of various organelles. This includes melanosome aggregation in melanophores, as well as the movement of mitochondria, lysosomes, and Golgi-derived vesicles in cultured neurons.[6][7][8] Interestingly, while Ciliobrevin D directly inhibits the minus-end motor dynein, it has been observed to block the bi-directional transport of organelles in axons, suggesting a complex interplay between motor proteins.[7][8]

  • Ciliogenesis and Hedgehog Signaling: As its name suggests, Ciliobrevin D was identified in a screen for inhibitors of Hedgehog (Hh) signaling.[9] It perturbs the formation of primary cilia and disrupts the trafficking of components within the cilium, such as the accumulation of Gli2 at the ciliary tip, which is a dynein-2-dependent process.[6][9]

Quantitative Insights:

While cell-based assay potency can vary significantly, biochemical and specific cellular assays have provided some quantitative benchmarks.

Assay TypeTarget/ProcessCell Line/SystemIC50 ValueReference
Microtubule Gliding AssayPurified Dynein-1In vitro~15 µM[10][11]
Microtubule Gliding AssayPurified Dynein-2In vitro~20 µM[10]
Hedgehog SignalingGli-driven LuciferaseMammalian Cells~15.5 µM[10][11]

Efficacy in Insect Cells: Evidence from Drosophila

The use of Ciliobrevin D in insect cells is less extensively documented than in their mammalian counterparts, but key studies in Drosophila melanogaster cells (specifically S2 cells) and the organism itself demonstrate its effectiveness. Cytoplasmic dynein is known to be essential for the viability and development of Drosophila.[12]

Key Phenotypes and Experimental Observations:
  • Peroxisome Motility: One of the direct demonstrations of Ciliobrevin D's activity in insect cells comes from the observation that it abrogates the movement of peroxisomes in Drosophila S2 cells.[3][4][13] This confirms that the drug is cell-permeable and active against the Drosophila dynein motor complex in a cellular context.

  • Developmental Processes: Genetic studies in Drosophila have revealed the critical roles of dynein in processes like oogenesis, spindle orientation during asymmetric cell division, and centrosome migration.[2][14] While not using Ciliobrevin D directly, these studies highlight the dynein-dependent processes in insects that are theoretically susceptible to the inhibitor.

  • Axonal Transport: Studies in cultured Drosophila neurons have noted that while Ciliobrevin D impairs the motility of mitochondria, it did not affect kinesin-1 mediated microtubule sliding, indicating a degree of specificity for dynein-dependent processes in this system as well.[15]

To date, specific IC50 values for Ciliobrevin D in Drosophila S2 cells for a process analogous to those measured in mammalian cells have not been prominently published, making a direct quantitative comparison challenging. However, the effective concentrations used to observe phenotypes like peroxisome motility inhibition are in a similar micromolar range to those used in mammalian cells.

Comparative Summary and Experimental Considerations

FeatureMammalian CellsInsect Cells (Drosophila S2)
Primary Target Cytoplasmic Dynein 1 & 2Cytoplasmic Dynein
Demonstrated Efficacy Yes, extensiveYes, confirmed
Key Assays Mitosis, organelle transport, ciliogenesis, axonal transportPeroxisome motility, mitochondrial transport
Typical Concentration Range 10 - 50 µMSimilar µM range reported for effect
IC50 Data Available for in vitro assays and Hh signaling (~15-20 µM)Not widely published for cellular assays
Reversibility YesYes

Expert Insights: The conservation of the dynein motor across metazoans suggests that Ciliobrevin D's mechanism of action is likely very similar in both mammalian and insect cells. The primary differences in observed efficacy will likely stem from variations in cell permeability, drug metabolism, or subtle structural differences in the dynein ATPase domain between species. When transitioning from a mammalian to an insect cell system, it is advisable to perform a dose-response curve for the phenotype of interest to determine the optimal concentration, rather than assuming a direct transfer of the concentration used in a mammalian cell line.

Protocol: A Self-Validating Experiment for Comparative Efficacy

To directly compare the efficacy of Ciliobrevin D, a peroxisome motility assay can be performed in parallel in a mammalian cell line (e.g., U2OS) and an insect cell line (Drosophila S2), both expressing a fluorescently tagged peroxisomal targeting signal (e.g., EGFP-SKL).

cluster_0 Cell Preparation cluster_1 Treatment & Imaging cluster_2 Data Analysis prep_mammalian Plate U2OS cells on glass-bottom dishes transfection Transfect both with EGFP-SKL plasmid prep_mammalian->transfection prep_insect Plate S2 cells on concanavalin A-coated dishes prep_insect->transfection incubation Incubate 24-48h for expression transfection->incubation treatment Add Ciliobrevin D (dose-response) or DMSO (vehicle) incubation->treatment live_imaging Live-cell imaging (confocal or spinning disk) Acquire time-lapse series treatment->live_imaging tracking Track individual peroxisomes (e.g., using ImageJ/Fiji) live_imaging->tracking quantification Quantify parameters: - % Motile Peroxisomes - Velocity - Displacement tracking->quantification dose_response Plot dose-response curve and calculate IC50 quantification->dose_response

Caption: Workflow for a comparative peroxisome motility assay.

Step-by-Step Methodology:
  • Cell Culture and Transfection:

    • Culture U2OS (or another suitable mammalian line) and Drosophila S2 cells under their respective standard conditions.

    • Transfect both cell types with a plasmid encoding a fluorescently tagged peroxisome marker (e.g., pEGFP-SKL).

    • Allow 24-48 hours for protein expression.

  • Compound Preparation:

    • Prepare a stock solution of Ciliobrevin D in DMSO (e.g., 10 mM).[16]

    • On the day of the experiment, prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration is constant across all conditions, including the vehicle control.[17]

  • Treatment and Live-Cell Imaging:

    • Replace the medium in the imaging dishes with the Ciliobrevin D or vehicle-containing medium.

    • Incubate for a standardized period (e.g., 30-60 minutes) in an environmentally controlled chamber on the microscope stage.

    • Acquire time-lapse images every 1-2 seconds for 1-2 minutes.

  • Data Quantification and Analysis:

    • Use particle tracking software (e.g., TrackMate in Fiji/ImageJ) to analyze the movement of individual peroxisomes.

    • Calculate the percentage of motile peroxisomes, their average velocity, and total displacement.

    • Plot the percentage of motile peroxisomes as a function of Ciliobrevin D concentration for each cell type.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of peroxisome motility in each system.

This self-validating system, with its internal vehicle control and dose-response structure, will provide a robust, quantitative comparison of Ciliobrevin D's efficacy in mammalian and insect cells under identical experimental conditions.

Conclusion and Future Directions

Ciliobrevin D is a potent and specific inhibitor of cytoplasmic dynein in both mammalian and insect cells. While its effects are more extensively characterized in mammalian systems, there is clear evidence of its utility in Drosophila research. The apparent conservation of its inhibitory action makes it a valuable tool for comparative studies of dynein function across different phyla. For researchers venturing into insect cell models, it is crucial to empirically determine the optimal working concentration. Future studies providing direct, side-by-side quantitative comparisons, such as the one outlined above, will be invaluable in refining our understanding of this inhibitor and the fundamental motor protein it targets.

References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129. [Link]

  • Sainath, R., & Gallo, G. (2015). The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches. Developmental Neurobiology, 75(7), 757–777. [Link]

  • PubMed. (2015). The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches. Developmental Neurobiology. [Link]

  • Roossien, D. H., et al. (2015). Ciliobrevins as tools for studying dynein motor function. Frontiers in Cellular Neuroscience, 9, 255. [Link]

  • Roossien, D. H., et al. (2015). Ciliobrevins as tools for studying dynein motor function. Frontiers in Cellular Neuroscience. [Link]

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. PMC. [Link]

  • ResearchGate. (2015). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches. Developmental Neurobiology. [Link]

  • Steinman, J. B., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. [Link]

  • Al-bassam, S., & Al-kurdi, R. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit”. International Journal of Molecular Sciences. [Link]

  • Steinman, J. B., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. [Link]

  • Al-bassam, S., & Al-kurdi, R. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit”. PMC. [Link]

  • McGrail, M., & Hays, T. S. (1997). The microtubule motor cytoplasmic dynein is required for spindle orientation during germline cell divisions and oocyte differentiation in Drosophila. Development. [Link]

  • Wikipedia. (n.d.). Dynein. Retrieved from [Link]

  • Robinson, J. T., et al. (1999). Cytoplasmic Dynein Is Required for the Nuclear Attachment and Migration of Centrosomes During Mitosis in Drosophila. The Journal of Cell Biology. [Link]

  • Gepner, J., et al. (1996). Cytoplasmic dynein function is essential in Drosophila melanogaster. Genetics. [Link]

Sources

Validation

Confirming Dynein Specificity of Ciliobrevin D: A Comparative Technical Guide

Executive Summary For decades, the study of cytoplasmic dynein was hampered by the lack of specific chemical inhibitors. While kinesins could be probed with monastrol (Eg5-specific), dynein research relied on the promisc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the study of cytoplasmic dynein was hampered by the lack of specific chemical inhibitors. While kinesins could be probed with monastrol (Eg5-specific), dynein research relied on the promiscuous ATPase inhibitor EHNA or slow-acting RNAi. The discovery of Ciliobrevin D (and its analog Ciliobrevin A) by Firestone et al. (2012) marked a paradigm shift, providing the first cell-permeable, reversible, and specific small-molecule antagonist for cytoplasmic dynein.

This guide details the technical validation of Ciliobrevin D’s specificity for dynein over kinesin. It provides the mechanistic rationale, comparative data, and step-by-step protocols required to experimentally confirm this specificity in your own laboratory.

Mechanistic Profile: Dynein vs. Kinesin Inhibition[1][2][3][4]

To understand why Ciliobrevin D is specific, one must look at the structural divergence of the motor domains.

  • Dynein (Target): A member of the AAA+ ATPase family.[1][2][3] It contains a ring of six AAA+ domains. ATP hydrolysis primarily occurs at the AAA1 site, which drives the conformational change of the "linker" element to produce movement. Ciliobrevin D acts as an ATP-competitive inhibitor specifically at this AAA1 site, locking the motor in a rigid, ADP-bound-like state that cannot release from the microtubule or undergo the power stroke.

  • Kinesin (Off-Target): A member of the G-protein superfamily (structurally distinct from AAA+ proteins). Its ATPase pocket is structurally unrelated to the AAA+ fold. Consequently, Ciliobrevin D cannot bind or inhibit the kinesin catalytic cycle.

Diagram 1: Mechanism of Action & Specificity Logic

Mechanism_Specificity Ciliobrevin Ciliobrevin D Dynein Cytoplasmic Dynein (AAA+ ATPase Family) Ciliobrevin->Dynein Targets Kinesin Kinesin-1 / Eg5 (G-Protein Superfamily) Ciliobrevin->Kinesin Does NOT Target AAA1 AAA1 Nucleotide Binding Pocket Dynein->AAA1 Contains KinesinPocket Kinesin Catalytic Core Kinesin->KinesinPocket Contains Inhibition Competitive Inhibition (Prevents ATP Hydrolysis) AAA1->Inhibition Blocked by Ligand NoEffect No Binding / No Effect (Steric/Chemical Mismatch) KinesinPocket->NoEffect Ligand Incompatible

Caption: Ciliobrevin D selectively targets the AAA+ fold of Dynein, leaving the structurally distinct Kinesin ATPase pocket unaffected.

Comparative Performance Data

The following table synthesizes IC50 values from seminal biochemical assays. Note the significant potency gap between Dynein and Kinesin, which is the hallmark of Ciliobrevin D's specificity.

CompoundTarget: Dynein 1 (IC50)Target: Dynein 2 (IC50)Target: Kinesin-1 (IC50)Target: Eg5 (Kinesin-5)Specificity Profile
Ciliobrevin D ~ 15 µM ~ 15.5 µM > 100 µM (No Effect) > 100 µM (No Effect) High Specificity
Ciliobrevin A~ 52 µM~ 55 µM> 100 µM> 100 µMModerate Specificity
EHNA~ 200–400 µMN/DInhibits (Non-specific)Inhibits (Non-specific)Low (Promiscuous)
MonastrolNo EffectNo EffectNo Effect~ 14 µMSpecific to Eg5

Data Sources: Firestone et al. (2012); Roossien et al. (2015).

Experimental Validation Protocols

To confirm specificity in your own system, you must demonstrate that Ciliobrevin D inhibits Dynein-driven motility/ATPase activity while leaving Kinesin activity intact.

Protocol A: The In Vitro ATPase Assay (Biochemical Gold Standard)

This assay measures the liberation of inorganic phosphate (Pi) during ATP hydrolysis.

Reagents:

  • Purified Cytoplasmic Dynein (e.g., bovine or yeast recombinant).

  • Purified Kinesin-1 (KIF5B) or Kinesin-5 (Eg5).

  • Microtubules (Taxol-stabilized).[4]

  • EnzChek® Phosphate Assay Kit or Malachite Green reagent.

Workflow:

  • Preparation: Dilute motors to equivalent specific activities (e.g., 20–50 nM).

  • Incubation: Incubate motors with Ciliobrevin D (Titration: 0, 10, 20, 50, 100 µM) for 10 minutes at room temperature.

    • Control: Use DMSO (vehicle) and Inactive Analog 2 (if available) as negative controls.

  • Reaction Start: Add ATP (1–2 mM) and Taxol-stabilized Microtubules (2 µM tubulin).

  • Measurement: Monitor Absorbance (650 nm for Malachite Green) or Fluorescence (EnzChek) over 30 minutes.

  • Analysis: Plot Rate of Pi release vs. [Inhibitor].

    • Success Criteria: Dynein activity drops dose-dependently (IC50 ≈ 15 µM). Kinesin activity remains flat/unchanged.

Diagram 2: ATPase Assay Validation Workflow

ATPase_Workflow Dynein Purified Dynein Incubate Incubate 10 min (Room Temp) Dynein->Incubate Kinesin Purified Kinesin Kinesin->Incubate Cilio Ciliobrevin D (0-100 µM) Cilio->Incubate AddSubstrate Add ATP + MTs Incubate->AddSubstrate Measure Measure Phosphate (Pi) Release AddSubstrate->Measure ResultD Dynein: Activity Decreases (IC50 ~15µM) Measure->ResultD If Dynein ResultK Kinesin: Activity Unchanged Measure->ResultK If Kinesin

Caption: Workflow to differentially validate ATPase inhibition profiles of Dynein and Kinesin.

Protocol B: Microtubule Gliding Assay (Functional Motility)

This assay visualizes the physical movement of microtubules driven by surface-immobilized motors. It is more physiologically relevant than the ATPase assay.

Step-by-Step Methodology:

  • Chamber Assembly: Construct flow chambers using glass coverslips and double-sided tape.

  • Surface Coating:

    • Flow in Anti-GFP antibody (if using GFP-tagged motors) or Casein (to block non-specific binding).

    • Flow in Purified Motor (Dynein or Kinesin) and incubate for 5 mins. Wash with buffer.[5]

  • Inhibitor Treatment:

    • Flow in Assay Buffer containing ATP (1 mM) + Ciliobrevin D (50 µM) .

    • Parallel Chamber: Flow in Assay Buffer containing ATP (1 mM) + DMSO .

  • Microtubule Addition: Flow in fluorescently labeled, Taxol-stabilized microtubules.

  • Imaging: Use TIRF or Epifluorescence microscopy. Capture time-lapse images (1 frame/5 sec) for 5 minutes.

  • Quantification: Use ImageJ (MTrackJ plugin) to track microtubule velocities.

    • Dynein + Ciliobrevin D: Velocity should be near 0 nm/s (stalled).

    • Kinesin + Ciliobrevin D: Velocity should be identical to DMSO control (~500–800 nm/s depending on kinesin type).

Troubleshooting & Controls

To ensure your results satisfy the "Trustworthiness" pillar of E-E-A-T, you must control for artifacts.

  • Solubility: Ciliobrevin D is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 1%, as high DMSO can affect motor stability.

  • Inactive Analog: Use Ciliobrevin Analog 2 (Firestone et al., 2012) as a negative control.[1] It is structurally similar but lacks the ability to inhibit dynein. If Analog 2 inhibits your process, the effect is likely off-target toxicity, not dynein inhibition.

  • Light Sensitivity: Ciliobrevins can be light-sensitive. Keep aliquots protected from light and minimize exposure during incubation.

References

  • Firestone, A. J., et al. (2012).[6][7][1] Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129.

  • Roossien, D. H., et al. (2015). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons.[6][7][8] Developmental Neurobiology, 75(7).[8]

  • Hyman, A. A., et al. (1991). Preparation of modified tubulins. Methods in Enzymology, 196, 478-485. (Standard for MT preparation).

  • Mao, C. X., et al. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1.[9][10] Int. J. Mol. Sci, 22(14).

Sources

Comparative

Quantifying Dynein Inhibition: A Comparative Guide to Ciliobrevin D &amp; Kymography

Executive Summary Ciliobrevin D stands as the primary chemical probe for acute inhibition of cytoplasmic dynein (1 and 2). Unlike genetic knockdown methods (RNAi/CRISPR), which allow for compensatory mechanisms over days...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ciliobrevin D stands as the primary chemical probe for acute inhibition of cytoplasmic dynein (1 and 2). Unlike genetic knockdown methods (RNAi/CRISPR), which allow for compensatory mechanisms over days, Ciliobrevin D offers temporal precision, arresting retrograde transport within minutes. However, its utility is often compromised by poor solubility and off-target effects at high concentrations.

This guide provides a rigorous framework for quantifying Ciliobrevin D efficacy against its alternatives (Dynarrestin, Ciliobrevin A) using kymograph analysis—the gold standard for visualizing intracellular transport kinetics.

Part 1: Mechanistic Intelligence & Comparative Analysis

Mechanism of Action

Ciliobrevin D functions as a reversible, ATP-competitive inhibitor of the AAA+ ATPase motor domain.[1] By occupying the ATP-binding pocket, it prevents the hydrolysis cycle required for the "power stroke" of the dynein motor.

Critical Distinction: unlike Dynarrestin , which inhibits dynein-microtubule binding without affecting ATPase activity, Ciliobrevin D locks the motor in a nucleotide-bound state, often causing "traffic jams" that secondarily impede anterograde transport (kinesin-driven) due to steric hindrance on the microtubule track.

Diagram 1: Mechanism of Inhibition (Ciliobrevin D vs. Dynarrestin)

DyneinInhibition ATP ATP Dynein_Active Active Dynein Motor (AAA+ Domain) ATP->Dynein_Active Drives Cycle MT_Binding Microtubule Binding Dynein_Active->MT_Binding Power_Stroke Power Stroke (Retrograde Transport) MT_Binding->Power_Stroke Ciliobrevin Ciliobrevin D (ATP Competitor) Ciliobrevin->Dynein_Active Blocks ATP Hydrolysis Dynarrestin Dynarrestin (Allosteric/Conformational) Dynarrestin->MT_Binding Disrupts MT Interaction

Caption: Ciliobrevin D targets the ATPase cycle directly, whereas Dynarrestin interferes with microtubule engagement. Both pathways ultimately arrest retrograde transport.

Comparative Performance Matrix
FeatureCiliobrevin DCiliobrevin ADynarrestinRNAi / CRISPR
Primary Target Dynein ATPase (AAA+)Dynein ATPase (AAA+)Dynein 1 & 2 (Conformation)Dynein Heavy Chain (mRNA/DNA)
IC50 (in vitro) ~15 µM~50 µMN/A (Non-ATPase)N/A
Working Conc. 20–50 µM50–100 µM25–50 µMN/A
Onset of Action Acute (Minutes)Acute (Minutes)Acute (Minutes)Slow (48–72 Hours)
Reversibility Yes (Washout)YesYesNo
Specificity Risk Moderate (Cilia/Hedgehog)ModerateHigh SpecificityHigh (Sequence dependent)
Key Limitation Low solubility; Light sensitiveLow potencyLess effective on ATPase assaysCompensatory overexpression

Part 2: Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes "Checkpoints"—mandatory validation steps to confirm the data is physiological and not an artifact of toxicity.

Phase 1: Sample Preparation & Imaging

Objective: Capture high-frequency time-lapse data of motile organelles (e.g., Lysotracker-labeled lysosomes or MitoTracker-labeled mitochondria).

  • Cell Culture: Plate cells (e.g., DRG neurons, HeLa) on glass-bottom dishes (MatTek).

  • Labeling: Incubate with Lysotracker Red (50 nM) for 30 mins. Wash 3x with warm imaging media.

  • Baseline Imaging (Control):

    • Acquire 2 minutes of stream acquisition (5–10 frames/sec) before drug addition.

    • Checkpoint 1: Ensure >40% of particles are motile.[2] If static, cells are stressed; abort.

  • Drug Addition:

    • Add Ciliobrevin D (final conc. 20–30 µM) directly to the dish while imaging (if possible) or pause briefly.

    • Incubate 15–30 mins.

  • Post-Treatment Imaging: Acquire identical stream parameters at the same ROI.

  • Washout (Validation):

    • Remove media, wash 3x with drug-free media. Incubate 30 mins.

    • Checkpoint 2: Motility must recover. If not, the observation is likely cytotoxicity/death, not specific inhibition.

Phase 2: Kymograph Generation & Analysis

Objective: Convert 3D data (X, Y, Time) into 2D (Distance, Time) to quantify velocity.

Diagram 2: Kymograph Analysis Workflow

KymographWorkflow RawData Raw Time-Lapse (TIF Stack) PreProc Pre-Processing (Bleach Correct/Stabilize) RawData->PreProc KymoGen Generate Kymograph (Reslice / MultiKymograph) RawData->KymoGen Apply ROI to Stack MIP Max Intensity Projection (Visualize Tracks) PreProc->MIP ROI Segmented Line ROI (Along Axon/Microtubule) MIP->ROI Draw Path ROI->KymoGen Analysis Quantification (Slope = Velocity) KymoGen->Analysis

Caption: Workflow for extracting quantitative kinetics from raw microscopy data using ImageJ/Fiji.

Step-by-Step Analysis (Fiji/ImageJ):

  • Load Data: Open time-lapse stack.

  • Generate Projection: Image > Stacks > Z Project > Max Intensity. This reveals the tracks of moving particles.[2][3][4][5][6]

  • Define Path: Select the Segmented Line tool. Trace the axon or microtubule track on the Projection image.

  • Create Kymograph:

    • Select the original stack.

    • Analyze > Multi Kymograph > Multi Kymograph (Linewidth: 3–5 pixels).

    • Result: An image where X-axis = Distance and Y-axis = Time .

  • Quantification:

    • Use the Straight Line tool to trace the streaks.

    • Vertical lines = Stationary particles (Pause).

    • Angled lines = Moving particles.[5]

    • Velocity (

      
      ):  Calculate from the angle (
      
      
      
      ) or bounding box.
      
      
    • Note: If using the "Macro_Kymograph" plugin, velocity is often calculated automatically.

Part 3: Data Interpretation & Troubleshooting

Quantifying the Inhibition

When comparing Ciliobrevin D treated cells to controls, structure your data output as follows:

MetricControl Value (Example)Ciliobrevin D (30 µM)Interpretation
Retrograde Velocity 0.8 ± 0.1 µm/s0.1 ± 0.05 µm/sPrimary Effect: Direct motor inhibition.
Anterograde Velocity 1.2 ± 0.2 µm/s0.6 ± 0.2 µm/sSecondary Effect: Steric hindrance ("Traffic Jams").
Run Length 5.0 ± 1.5 µm< 1.0 µmMotor falls off or stalls early.
Pause Duration 2.5 s> 30 s (Indefinite)Motor is locked in nucleotide-bound state.
Troubleshooting Common Artifacts
  • Phototoxicity: If control cells stop moving after 2 minutes, your laser power is too high. Use ND filters or reduce exposure time.

  • Drift: If the entire kymograph pattern shifts diagonally, the sample is drifting. Use Plugins > Registration > StackReg before analysis.

  • Precipitation: Ciliobrevin D can precipitate in aqueous media >50 µM. Always inspect the dish for crystals using DIC/Phase contrast.

References

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.[7] Nature, 484(7392), 125–129. [Link]

  • Steinman, J. B., et al. (2017). Dynarrestin, a Novel Inhibitor of Cytoplasmic Dynein. Cell Chemical Biology, 24(10), 125–129. [Link]

  • Mangeol, P., Prevo, B., & Peterman, E. J. (2016). KymographClear and KymographDirect: two tools for the automated quantitative analysis of molecular and cellular dynamics using kymographs. Molecular Biology of the Cell, 27(12), 1948–1957. [Link]

  • Chen, Y., et al. (2014). Kymograph analysis of axonal transport in cultured neurons. Bio-protocol, 4(19), e1255. [Link]

Sources

Validation

Cilliobrevin D selectivity profile against other ATPase motors

Topic: Ciliobrevin D Selectivity Profile against other ATPase Motors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Ciliobrevin D represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ciliobrevin D Selectivity Profile against other ATPase Motors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ciliobrevin D represents a landmark chemical probe in cytoskeletal biology, distinguished as the first cell-permeable, specific small-molecule inhibitor of cytoplasmic dynein .[1][2] Prior to its discovery by Firestone et al. (2012), dissecting dynein function relied heavily on genetic knockdown or overexpression of dominant-negative subunits (e.g., p50/dynamitin), methods which lack the temporal resolution of chemical inhibition.

This guide provides a rigorous technical analysis of Ciliobrevin D’s selectivity profile against other ATPase motors, specifically Kinesins and AAA+ superfamily members, and details the experimental protocols required to validate its activity in your research.

Mechanism of Action

Ciliobrevin D is a benzoyl-acrylonitrile derivative that functions as a reversible, ATP-competitive inhibitor .

  • Binding Site: It targets the AAA+ (ATPases Associated with diverse cellular Activities) domain of the dynein heavy chain. Structural-activity relationship (SAR) studies suggest it binds primarily to the AAA1 nucleotide-binding pocket, preventing the hydrolysis of ATP required for the motor's power stroke.

  • Mode: By competing with ATP, Ciliobrevin D locks the motor in a low-affinity state for the microtubule (ADP-like or apo state), effectively "relaxing" the rigor complex but preventing force generation.

Selectivity Profile: Dynein vs. Other Motors

The utility of Ciliobrevin D hinges on its ability to distinguish between dynein and other microtubule motors (kinesins) or structurally similar ATPases. The following data summarizes its inhibitory potency across relevant protein families.

Comparative Potency Table
Target FamilySpecific MotorIC₅₀ (ATPase Assay)Functional Outcome
Dynein (Minus-end) Cytoplasmic Dynein 1 ~15 µM Potent Inhibition (Spindle collapse, organelle stasis)
Cytoplasmic Dynein 2 ~20 µM Potent Inhibition (Cilia blockade, Hedgehog inhibition)
Kinesin (Plus-end) Kinesin-1 (KIF5)> 100 µM (No Effect)Active motility maintained
Kinesin-5 (Eg5)> 100 µM (No Effect)Bipolar spindle maintenance (unless dynein is inhibited)
Other AAA+ ATPases p97 (VCP)No InhibitionProteasome/autophagy unaffected via this pathway
Mcm2-7No InhibitionDNA replication initiation unaffected
Myosins Myosin VNo Inhibition*Actin-based transport remains active

> Note: While direct IC50 data for Myosin V is less prevalent in primary screens, Ciliobrevin D treatment in neurons halts retrograde (dynein) transport without affecting actin-dependent motility immediately, implying selectivity.

Selectivity Visualization

The following diagram illustrates the screening hierarchy used to validate Ciliobrevin D specificity.

SelectivityProfile cluster_Targets ATPase Targets Compound Ciliobrevin D Dynein1 Cyto Dynein 1 (AAA+ Motor) Compound->Dynein1 Inhibits IC50 ≈ 15 µM Dynein2 Cyto Dynein 2 (IFT Transport) Compound->Dynein2 Inhibits IC50 ≈ 20 µM Kinesin1 Kinesin-1 (KIF5) Compound->Kinesin1 No Effect >100 µM Kinesin5 Kinesin-5 (Eg5) Compound->Kinesin5 No Effect >100 µM p97 p97/VCP (AAA+ ATPase) Compound->p97 No Effect

Caption: Specificity map showing Ciliobrevin D's targeted inhibition of Dynein isoforms (Red) while sparing Kinesins (Green) and other AAA+ ATPases (Yellow).

Experimental Protocols for Validation

To ensure data integrity, you must validate Ciliobrevin D activity in your specific model system. Relying solely on published IC50 values is insufficient due to variations in ATP concentration and buffer conditions.

Protocol A: Microtubule-Stimulated ATPase Assay (In Vitro)

Purpose: To quantitatively determine the IC50 of Ciliobrevin D against purified motor domains.

Reagents:

  • Purified Dynein Motor Domain (e.g., Recombinant human or bovine).

  • Taxol-stabilized Microtubules (MTs).

  • EnzChek® Phosphate Assay Kit (or Malachite Green).

  • Ciliobrevin D (dissolved in DMSO).

Workflow:

  • Preparation: Polymerize tubulin into MTs using Taxol (10 µM) and GTP.

  • Incubation: Mix Dynein (20-50 nM final) with varying concentrations of Ciliobrevin D (0.1 µM to 100 µM) in Assay Buffer (30 mM HEPES pH 7.2, 50 mM KAcetate, 2 mM MgAcetate, 1 mM EGTA). Incubate for 10 min at RT.

  • Activation: Add Taxol-stabilized MTs (2 µM) to stimulate ATPase activity.

  • Start Reaction: Add ATP (2 mM) to initiate hydrolysis.

  • Detection: Measure phosphate release via absorbance (650 nm for Malachite) or fluorescence (EnzChek) over 30 minutes.

  • Analysis: Plot Rate of Phosphate Release vs. [Inhibitor]. Fit to a dose-response curve to calculate IC50.

    • Control: Include a "No MT" control to measure basal ATPase, which Ciliobrevin also inhibits, though the MT-stimulated fraction provides a wider dynamic range.

Protocol B: Cellular Spindle Collapse Assay (In Vivo)

Purpose: To confirm cell permeability and functional dynein inhibition.

Scientific Rationale: Dynein is essential for focusing microtubule minus-ends at the spindle poles.[1] Inhibition leads to "splayed" or unfocused poles.

  • Cell Culture: Plate HeLa or NIH-3T3 cells on coverslips.

  • Treatment: Treat cells with Ciliobrevin D (20-30 µM) for 1 hour.

    • Note: Ciliobrevin is light-sensitive; keep in the dark.

  • Fixation: Fix with -20°C Methanol for 5 min (preserves microtubule structure better than PFA for spindles).

  • Staining: Immunostain for

    
    -Tubulin (Microtubules) and 
    
    
    
    -Tubulin (Centrosomes).
  • Imaging: Capture Z-stacks of mitotic cells.

  • Scoring: Count the percentage of mitotic cells with "unfocused" poles vs. normal bipolar spindles. A specific effect should show >50% spindle defects at 30 µM.

Implications for Drug Development & Research

The selectivity profile of Ciliobrevin D allows for the dissection of complex pathways where multiple motors compete:

  • Hedgehog (Hh) Signaling: Dynein 2 is required for Retrograde IFT (Intraflagellar Transport). Ciliobrevin D treatment causes accumulation of Gli2 proteins at the cilia tip, mimicking Hh pathway activation defects. This makes it a vital tool for studying ciliopathies.

  • Viral Transport: Many viruses (e.g., HIV, Adenovirus) hijack dynein for retrograde transport to the nucleus. Ciliobrevin D can validate if a viral entry mechanism is dynein-dependent.

  • Mitotic Checkpoints: By suppressing dynein without affecting Eg5 (Kinesin-5), researchers can decouple the forces of pole separation (Eg5) from pole focusing (Dynein).

Pathway Impact Diagram

PathwayImpact cluster_Cell Cellular Consequences of Dynein Inhibition Cilio Ciliobrevin D (Treatment) Dynein Dynein ATPase (Inhibited) Cilio->Dynein Spindle Mitotic Spindle Pole Defocusing Dynein->Spindle Loss of Focusing Cargo Retrograde Cargo (Stalled) Dynein->Cargo Transport Block Cilia Ciliary Tip Accumulation (Gli2) Dynein->Cilia IFT Failure

Caption: Ciliobrevin D treatment results in three primary phenotypes: spindle collapse, organelle transport stasis, and ciliary trafficking defects.[1][3][4]

References
  • Firestone, A. J., et al. (2012).[1][2][3][5][6] Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129.[2][7] [Link][2]

  • Roossien, D. H., et al. (2015). Ciliobrevins as tools for studying dynein motor function.[1][2][4][6][7][8][9][10][11] Frontiers in Cellular Neuroscience, 9, 252. [Link]

  • Sainath, R., & Gallo, G. (2015). The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons.[3] Cytoskeleton, 72(10), 535–554. [Link]

  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132–14137. [Link]

Sources

Safety & Regulatory Compliance

Safety

Cilliobrevin D: Operational Handling &amp; Disposal Protocol

Operational Identity & Chemical Profile Cilliobrevin D is a potent, reversible, and specific small-molecule inhibitor of the AAA+ ATPase cytoplasmic dynein. Unlike general cytotoxic agents, it targets microtubule motor p...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Identity & Chemical Profile

Cilliobrevin D is a potent, reversible, and specific small-molecule inhibitor of the AAA+ ATPase cytoplasmic dynein. Unlike general cytotoxic agents, it targets microtubule motor proteins, specifically disrupting spindle pole focusing and kinetochore-microtubule attachments.

While current Safety Data Sheets (SDS) from major suppliers (e.g., Merck/Sigma-Aldrich) may classify Cilliobrevin D as "Not a hazardous substance" under GHS standards due to a lack of acute toxicity data, prudent scientific practice mandates treating it as a bioactive hazardous chemical. Its mechanism of action—arresting cell division—poses potential teratogenic and aquatic toxicity risks if released into the environment.

Physicochemical Data for Waste Stream Segregation
PropertySpecificationOperational Implication
CAS Number 1370554-01-0Unique identifier for waste manifests.
Formula C₁₇H₈Cl₃N₃O₂Contains Halogens (Chlorine) . Segregate accordingly if concentration is high.
Molecular Weight 392.62 g/mol Heavy molecule; non-volatile.
Solubility DMSO (2.5 mg/mL)Waste will primarily be organic solvent-based.
Stability Stable at -20°C (Solid/DMSO)Does not degrade spontaneously; requires incineration.
Combustibility Storage Class 11 (Combustible Solids)Flammable waste stream compatible.

Hazard Identification & Risk Assessment

Although Cilliobrevin D is not listed on EPA P-lists or U-lists, its disposal is governed by the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).

  • Bioactivity Hazard: Direct inhibition of dynein-dependent transport. Potential developmental toxin.

  • Environmental Hazard: Do not allow to enter drains, water courses, or soil.

  • Chemical Hazard: When dissolved in DMSO, the solution carries the penetrating properties of DMSO, potentially carrying the inhibitor through the skin.

Disposal Workflows

A. Liquid Waste: Stock Solutions (High Concentration)

Context: Expired or unused DMSO stock solutions (>1 mM).

  • Segregation: Do not mix with aqueous waste or oxidizers.

  • Container: Collect in a High-Density Polyethylene (HDPE) or glass container labeled "Hazardous Waste: Halogenated Organic Solvents" .

    • Note: While the solvent (DMSO) is non-halogenated, Cilliobrevin D contains three chlorine atoms. For high-concentration stocks, classifying as halogenated is the safest default to prevent downstream incinerator corrosion issues, though local EHS may permit non-halogenated streams for trace amounts.

  • Labeling:

    • Constituents: "Dimethyl Sulfoxide (99%), Cilliobrevin D (<1%)".

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Method: High-temperature incineration at a licensed facility.

B. Liquid Waste: Experimental Media (Low Concentration)

Context: Cell culture media containing µM concentrations of Cilliobrevin D.

  • Deactivation (Optional but Recommended): While no specific chemical deactivation protocol exists, autoclaving is ineffective for chemical destruction.

  • Collection: Collect in "Aqueous Chemical Waste" carboys.

    • Do NOT pour down the sink.

    • Do NOT bleach (bleach may react with the nitrogen/chlorine groups to form chloramines).

  • Filtration: If the media contains biological agents (virus/bacteria), chemically disinfect the biologicals first (using a method compatible with the chemical waste stream, e.g., phenolic disinfectants) or filter-sterilize before placing in chemical waste.

  • Disposal Method: Incineration or Fuel Blending.

C. Solid Waste

Context: Contaminated pipette tips, tubes, gloves, and weighing boats.

  • Trace Contamination: Items with <3% residual volume (RCRA "Empty" standard).

    • Place in Yellow Chemical Waste Bags (or equivalent solid hazardous waste bin).

    • Do not place in regular trash or red biohazard bags (unless also biologically contaminated).

  • Gross Contamination: Spilled powder or full aliquots.

    • Place in a sealed wide-mouth jar labeled as solid chemical waste.

Visualized Protocols

Diagram 1: Waste Segregation Decision Matrix

This logic flow ensures Cilliobrevin D is routed to the correct destruction stream, preventing environmental release.

WasteSegregation Start Waste Containing Cilliobrevin D State Physical State? Start->State Liquid Liquid State->Liquid Solid Solid State->Solid Solvent Solvent Base? Liquid->Solvent SolidType Contamination Level? Solid->SolidType DMSO Organic (DMSO/Ethanol) Solvent->DMSO Organic Media Aqueous (Media/Buffer) Solvent->Media Aqueous Conc Concentration? HighConc Stock Solution (>100 µM) Conc->HighConc LowConc Working Solution (<100 µM) Conc->LowConc DMSO->Conc AqWaste Aqueous Chemical Waste Stream Media->AqWaste Do NOT Drain HalogenWaste Halogenated Solvent Waste Stream HighConc->HalogenWaste Contains Cl atoms NonHalogenWaste Non-Halogenated Solvent Waste LowConc->NonHalogenWaste Dilute Trace Trace (Tips/Gloves) SolidType->Trace Gross Gross (Powder/Spill) SolidType->Gross SolidBin Solid Chemical Waste Bin Trace->SolidBin SealedJar Sealed Jar -> Lab Pack Gross->SealedJar

Caption: Decision matrix for segregating Cilliobrevin D waste streams based on physical state and concentration.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a powder or liquid spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles Assess->PPE Type Type? PPE->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Powder->WetWipe Cover Cover with Absorbent Pads Liquid->Cover Collect Collect Debris into Sealable Bag Cover->Collect WetWipe->Collect Clean Clean Area with Soap & Water x3 Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Step-by-step spill response workflow emphasizing dust suppression for solids and containment for liquids.

Regulatory & Compliance References

  • Chemical Identity & Properties:

    • Merck/Sigma-Aldrich. Product Specification: Ciliobrevin D (Cat# 250401).[1] Retrieved from .

    • Firestone, A. J., et al. (2012).[2] "Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein." Nature, 484(7392), 125-129.

  • Waste Management Standards:

    • U.S. Environmental Protection Agency (EPA).[3][4] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[5]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Hazard Classification:

    • Occupational Safety and Health Administration (OSHA).[6] Hazard Communication Standard (HCS) 29 CFR 1910.1200.[6][7]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.